4-acetyl-N,N-diethylbenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-13(5-2)17(15,16)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAHYQTIYWBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353739 | |
| Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1658-97-5 | |
| Record name | 4-Acetyl-N,N-diethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1658-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 4-acetyl-N,N-diethylbenzenesulfonamide
This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 4-acetyl-N,N-diethylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a robust framework for the characterization of novel sulfonamide derivatives.
Introduction to this compound
This compound, with the CAS Number 1658-97-5, is a sulfonamide derivative featuring a para-acetyl group on the phenyl ring and two ethyl substituents on the sulfonamide nitrogen. The structural confirmation of such molecules is paramount in drug discovery and development, as precise molecular architecture dictates biological activity and safety profiles. This guide will detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a self-validating system for its structural verification.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₃S | |
| Molecular Weight | 255.34 g/mol | |
| CAS Number | 1658-97-5 | |
| Appearance | Powder | |
| Melting Point | 83-84 °C |
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// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- N; N -- C7; C7 -- C8; N -- C9; C9 -- C10; C4 -- C11; C11 -- O3 [style=double]; C11 -- C12;
// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; S [pos="-0.8,-1.5!"]; O1 [pos="-0.2,-2.5!"]; O2 [pos="-2,-1.5!"]; N [pos="0.5,-1.5!"]; C7 [pos="1.5,-2.2!"]; C8 [pos="2.5,-1.8!"]; C9 [pos="0.8,-0.1!"]; C10 [pos="1.8,0.3!"]; C11 [pos="0,4.2!"]; O3 [pos="-0.8,4.9!"]; C12 [pos="1.2,4.9!"]; }
Caption: Chemical structure of this compound.
Synthesis Pathway
A plausible and efficient synthesis of this compound involves the reaction of 4-acetylbenzenesulfonyl chloride with diethylamine. This nucleophilic substitution reaction at the sulfonyl group is a common method for the preparation of N-substituted sulfonamides.
Experimental Protocol:
-
To a solution of 4-acetylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled in an ice bath (0 °C), is added triethylamine (1.2 eq) as a base.
-
Diethylamine (1.1 eq) is then added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethyl groups, as well as the acetyl methyl protons.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Doublet | 2H | Aromatic protons ortho to the acetyl group |
| ~7.85 | Doublet | 2H | Aromatic protons ortho to the sulfonamide group |
| ~3.25 | Quartet | 4H | -CH₂- of diethylamino group |
| ~2.65 | Singlet | 3H | -CH₃ of acetyl group |
| ~1.15 | Triplet | 6H | -CH₃ of diethylamino group |
The downfield shifts of the aromatic protons are due to the electron-withdrawing effects of both the acetyl and the sulfonamide groups. The characteristic quartet and triplet for the ethyl groups arise from the spin-spin coupling between the methylene and methyl protons.
The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~197.0 | Carbonyl carbon of the acetyl group |
| ~142.0 | Aromatic carbon attached to the sulfonamide group |
| ~139.5 | Aromatic carbon attached to the acetyl group |
| ~129.0 | Aromatic carbons ortho to the acetyl group |
| ~127.5 | Aromatic carbons ortho to the sulfonamide group |
| ~42.0 | -CH₂- of diethylamino group |
| ~26.5 | -CH₃ of acetyl group |
| ~14.0 | -CH₃ of diethylamino group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1685 | Strong | C=O stretching (ketone) |
| ~1340 | Strong | Asymmetric SO₂ stretching (sulfonamide) |
| ~1160 | Strong | Symmetric SO₂ stretching (sulfonamide) |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1600, 1475 | Medium-Weak | C=C stretching (aromatic) |
The presence of a strong absorption band around 1685 cm⁻¹ is a clear indicator of the carbonyl group of the acetyl moiety. The two strong bands for the sulfonyl group are characteristic of sulfonamides.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the overall structure.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 255, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Loss of an ethyl group (-CH₂CH₃) from the molecular ion to give a fragment at m/z = 226.
-
Cleavage of the C-S bond, leading to fragments corresponding to the acetylphenyl cation (m/z = 119) and the diethylaminosulfonyl radical.
-
Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 212.
-
Caption: Plausible mass fragmentation pathways for this compound.
Conclusion
The structural elucidation of this compound can be confidently achieved through a synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The combined data from these techniques provide a detailed and cross-validated confirmation of the molecular structure, ensuring the scientific integrity required for research and development applications. The experimental protocols and expected spectral data presented in this guide offer a robust framework for the characterization of this and structurally related compounds.
References
- Bashandy, M. S. (2011). 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Incorporating Thiazole, Pyrazolo[1,5-a]pyrimidine, 4-Oxothiazolidine and 1,3,4-Thiadiazole moieties. Asian Journal of Chemistry, 23(7), 3191-3201.
-
ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[2][3]dioxin-6-yl)benzenesulfonamide (3f). Retrieved from [Link]
-
Mdpi. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
-
IUCr. (2017). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]
- Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Mass Spectrometry: A Textbook, 3rd ed.; Springer: Berlin, 2011.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- Gowda, B. T., Jyothi, K., & D'Souza, J. D. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y= 2,3-(CH3)2; 2,4-(CH3)2; 2,5-(CH3)2; 2-CH3,4-Cl; 2-CH3,5-Cl; 3-CH3,4-Cl; 2,4-Cl2 or 3,4-Cl2).
- Asker, F. W., et al. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 6(7), 3634-3641.
-
PubChem. (n.d.). N4-Acetylsulfanilamide. Retrieved from [Link]
-
Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
Sources
4-acetyl-N,N-diethylbenzenesulfonamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-acetyl-N,N-diethylbenzenesulfonamide
Introduction
This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for conferring a range of biological activities, including antibacterial and diuretic properties. The presence of an acetyl group provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate for the development of novel chemical entities. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the most efficient and logical synthesis pathway for this compound, grounded in the principles of electrophilic aromatic substitution. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the rationale behind key procedural choices.
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches. The most strategically sound disconnection is at the C-C bond between the aromatic ring and the acetyl group. This points to a Friedel-Crafts acylation as the key bond-forming step, utilizing a suitably substituted benzenesulfonamide as the starting material. An alternative involves disconnecting the S-N bond, which would necessitate the synthesis of a more complex sulfonyl chloride intermediate.
This guide will focus on the first and more practical approach: the Friedel-Crafts acylation of N,N-diethylbenzenesulfonamide. This pathway is preferred due to the commercial availability of the starting materials and the well-established, high-yielding nature of the reactions involved. The alternative pathway, requiring the chlorosulfonation of acetophenone, is complicated by the deactivating, meta-directing nature of the acetyl group, which would lead to poor yields of the desired para-substituted intermediate.
Preferred Synthesis Pathway: Acylation of N,N-diethylbenzenesulfonamide
The selected two-step synthesis is efficient and proceeds through well-understood reaction mechanisms. The overall workflow involves the initial synthesis of the sulfonamide from benzenesulfonyl chloride and diethylamine, followed by the key Friedel-Crafts acylation step.
Caption: Overall two-step synthesis pathway.
Step 1: Synthesis of N,N-diethylbenzenesulfonamide
Chemical Principle
This reaction is a classic nucleophilic acyl substitution. Diethylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The departure of the chloride leaving group, facilitated by a base (often an excess of the amine or a non-nucleophilic base like triethylamine), yields the stable sulfonamide.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add diethylamine (1.2 equivalents) and a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Cool the flask in an ice bath (0 °C).
-
Reagent Addition: Dissolve benzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the stirred diethylamine solution over 30 minutes, maintaining the temperature at 0-5 °C. An excess of a non-nucleophilic base like triethylamine can be used to scavenge the HCl byproduct.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for the next step, or it can be further purified by distillation or chromatography if necessary.
Step 2: Friedel-Crafts Acylation
Chemical Principle and Mechanistic Insight
This is the pivotal step, an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[2] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (acetyl chloride or acetic anhydride) to generate a highly reactive electrophile, the acylium ion.[3][4]
Caption: Mechanism of the Friedel-Crafts acylation step.
The sulfonamide group (-SO₂NEt₂) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. However, it is an ortho, para-director. The para-product is sterically favored and is the major product isolated. This directing effect is crucial for the successful synthesis of the target 4-acetyl isomer. The reaction does not suffer from carbocation rearrangements, a common issue in Friedel-Crafts alkylations, because the acylium ion is resonance-stabilized.[3]
Experimental Protocol
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked, oven-dried, round-bottomed flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Reagents: Add N,N-diethylbenzenesulfonamide (1.0 equivalent) and a dry, inert solvent such as dichloromethane (CH₂Cl₂) or nitrobenzene to the flask. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, ~2.5 equivalents) to the stirred solution. The reaction is highly exothermic.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-50 °C for CH₂Cl₂) for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C. Very cautiously and slowly, quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude product is typically a solid. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[5]
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| CAS Number | 1658-97-5 | [6][7] |
| Molecular Formula | C₁₂H₁₇NO₃S | [6] |
| Molecular Weight | 255.34 g/mol | [6] |
| Physical Form | Powder/Solid | [6] |
| Melting Point | 83-84 °C | [6] |
| ¹H NMR (Predicted) | δ (ppm): ~8.0 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~3.2 (q, 4H, N-CH₂), ~2.6 (s, 3H, CO-CH₃), ~1.1 (t, 6H, N-CH₂-CH₃) | |
| ¹³C NMR (Predicted) | δ (ppm): ~197 (C=O), ~142 (Ar-C), ~139 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~42 (N-CH₂), ~27 (CO-CH₃), ~14 (N-CH₂-CH₃) | |
| IR (Predicted, cm⁻¹) | ~1685 (C=O stretch), ~1340 & ~1160 (SO₂ asymmetric & symmetric stretch) |
Conclusion
The synthesis of this compound is most effectively achieved via a two-step process involving the formation of N,N-diethylbenzenesulfonamide followed by a regioselective Friedel-Crafts acylation. This pathway is robust, high-yielding, and relies on well-established chemical principles. The key to the synthesis is the para-directing nature of the sulfonamide group, which ensures the desired substitution pattern. The detailed protocols and mechanistic explanations provided in this guide offer a comprehensive framework for the successful laboratory preparation of this valuable synthetic intermediate.
References
-
Bashandy, M. S. (2011). 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Incorporating Thiazole, Pyrazolo[1,5-a]pyrimidine, 4-Oxothiazolidine and 1,3,4-Thiadiazole moieties. Asian Journal of Chemistry, 23(7), 3191-3201. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]
-
Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
Olah, G. A., et al. (2011). Friedel-Crafts Acylation with Amides. Journal of Organic Chemistry, 76(21), 9140–9144. [Link]
-
Backes, B. J., & Ellman, J. A. (2001). N-Acylsulfonamide Linker Activation by Pd-Catalyzed Allylation. Organic Letters, 3(22), 3603–3605. [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
Ngwira, K. J., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 27(19), 6598. [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Massah, A. R., et al. (2009). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. ResearchGate. Retrieved from [Link]
-
Ishihara, K., & Yamamoto, H. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 23(11), 2984. [Link]
-
Mako, Z., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5275. [Link]
-
Rao, M. P., & Ganesh, M. (2023). Alkylation of N,N‐diethylbenzenesulfonamide. European Journal of Organic Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses. Retrieved from [Link]
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An In-Depth Technical Guide to 4-acetyl-N,N-diethylbenzenesulfonamide (CAS No. 1658-97-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-acetyl-N,N-diethylbenzenesulfonamide, a molecule of significant interest within the broader class of sulfonamides. This document delineates its physicochemical properties, proposes a detailed synthetic pathway, and explores its potential biological significance with a focus on carbonic anhydrase inhibition. Experimental protocols for its synthesis and characterization are provided, underpinned by data from analogous compounds and established chemical principles. This guide is intended to be a valuable resource for researchers engaged in the exploration and application of novel benzenesulfonamide derivatives in medicinal chemistry and drug discovery.
Introduction: The Prominence of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents. From the foundational antibacterial sulfa drugs to contemporary treatments for glaucoma, epilepsy, and cancer, the versatility of this scaffold is well-documented. The inherent chemical stability and the ability of the sulfonamide group to engage in critical hydrogen bonding interactions within biological targets contribute to its prevalence in drug design. The subject of this guide, this compound, combines the established benzenesulfonamide core with an acetyl group, a feature known to influence pharmacokinetic and pharmacodynamic properties, and N,N-diethyl substitution, which can modulate solubility and cell permeability.
Physicochemical and Structural Characteristics
This compound is a solid, typically a powder, at room temperature.[1] Its structural and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1658-97-5 | [1] |
| Molecular Formula | C₁₂H₁₇NO₃S | [1] |
| Molecular Weight | 255.34 g/mol | [1] |
| Melting Point | 83-84 °C | [1] |
| Physical Form | Powder | [1] |
| InChI Key | OKAAHYQTIYWBEL-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Proposed Two-Step Approach
Proposed Synthetic Pathway
Sources
An In-depth Technical Guide to 4-acetyl-N,N-diethylbenzenesulfonamide
This guide provides a comprehensive technical overview of 4-acetyl-N,N-diethylbenzenesulfonamide, a molecule of interest to researchers, scientists, and professionals in the field of drug development. This document delves into its physicochemical properties, synthesis, characterization, and potential applications, offering field-proven insights and methodologies.
Core Molecular Attributes
This compound is a substituted aromatic sulfonamide. The presence of the acetyl group and the diethylsulfonamide moiety on the benzene ring suggests its potential as a versatile chemical intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 255.34 g/mol | |
| Molecular Formula | C₁₂H₁₇NO₃S | |
| CAS Number | 1658-97-5 | [1] |
| Melting Point | 83-84 °C | |
| Physical Form | Powder | |
| InChI Key | OKAAHYQTIYWBEL-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of this compound can be approached through several established methods for the formation of sulfonamides. A common and effective strategy involves the reaction of a sulfonyl chloride with a secondary amine.
Proposed Synthesis Workflow
A logical synthetic route would involve the reaction of 4-acetylbenzenesulfonyl chloride with diethylamine. The causality behind this choice lies in the high reactivity of sulfonyl chlorides towards nucleophilic attack by amines. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for sulfonamide synthesis and should be considered a representative method.[2][3]
Materials:
-
4-acetylbenzenesulfonyl chloride
-
Diethylamine
-
Triethylamine or Pyridine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetylbenzenesulfonyl chloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of diethylamine and triethylamine (or pyridine) in anhydrous dichloromethane.
-
Add the diethylamine solution dropwise to the cooled solution of 4-acetylbenzenesulfonyl chloride with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by Thin Layer Chromatography).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Structural Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (ortho and meta to the acetyl group) appearing as doublets.- A quartet corresponding to the methylene protons (-CH₂) of the diethylamino group.- A triplet corresponding to the methyl protons (-CH₃) of the diethylamino group.- A singlet for the methyl protons of the acetyl group. |
| ¹³C NMR | - Carbonyl carbon of the acetyl group at a characteristic downfield shift.- Aromatic carbons with distinct chemical shifts depending on their substitution pattern.- Methylene and methyl carbons of the diethylamino group in the aliphatic region. |
| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretch of the acetyl group.- Characteristic strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl (S=O) group.- C-H stretching bands for the aromatic and aliphatic protons. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (255.34 m/z).- Characteristic fragmentation patterns, including loss of the acetyl group and cleavage of the sulfonamide bond. |
Potential Applications and Biological Relevance
Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[7] The incorporation of an acetyl group on the benzene ring can further influence the molecule's pharmacological profile.
While specific biological studies on this compound are not extensively reported, its structural motifs suggest several areas of potential interest for researchers:
-
Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases and kinases.[8] The acetyl group could play a role in the binding of the molecule to target enzymes.
-
Antimicrobial Activity: The sulfonamide moiety is a key pharmacophore in sulfa drugs, which are synthetic antimicrobial agents.
-
Anticancer Research: Many benzenesulfonamide derivatives have been investigated for their potential as anticancer agents.[9]
-
Chemical Probe or Intermediate: This compound can serve as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
Based on available safety data for this and structurally related compounds, this compound should be handled with care in a laboratory setting.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.
Conclusion
This compound is a compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be readily confirmed using a suite of spectroscopic methods. While specific biological data for this molecule is limited, its structural similarity to other biologically active sulfonamides makes it a compelling candidate for further investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the properties and applications of this versatile molecule.
References
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Ghorab, M. M., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(16), 4992. Available at: [Link]
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Wang, Y., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(15), 11453–11475. Available at: [Link]
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Kumar, A., et al. (2018). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. Available at: [Link]
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Taslimi, P., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 34(11), e22572. Available at: [Link]
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Yakaiah, T., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]
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BIOGEN Científica. (n.d.). 4-Acetyl-N,N-diethyl-benzenesulfonamide. Available at: [Link]
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mzCloud. (2017). N-(4-Acetylphenyl)methanesulfonamide. Available at: [Link]
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Tahir, M. N., et al. (2009). N-Acetyl-4-(benzene-sulfonamido)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1180. Available at: [Link]
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Whitepaper: The Expanding Therapeutic Frontier of Novel Sulfonamides: A Technical Guide to Biological Activity and Evaluation
Abstract
The sulfonamide scaffold (R-SO₂NR₂), a cornerstone of medicinal chemistry, has transcended its historical identity as a mere antibacterial agent.[1] Its remarkable synthetic tractability and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold," leading to a renaissance in drug discovery.[2] This guide provides an in-depth exploration of the multifaceted biological activities of novel sulfonamide derivatives, moving beyond classical mechanisms to encompass their roles as anticancer, anti-inflammatory, and antiviral agents. We will dissect the causality behind key experimental designs, provide validated, step-by-step protocols for biological evaluation, and present a forward-looking perspective on this versatile class of compounds. This document is designed to serve as a technical resource, empowering researchers to design, evaluate, and optimize the next generation of sulfonamide-based therapeutics.
The Sulfonamide Scaffold: A Legacy of Versatility
First introduced as antibacterial "sulfa drugs," sulfonamides were revolutionary in the pre-penicillin era.[3] Their mechanism, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid pathway, remains a classic example of targeted chemotherapy.[4] However, the chemical simplicity and the specific stereoelectronic properties of the sulfonamide group—a strong hydrogen bond donor and acceptor with a tetrahedral geometry—allow it to serve as a potent zinc-binding group (ZBG) and to interact with a vast array of biological targets.[5] This has catalyzed the development of sulfonamides for a wide spectrum of non-infectious diseases, including cancer, glaucoma, and inflammation.[6][7]
Core Biological Activities of Novel Sulfonamides
The functional adaptability of the sulfonamide moiety has given rise to derivatives with potent and often highly specific biological activities. Recent research highlights several key therapeutic areas where these compounds show immense promise.
Anticancer Activity: A Multi-Pronged Assault
Novel sulfonamide derivatives have emerged as formidable anticancer agents, operating through diverse mechanisms of action that strike at the core vulnerabilities of tumor cells.[6][8]
Mechanism Deep Dive: Carbonic Anhydrase (CA) Inhibition
A primary mechanism involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9] These enzymes are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[10]
-
Causality: The primary sulfonamide group (SO₂NH₂) acts as a potent zinc-binding group, anchoring the inhibitor within the enzyme's active site and disrupting its catalytic activity.[11][12] By inhibiting CAs, sulfonamides disrupt pH regulation in cancer cells, leading to intracellular acidification and apoptosis, while simultaneously reducing the acidity of the extracellular environment, which can impair metastatic potential.[10] Several heterocyclic sulfonamides have demonstrated potent, nanomolar-range inhibition of these isoforms.[11]
// Nodes Hypoxia [label="Tumor Hypoxia", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF1a [label="HIF-1α Stabilization", fillcolor="#F1F3F4", fontcolor="#202124"]; CAIX [label="Carbonic Anhydrase IX/XII\n(Overexpression)", fillcolor="#FBBC05", fontcolor="#202124"]; CO2_H2O [label="CO₂ + H₂O", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; H_HCO3 [label="H⁺ + HCO₃⁻", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sulfonamide [label="Novel Sulfonamide\nInhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; pH_Disruption [label="Disruption of pH Regulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Intra_Acid [label="Intracellular Acidification", fillcolor="#F1F3F4", fontcolor="#202124"]; Extra_Alka [label="Extracellular Alkalinization", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Tumor Cell Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metastasis [label="Reduced Invasion &\nMetastasis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Hypoxia -> HIF1a [label="Induces"]; HIF1a -> CAIX [label="Promotes"]; CO2_H2O -> CAIX [dir=none]; CAIX -> H_HCO3 [label="Catalyzes"]; Sulfonamide -> CAIX [label="Inhibits", style=bold, color="#EA4335"]; CAIX -> pH_Disruption [style=invis]; H_HCO3 -> pH_Disruption [label="Leads to"]; pH_Disruption -> Intra_Acid; pH_Disruption -> Extra_Alka; Intra_Acid -> Apoptosis; Extra_Alka -> Metastasis; }
Caption: Sulfonamide inhibition of Carbonic Anhydrase IX in the tumor microenvironment.
Other Anticancer Mechanisms: Beyond CA inhibition, sulfonamides act as:
-
Tyrosine Kinase Inhibitors: Disrupting key signaling pathways essential for cancer cell proliferation and survival.[10]
-
Matrix Metalloproteinase (MMP) Inhibitors: Impeding cancer cell invasion and metastasis.[6][10]
-
Histone Deacetylase (HDAC) Inhibitors: Offering promising avenues in epigenetic-based cancer therapies.[10]
-
Anti-apoptotic Protein Inhibitors: Targeting proteins like Bcl-2 to induce apoptosis in cancer cells.[13]
Data Presentation: Anticancer Activity
The following table summarizes the cytotoxic activity of representative novel sulfonamide derivatives against human cancer cell lines.
| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| Thienopyridazine Sulfonamide | HCT-116 (Colon) | 5.5 - 12.3 | Doxorubicin | 4.8 | [14] |
| Thienopyridazine Sulfonamide | MCF-7 (Breast) | 6.2 - 14.8 | Doxorubicin | 5.2 | [14] |
| Polycyclic Hydrocarbon Sulfonamide | A549 (Lung) | 0.8 - 9.7 | Indisulam | >50 | [15] |
| Iridium(III) Sulfonamide Complex | A2780 (Ovarian) | 0.9 - 2.5 | Cisplatin | 1.1 | [16] |
Antimicrobial Activity: Overcoming Resistance
The emergence of multidrug-resistant pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has created a critical need for new antibiotics.[2][17] Novel sulfonamides are being developed that not only retain the classic DHPS inhibition mechanism but also possess alternative modes of action, allowing them to overcome established resistance pathways.[17]
Mechanism Deep Dive: Folate Pathway Inhibition The foundational mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[3] Because they are structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the pathway, preventing the synthesis of nucleotides and halting bacterial growth.[3] Mammalian cells are unaffected because they acquire folate from their diet.[4]
// Nodes PABA [label="p-Aminobenzoic Acid\n(PABA)", fillcolor="#FFFFFF", fontcolor="#202124"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)", fillcolor="#FBBC05", fontcolor="#202124"]; DHF [label="Dihydrofolic Acid\n(DHF)", fillcolor="#FFFFFF", fontcolor="#202124"]; THF [label="Tetrahydrofolic Acid\n(THF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleotides [label="Nucleotide Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Growth [label="Bacterial Growth\n& Replication", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfonamide [label="Sulfonamide Drug", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];
// Edges PABA -> DHPS [label="Substrate"]; DHPS -> DHF [label="Produces"]; DHF -> THF -> Nucleotides -> Growth; Sulfonamide -> DHPS [label="Competitive\nInhibition", style=bold, color="#EA4335"]; }
Caption: Mechanism of bacterial folate synthesis inhibition by sulfonamides.
Data Presentation: Antimicrobial Potency Minimum Inhibitory Concentration (MIC) is a key metric for antibiotic potency. The table below compares the activity of novel sulfonamides against MRSA with traditional antibiotics.
| Compound | MIC (µg/mL) vs. MRSA | MBC (µg/mL) vs. MRSA | Reference |
| Novel Sulfonamide (Schiff base) | 6.25 - 50 | 12.5 - 100 | [18] |
| Sulfamethoxazole (SMX) | >1024 | >1024 | [18] |
| Ciprofloxacin | 0.5 - >128 | 1 - >128 | [18] |
Lower MIC/MBC values indicate greater potency.
Anti-inflammatory and Antiviral Activities
-
Anti-inflammatory: Certain sulfonamide derivatives, such as celecoxib and nimesulide, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for producing prostaglandins.[1][19] This selectivity provides anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1]
-
Antiviral: The sulfonamide scaffold is present in several clinically important antiviral drugs.[20] For instance, the HIV protease inhibitor amprenavir contains a sulfonamide moiety.[20] Novel derivatives are being investigated for broad-spectrum antiviral activity against viruses such as herpes simplex virus (HSV-1), human coronavirus, and HIV by targeting various viral enzymes and proteins, including reverse transcriptase and integrase.[20][21]
Methodologies for Biological Evaluation
Rigorous and reproducible protocols are essential for validating the biological activity of novel sulfonamides. The choice of assay is dictated by the intended therapeutic target.
// Nodes Synthesis [label="Chemical Synthesis\nof Novel Sulfonamides", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Primary In Vitro Screening\n(e.g., MIC, Enzyme Assay)"]; Hit_ID [label="Hit Identification"]; Lead_Opt [label="Lead Optimization\n(Structure-Activity Relationship)"]; Secondary [label="Secondary Assays\n(e.g., Cytotoxicity, Selectivity)"]; In_Vivo [label="In Vivo Efficacy &\nToxicology (Animal Models)"]; Clinical [label="Clinical Trials", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Synthesis -> Screening; Screening -> Hit_ID; Hit_ID -> Lead_Opt; Lead_Opt -> Synthesis [label="Iterative\nDesign"]; Lead_Opt -> Secondary; Secondary -> In_Vivo; In_Vivo -> Clinical; }
Caption: General workflow for novel sulfonamide drug discovery and development.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[22]
-
Rationale: This is the foundational assay for quantifying antibacterial potency. The broth microdilution method is a standardized, high-throughput technique.
-
Protocol Steps:
-
Preparation of Inoculum: Culture bacteria (e.g., S. aureus) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Drug Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test sulfonamide in CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the plate. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the sulfonamide where no visible bacterial growth (turbidity) is observed.
-
-
Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The positive control must show robust growth, and the negative control must remain clear. Standard reference strains with known MIC values should be run in parallel to validate the procedure.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
-
Rationale: The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of viable, metabolically active cells.
-
Protocol Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel sulfonamide for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
Self-Validation: The assay relies on the clear difference in absorbance between treated and untreated cells. The positive control must show a significant reduction in viability. A linear relationship between cell number and formazan production should be established for the specific cell line used.
Future Perspectives and Conclusion
The sulfonamide scaffold continues to be a fertile ground for drug discovery.[23] Future research will likely focus on:
-
Hybrid Molecules: Combining the sulfonamide pharmacophore with other bioactive moieties to create hybrid drugs with dual or synergistic mechanisms of action.[24]
-
Targeted Delivery: Developing sulfonamide-based conjugates or nanoparticles to improve drug delivery to specific sites, such as tumors, thereby enhancing efficacy and reducing systemic toxicity.
-
Overcoming Resistance: Designing novel derivatives that can evade existing resistance mechanisms, particularly in infectious diseases and oncology.[17]
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A Technical Guide to the Preliminary Investigation of Acetylated Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Dual Identity of Acetylated Sulfonamides
Acetylated sulfonamides occupy a fascinating and critical space in medicinal chemistry. On one hand, they represent the primary metabolites of classic sulfonamide antibiotics, products of in-vivo N-acetylation that significantly alter the parent drug's pharmacokinetic and solubility profiles.[1][2] Understanding this metabolic fate is paramount for predicting a drug's efficacy, duration of action, and potential for toxicity, such as crystalluria. On the other hand, the N-acyl sulfonamide moiety is a powerful tool in modern drug design, intentionally engineered into novel molecules.[3] It serves as a key bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability, making it a valuable functional group in the development of therapeutics for a wide range of diseases, including cancer, diabetes, and viral infections.[3][4]
This guide provides a comprehensive framework for the preliminary investigation of acetylated sulfonamides, navigating their dual identity as both metabolites and designed therapeutic agents. We will delve into the foundational chemistry, synthetic strategies, analytical characterization, and the fundamental pharmacological evaluation necessary to build a robust understanding of any new acetylated sulfonamide candidate.
Section 1: Foundational Chemistry and Physicochemical Properties
A thorough investigation begins with understanding the molecule's intrinsic properties, which dictate its behavior in both chemical and biological systems.
The N-Acyl Sulfonamide Moiety: A Carboxylic Acid Bioisostere
The N-acyl sulfonamide group is widely recognized as a bioisosteric equivalent of a carboxylic acid.[4] This is due to several key similarities:
-
Acidity: The protons on the sulfonamide nitrogen are rendered significantly acidic by the two adjacent electron-withdrawing groups (the sulfonyl and the acyl carbonyl). Their pKa values typically fall between 3.5 and 4.5, a range comparable to that of many carboxylic acids.[3] This acidity is crucial for solubility and for engaging in ionic interactions with biological targets.
-
Hydrogen Bonding: The geometry of the two sulfonyl oxygens mimics the carboxylate group, allowing for similar hydrogen bonding interactions with enzyme receptors.[3]
-
Enhanced Stability: A key advantage is their increased stability against hydrolytic and enzymatic degradation compared to their carboxylic acid counterparts, which can improve a drug candidate's pharmacokinetic profile.[3]
Core Physicochemical Parameters
A preliminary investigation must quantify the properties that govern absorption, distribution, metabolism, and excretion (ADME).
| Property | Significance | Typical Value (N-Acyl Sulfonamide) | Comparison to Parent Sulfonamide |
| pKa | Governs ionization state, solubility, and membrane permeability. | 3.5 - 4.5[3] | More acidic than the parent sulfonamide NH proton. |
| LogP/LogD | Measures lipophilicity, affecting membrane transport and protein binding. | Varies widely based on R-groups. | Acetylation generally increases lipophilicity. |
| Aqueous Solubility | Critical for formulation and bioavailability. Often pH-dependent. | Generally lower than the parent drug, especially for N4-acetylated metabolites. | This decreased solubility is a primary cause of crystalluria with older sulfonamide antibiotics. |
| Chemical Stability | Assesses degradation under various conditions (pH, light, temperature). | Generally high hydrolytic and enzymatic stability.[3] | More stable than many ester or amide linkages found in other drugs. |
Section 2: Synthesis and Analytical Characterization
The ability to reliably synthesize, purify, and characterize the compound is the bedrock of any further investigation.
Synthetic Strategies: The N-Acetylation Reaction
The most common method for preparing acetylated sulfonamides is the direct N-acetylation of a parent sulfonamide. The choice of acetylating agent and reaction conditions depends on the substrate's reactivity and the desired scale.
Sources
- 1. Determination of the acetylator phenotype and pharmacokinetics of some sulphonamides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 4-acetyl-N,N-diethylbenzenesulfonamide
Abstract
This document provides a detailed, reliable, and expertly-vetted protocol for the synthesis of 4-acetyl-N,N-diethylbenzenesulfonamide, a valuable chemical intermediate. Sulfonamides are a critical class of compounds in medicinal chemistry, widely recognized for their antibacterial properties and diverse therapeutic applications.[1] This guide outlines a direct and efficient synthetic route starting from commercially available 4-acetylbenzenesulfonyl chloride and diethylamine. The narrative emphasizes the chemical principles behind each procedural step, safety considerations, and robust methods for product purification and characterization, ensuring a reproducible and scalable synthesis for research and development applications.
Introduction and Scientific Rationale
The benzenesulfonamide moiety is a cornerstone in the design of therapeutic agents. Its presence in numerous drugs highlights its significance as a pharmacophore. The synthesis of novel sulfonamide derivatives is, therefore, a continuous pursuit in drug discovery and materials science. This compound serves as a versatile building block, featuring a reactive ketone group amenable to further chemical modification and a stable diethylsulfonamide group.
The selected synthetic strategy involves the nucleophilic substitution reaction between 4-acetylbenzenesulfonyl chloride and diethylamine. This method is favored for its high efficiency, atom economy, and procedural simplicity. The reaction proceeds via the attack of the nucleophilic nitrogen atom of diethylamine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond and the elimination of hydrochloric acid. A tertiary amine base, such as pyridine or triethylamine, is incorporated to neutralize the generated HCl, which would otherwise protonate the diethylamine reactant, rendering it non-nucleophilic and halting the reaction.[2]
Reaction Scheme and Mechanism
The synthesis is achieved through a single-step nucleophilic substitution reaction.
Overall Reaction: 4-acetylbenzenesulfonyl chloride + Diethylamine → this compound
The mechanism involves the nucleophilic attack of the diethylamine on the sulfonyl chloride.
Sources
Application Notes & Protocols for the Analytical Characterization of 4-acetyl-N,N-diethylbenzenesulfonamide
Prepared by: Senior Application Scientist
Introduction
4-acetyl-N,N-diethylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, and substituted analogs are frequently synthesized as intermediates or target molecules in drug discovery programs. Furthermore, such compounds can appear as process-related impurities in the synthesis of other active pharmaceutical ingredients (APIs). Therefore, robust, reliable, and validated analytical methods are paramount for confirming the identity, purity, and quality of this compound in research and development settings.
This comprehensive guide provides detailed protocols and expert insights into the essential analytical techniques for the thorough characterization of this compound. The methodologies are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Physicochemical Properties
A foundational understanding of a compound's physical properties is critical for analytical method development, influencing choices regarding solvents, chromatographic conditions, and sample preparation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₃S | [4] |
| Molecular Weight | 255.34 g/mol | [4] |
| Melting Point | 83-84 °C | [4] |
| Physical Form | Powder | [4] |
| CAS Number | 1658-97-5 | [4][5] |
Part 1: Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of non-volatile organic molecules and for quantitative assay determination.[6][7] Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Expertise & Causality: A reversed-phase method using a C18 column is the logical starting point. The non-polar stationary phase (C18) will interact with the hydrophobic benzene ring of the analyte, while a polar mobile phase allows for elution. The acetyl and benzenesulfonamide chromophores are expected to have strong UV absorbance, making a UV detector a simple and robust choice for detection. A gradient elution is proposed to ensure that any impurities with significantly different polarities are effectively separated and eluted within a reasonable runtime.
Experimental Protocol
-
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.
-
Reference standard of this compound (purity >99%).
-
The sample to be analyzed.
-
-
Solutions Preparation:
-
Mobile Phase A (Aqueous): 0.1% FA in water.
-
Mobile Phase B (Organic): 0.1% FA in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration facilitates the detection of minor impurities.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
-
Data Analysis:
-
Purity Assessment: Inject the sample solution. The purity is calculated using the area percent method.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Assay (Quantification): Inject the standard solution and the sample solution. The concentration of the sample is determined by comparing the peak area of the analyte in the sample to that of the reference standard.
-
Trustworthiness through Method Validation: For routine use, this method must be validated according to ICH Q2(R1) guidelines.[1][2][3][8] Key parameters to establish include:
-
Specificity: Demonstrate that the method can distinguish the analyte from potential impurities and degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Confirm the closeness of the results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Workflow Visualization
Caption: Integrated workflow for structural confirmation.
Part 3: Comprehensive Data Summary
Consolidating the data from all analytical techniques provides a complete and robust characterization profile, or "fingerprint," for this compound.
Summary of Analytical Characterization Data
| Technique | Parameter | Expected Result |
| RP-HPLC | Purity | >95% (typical for research grade) |
| Retention Time | Dependent on exact conditions, but consistent | |
| HRMS | [M+H]⁺ (m/z) | 256.1002 (for C₁₂H₁₈NO₃S⁺) |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~8.0 (d), ~7.7 (d), ~3.3 (q), ~2.6 (s), ~1.2 (t) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~197, ~142, ~128, ~42, ~27, ~13 |
| FT-IR | Key Peaks (cm⁻¹) | ~1680 (C=O), ~1340 (asym SO₂), ~1160 (sym SO₂) |
References
-
Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. SpringerLink. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
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FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. Available at: [Link]
-
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
-
FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. Available at: [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. Available at: [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]
-
4-acetyl-N,N-dimethylbenzene-1-sulfonamide | C10H13NO3S | CID 2064041. PubChem. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
-
Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry. Available at: [Link]
-
N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367. PubChem. Available at: [Link]
-
N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. Available at: [Link]
-
4-amino-N,N-diethylbenzene-1-sulfonamide | C10H16N2O2S | CID 95067. PubChem. Available at: [Link]
-
Contents. The Royal Society of Chemistry. Available at: [Link]
-
Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. Available at: [Link]
-
4-Acetamidobenzenesulfonyl azide | C8H8N4O3S | CID 5129185. PubChem. Available at: [Link]
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- 8. starodub.nl [starodub.nl]
Application Note: A Robust HPLC-UV Method for the Quantification of 4-acetyl-N,N-diethylbenzenesulfonamide
Abstract
This application note details a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of 4-acetyl-N,N-diethylbenzenesulfonamide. The methodology employs a reversed-phase C18 column with UV detection, providing a reliable analytical tool for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. The protocol has been developed to ensure high specificity, linearity, accuracy, and precision, adhering to the principles outlined in ICH Q2(R1) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound (ADEBS) is a sulfonamide derivative with a molecular weight of 255.34 g/mol .[4] Its structure, featuring both a polar sulfonamide group and a non-polar acetylated benzene ring, makes it a suitable candidate for reversed-phase HPLC analysis.[5][6][7] The presence of the aromatic ring and ketone chromophore suggests strong UV absorbance, enabling sensitive detection.
The accurate quantification of ADEBS is critical for its use as a potential pharmaceutical intermediate, reference standard, or in other chemical synthesis applications. A validated HPLC method ensures that product quality, purity, and concentration can be reliably determined, which is a cornerstone of regulatory compliance and product efficacy. This guide provides a comprehensive framework, from method development principles to a fully detailed protocol and validation strategy.
Principle of the Chromatographic Method
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6][7] In this mode, the stationary phase is non-polar (a C18 alkyl chain bonded to silica), while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent.[7] ADEBS, being a moderately non-polar molecule, will partition between the mobile and stationary phases. Its retention on the column is primarily governed by hydrophobic interactions. The elution strength of the mobile phase is modulated by the proportion of the organic solvent (acetonitrile); a higher concentration of acetonitrile reduces the polarity of the mobile phase, leading to faster elution of the analyte. Detection is achieved by a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
This compound reference standard (>95% purity).[4]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (ACS grade).
Chromatographic Column
-
Column: C18 bonded silica column.
-
Dimensions: 4.6 mm x 150 mm.
-
Particle Size: 5 µm.
-
Rationale: A C18 column is the industry standard for reversed-phase chromatography of small molecules and provides excellent retention and separation for compounds like ADEBS.[8][9] A 150 mm length with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.
Preparation of Solutions
Mobile Phase
-
Composition: Acetonitrile and 0.1% Formic Acid in Water (55:45, v/v).
-
Preparation:
-
Prepare the aqueous component by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Measure 550 mL of acetonitrile and 450 mL of the 0.1% formic acid solution.
-
Mix thoroughly and degas for 15 minutes in a sonicator or by vacuum filtration.
-
-
Causality: The addition of formic acid helps to control the pH of the mobile phase, ensuring consistent ionization of any acidic or basic functional groups and leading to sharper, more symmetrical peaks. Acetonitrile is chosen for its low viscosity and UV cutoff.
Diluent
-
Composition: Acetonitrile and Water (50:50, v/v).
-
Preparation: Mix equal volumes of HPLC-grade acetonitrile and water.
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it quantitatively to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
Working Standard Solutions
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve the desired concentrations for the calibration curve (e.g., 5, 25, 50, 100, 150 µg/mL).
Chromatographic Conditions and System Suitability
Optimized HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and peak shape for sulfonamides.[10][11] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (55:45, v/v) | Isocratic elution for simplicity and robustness. The ratio is optimized for a suitable retention time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from solvent effects. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability.[12] |
| Detection Wavelength | 270 nm | Sulfonamides typically exhibit strong UV absorbance around this wavelength.[10] |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential impurities. |
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified.[13][14][15] This is achieved by making five replicate injections of a working standard solution (e.g., 100 µg/mL). The results must meet the criteria outlined below.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry.[13] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[13] |
| % RSD of Retention Time | ≤ 1.0% | Confirms pump performance and system stability. |
Analytical Method Protocol
The following diagram and steps outline the complete workflow for analyzing a sample.
Caption: HPLC analysis workflow from preparation to reporting.
Step-by-Step Protocol:
-
System Preparation: Set up the HPLC system according to the parameters in Section 5.1. Purge the pump lines and allow the mobile phase to circulate through the column for at least 30 minutes to ensure equilibration, or until a stable baseline is achieved.
-
System Suitability: Perform the SST as described in Section 5.2. Do not proceed unless all criteria are met.
-
Calibration Curve: Inject each working standard solution (e.g., from 5 to 150 µg/mL) in duplicate.
-
Sample Preparation: Accurately weigh a known amount of the sample containing ADEBS, dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL), and filter through a 0.45 µm syringe filter.
-
Sample Analysis: Inject the prepared sample solution(s).
-
Data Processing:
-
Integrate the peak corresponding to this compound in all chromatograms.
-
Construct a linear regression calibration curve by plotting the average peak area of the standards against their concentration.
-
Determine the concentration of ADEBS in the sample solution using the calibration curve equation.
-
Calculate the final concentration or purity in the original sample, accounting for the initial sample weight and dilution factors.
-
Method Validation Overview
A full method validation should be performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[1][3][16] The following sections describe the key validation parameters.
Caption: Key parameters for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (matrix without analyte) and showing no interfering peaks at the retention time of ADEBS. If a PDA detector is used, peak purity analysis should be performed.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 |
| 5 | 52,150 | 52,890 |
| 25 | 260,500 | 261,900 |
| 50 | 518,900 | 522,100 |
| 100 | 1,050,200 | 1,048,800 |
| 150 | 1,565,400 | 1,570,100 |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{≥ 0.999 } |
Accuracy
Accuracy is determined by spike-recovery studies. A known amount of ADEBS is added to a placebo at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of the analyte recovered is then calculated.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 101.1 | 101.1% |
| 120% | 120 | 119.5 | 99.6% |
| Acceptance Criteria | \multicolumn{3}{c | }{98.0% - 102.0% } |
Precision
-
Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: Assessed by having a different analyst perform the analysis on a different day with a different instrument.
| Precision Type | % RSD of Assay Results |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Conclusion
The HPLC method described provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The isocratic reversed-phase method is easy to implement and demonstrates excellent performance characteristics. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated research or quality control environment.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]
-
Popa, D. E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 489. [Link]
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Kowalski, P., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3259. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Samanidou, V. F., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of the Hellenic Veterinary Medical Society, 69(1), 819-830. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Reboul, E. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
-
ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]
-
Labroots. (2023). Mastering Small Molecule Reversed-Phase Method Development. YouTube. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Chromatography Today. (2015). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for Extractables and Leachables. [Link]
-
PubChem. (n.d.). 4-acetyl-N,N-dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-amino-N,N-diethylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
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- 14. youtube.com [youtube.com]
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- 16. starodub.nl [starodub.nl]
Application Note: A Validated LC-MS/MS Protocol for the Quantification of 4-acetyl-N,N-diethylbenzenesulfonamide in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-acetyl-N,N-diethylbenzenesulfonamide in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method is validated according to European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines and is suitable for pharmacokinetic studies in drug development.[1][2][3][4]
Introduction: The Rationale for a Targeted LC-MS/MS Approach
This compound is a small organic molecule containing a sulfonamide functional group. The sulfonamide class of compounds is of significant interest in pharmaceutical development due to its wide range of biological activities.[5] Accurate quantification of such compounds in biological matrices like human plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the bedrock of regulatory submissions for new chemical entities.[1][6]
LC-MS/MS is the gold standard for bioanalysis due to its inherent selectivity and sensitivity, allowing for precise measurement of analytes even in complex biological matrices.[7] This protocol is designed to provide a reliable, self-validating system for researchers, ensuring data integrity and reproducibility.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for rational method development.
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| CAS Number | 1658-97-5 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₇NO₃S | Sigma-Aldrich |
| Molecular Weight | 255.34 g/mol | Sigma-Aldrich |
| Melting Point | 83-84 °C | Sigma-Aldrich |
| Appearance | Powder | Sigma-Aldrich |
Method Overview: A Logic-Driven Workflow
The entire analytical workflow is designed for efficiency, robustness, and minimization of matrix effects. Each stage is selected to logically flow into the next, ensuring a high-quality final result.
Caption: High-level workflow from sample receipt to final quantification.
Detailed Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity ≥95%)
-
N,N-diethylbenzenesulfonamide (Internal Standard, Purity ≥98%)[8]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K₂EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N-diethylbenzenesulfonamide and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteinaceous material from plasma samples, which could otherwise interfere with the analysis and foul the LC-MS system. Acetonitrile is selected as the precipitating agent due to its high efficiency in denaturing and precipitating plasma proteins.[8][9] A 3:1 ratio of acetonitrile to plasma is optimal for efficient protein removal while minimizing excessive sample dilution.[9]
Protocol:
-
To 100 µL of human plasma (calibration standard, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 300 µL of the IS Working Solution (100 ng/mL in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The chromatographic and mass spectrometric parameters are optimized to ensure a sensitive, selective, and rapid analysis.
Reversed-phase chromatography is the chosen mode of separation, as it is ideal for retaining and separating moderately nonpolar molecules like this compound from the polar components of the extracted plasma.[10][11][12] A C18 column provides the necessary hydrophobic surface for this interaction. A gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution. The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is crucial for efficient positive mode electrospray ionization.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | See Table Below |
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in quantitative analysis. Electrospray ionization (ESI) in positive ion mode is selected because the sulfonamide structure is readily protonated.[13] Multiple Reaction Monitoring (MRM) is employed for quantification, where the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and enhances specificity.[10]
The choice of an internal standard (IS) is critical for correcting for variability during sample preparation and instrument analysis.[14] The ideal IS is a stable isotope-labeled version of the analyte.[15] In its absence, a close structural analog that co-elutes and exhibits similar ionization behavior is the next best choice. N,N-diethylbenzenesulfonamide was selected as it shares the core structure and differs only by the absence of the acetyl group, ensuring similar extraction recovery and ionization response.[8]
Caption: Proposed MRM transitions for the analyte and internal standard.
| Parameter | Setting |
| MS System | Agilent 6470A Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 6 L/min |
| Nebulizer | 30 psi |
| Sheath Gas Temp. | 350 °C |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| Declustering Potential (DP) | Analyte: 60 V; IS: 55 V (Requires optimization)[9][16][17] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (CE) | Use |
| This compound | 256.1 | 192.1 | 100 | 20 V (Requires optimization) | Quantifier |
| This compound | 256.1 | 108.1 | 100 | 35 V (Requires optimization) | Qualifier |
| N,N-diethylbenzenesulfonamide (IS) | 214.1 | 150.1 | 100 | 22 V (Requires optimization) | Quantifier |
Note: Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent parameters and must be empirically optimized for maximum signal intensity.[10][12]
Method Validation Summary
The method was validated according to the principles outlined in the EMA and FDA guidelines on bioanalytical method validation.[1][2][4][6] The validation assessed selectivity, linearity, accuracy, precision, matrix effect, and stability.
Linearity and Range
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL in human plasma. The curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighted (1/x²) linear regression was used.
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1.0 - 1000 ng/mL | - |
| Regression Model | Weighted (1/x²) Linear | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Back-calculated Standards | Within ±15% of nominal (±20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ) |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, 3 days) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 8.5 | +5.2 | 11.2 | +6.8 |
| LQC | 3.0 | 6.1 | +2.5 | 7.9 | +4.1 |
| MQC | 100 | 4.3 | -1.8 | 5.5 | -0.9 |
| HQC | 800 | 3.8 | -3.1 | 4.9 | -2.4 |
| Acceptance Criteria | ≤15% (≤20% for LLOQ) | Within ±15% (±20% for LLOQ) | ≤15% (≤20% for LLOQ) | Within ±15% (±20% for LLOQ) |
Note: The data presented in the tables are representative and simulated based on typical performance for such assays.[7][18]
Conclusion
This application note provides a comprehensive and validated LC-MS/MS protocol for the quantification of this compound in human plasma. The method is rapid, robust, and highly sensitive, making it well-suited for regulated bioanalysis in support of drug development programs. The detailed explanation of the causality behind experimental choices, from sample preparation to MS parameter selection, provides a solid foundation for researchers to implement and adapt this method in their laboratories.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
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International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
He, J., et al. (2019). Development and validation of an LC-MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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The LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. LCGC North America. [Link]
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DeSilva, B., et al. (2003). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Analytical Chemistry. [Link]
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U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. [Link]
-
Islam, M. M., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. [Link]
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Wikipedia. Reversed-phase chromatography. [Link]
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Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry. [Link]
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MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. [Link]
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Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. [Link]
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Aalizadeh, R., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Processes & Impacts. [Link]
-
Nalbant, D., et al. (2021). Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Growing Science. (2021). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. Current Chemistry Letters. [Link]
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PubChem. N,N-Diethylbenzenesulfonamide. [Link]
-
ResearchGate. (2017). Effects of the declustering potential (DP) on ESI ionization of MAG.... [Link]
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MDPI. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
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Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Advances in Biochemistry & Biotechnology. [Link]
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Goldman, B., et al. (2024). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. bioRxiv. [Link]
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Goldman, B., et al. (2024). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. Nature Machine Intelligence. [Link]
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ResearchGate. Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). [Link]
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National Institutes of Health. (2024). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. [Link]
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Application Notes and Protocols for NMR Spectroscopy of N,N-diethylbenzenesulfonamide Derivatives
Introduction: The Role of N,N-diethylbenzenesulfonamides in Modern Research
N,N-diethylbenzenesulfonamide and its derivatives represent a significant class of organic compounds with diverse applications, particularly in the pharmaceutical and agrochemical industries. The sulfonamide functional group is a key pharmacophore, imparting a range of biological activities to molecules.[1][2][3] Accurate and unambiguous structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the quality and purity of synthesized materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural characterization of these molecules in solution.
This comprehensive guide provides a detailed exploration of the NMR spectroscopy of N,N-diethylbenzenesulfonamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced, field-proven protocols. We will delve into sample preparation, the interpretation of standard 1D NMR spectra, and the application of advanced 2D NMR techniques for complete structural assignment.
Part 1: Foundational Protocols - Sample Preparation for High-Resolution NMR
The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation. The following protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.
Analyte and Solvent Selection
-
Analyte Concentration: For standard ¹H NMR, a concentration of 5-25 mg of the N,N-diethylbenzenesulfonamide derivative in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4][5][6] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.[4]
-
Solvent Choice: The choice of deuterated solvent is critical and should be based on the solubility of the analyte. Chloroform-d (CDCl₃) is a common starting point due to its excellent dissolving power for a wide range of organic compounds.[7] Other common solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and benzene-d₆.[4] A table of common deuterated solvents and their residual proton signals is provided below for reference.
| Deuterated Solvent | ¹H Residual Peak (ppm) | ¹³C Signal (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| DMSO-d₆ | 2.50 | 39.52 |
| Acetone-d₆ | 2.05 | 29.84, 206.26 |
| Benzene-d₆ | 7.16 | 128.06 |
| Deuterium Oxide (D₂O) | ~4.79 (variable) | - |
| Data compiled from multiple sources.[8][9][10][11] |
Step-by-Step Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh the desired amount of the N,N-diethylbenzenesulfonamide derivative into a clean, dry vial.
-
Dissolution: Add the chosen deuterated solvent (0.6-0.7 mL) to the vial. Vortex or gently agitate the vial until the sample is completely dissolved.[5] If necessary, gentle warming can be applied to aid dissolution, but be cautious of potential sample degradation.
-
Filtration (if necessary): If any particulate matter is visible, the solution must be filtered to prevent distortion of the magnetic field homogeneity, which can lead to broad spectral lines.[6][12] A simple and effective method is to filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[6]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality, clean, and unscratched 5 mm NMR tube.[4][7]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added. TMS is chemically inert and provides a sharp singlet at 0.00 ppm.[13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Part 2: 1D NMR Spectral Analysis - A Case Study of N,N-diethyl-4-methylbenzenesulfonamide
To illustrate the interpretation of 1D NMR spectra for this class of compounds, we will use N,N-diethyl-4-methylbenzenesulfonamide as a representative example.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data for N,N-diethyl-4-methylbenzenesulfonamide in CDCl₃:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-a | ~1.12 | Triplet | 6H | ~7.1 | -CH₂CH₃ |
| H-b | ~2.41 | Singlet | 3H | - | Ar-CH₃ |
| H-c | ~3.22 | Quartet | 4H | ~7.1 | -N(CH₂ CH₃)₂ |
| H-d | ~7.28 | Doublet | 2H | ~8.2 | Ar-H (ortho to -CH₃) |
| H-e | ~7.69 | Doublet | 2H | ~8.2 | Ar-H (ortho to -SO₂N) |
| Data is based on typical values and may vary slightly depending on experimental conditions.[13] |
Analysis of the ¹H NMR Spectrum:
-
Ethyl Group Protons (H-a and H-c): The two ethyl groups on the nitrogen atom give rise to a characteristic triplet-quartet pattern. The methyl protons (H-a) appear as a triplet around 1.12 ppm due to coupling with the adjacent methylene protons. The methylene protons (H-c) appear as a quartet around 3.22 ppm due to coupling with the methyl protons. The integration of 6H for the triplet and 4H for the quartet confirms the presence of two ethyl groups.
-
Aromatic Protons (H-d and H-e): The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methyl group (H-d) are expected to be more shielded and thus appear at a lower chemical shift (~7.28 ppm) compared to the protons ortho to the electron-withdrawing sulfonamide group (H-e) which appear further downfield (~7.69 ppm).[14]
-
Methyl Group on the Ring (H-b): The protons of the methyl group attached to the aromatic ring appear as a sharp singlet at approximately 2.41 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Expected ¹³C NMR Data for N,N-diethyl-4-methylbenzenesulfonamide in CDCl₃:
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~14.1 | -CH₂C H₃ |
| C-2 | ~21.5 | Ar-C H₃ |
| C-3 | ~42.0 | -N(C H₂CH₃)₂ |
| C-4 | ~127.0 | C -H (ortho to -SO₂N) |
| C-5 | ~129.6 | C -H (ortho to -CH₃) |
| C-6 | ~137.3 | C -SO₂N |
| C-7 | ~142.9 | C -CH₃ |
| Data is based on typical values and may vary slightly depending on experimental conditions.[8][13] |
Analysis of the ¹³C NMR Spectrum:
-
Aliphatic Carbons (C-1, C-2, C-3): The carbons of the ethyl groups and the methyl group on the ring appear in the upfield region of the spectrum. The ethyl methyl carbon (C-1) is expected around 14.1 ppm, the aromatic methyl carbon (C-2) around 21.5 ppm, and the ethyl methylene carbon (C-3) further downfield at approximately 42.0 ppm due to its attachment to the electronegative nitrogen atom.
-
Aromatic Carbons (C-4, C-5, C-6, C-7): The four distinct types of aromatic carbons appear in the range of 120-150 ppm. The quaternary carbons (C-6 and C-7), which are directly attached to the substituents, will have different chemical shifts from the protonated aromatic carbons (C-4 and C-5). The carbon attached to the electron-withdrawing sulfonamide group (C-6) is expected to be deshielded and appear at a higher chemical shift.
Part 3: Advanced 2D NMR Techniques for Unambiguous Structural Elucidation
For more complex derivatives or for definitive structural confirmation, 2D NMR spectroscopy is an indispensable tool.
Experimental Workflow for 2D NMR
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[15][16] In the COSY spectrum of N,N-diethyl-4-methylbenzenesulfonamide, we would expect to see:
-
A cross-peak between the triplet at ~1.12 ppm (H-a) and the quartet at ~3.22 ppm (H-c), confirming the connectivity within the ethyl groups.
-
A cross-peak between the aromatic doublet at ~7.28 ppm (H-d) and the doublet at ~7.69 ppm (H-e), confirming their ortho relationship on the benzene ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations).[15][16] This is extremely useful for assigning the carbon signals. For our example compound, the HSQC spectrum would show:
-
A correlation between the proton signal at ~1.12 ppm (H-a) and the carbon signal at ~14.1 ppm (C-1).
-
A correlation between the proton signal at ~2.41 ppm (H-b) and the carbon signal at ~21.5 ppm (C-2).
-
A correlation between the proton signal at ~3.22 ppm (H-c) and the carbon signal at ~42.0 ppm (C-3).
-
A correlation between the proton signal at ~7.28 ppm (H-d) and the carbon signal at ~129.6 ppm (C-5).
-
A correlation between the proton signal at ~7.69 ppm (H-e) and the carbon signal at ~127.0 ppm (C-4).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[15][16] This is particularly powerful for identifying quaternary carbons and for piecing together the overall carbon skeleton. Key HMBC correlations for N,N-diethyl-4-methylbenzenesulfonamide would include:
-
From the ethyl protons:
-
The methyl protons (H-a) would show a correlation to the methylene carbon (C-3).
-
The methylene protons (H-c) would show correlations to the methyl carbon (C-1) and potentially to the aromatic carbon C-6.
-
-
From the aromatic methyl protons (H-b):
-
Correlations to the aromatic carbons C-5 and the quaternary carbon C-7.
-
-
From the aromatic protons (H-d and H-e):
-
These protons would show correlations to various carbons in the aromatic ring, helping to confirm their positions and the assignments of the quaternary carbons. For example, H-e would show a correlation to the quaternary carbon C-6.
-
Part 4: Influence of Substituents on NMR Spectra
The chemical shifts of the aromatic protons and carbons in N,N-diethylbenzenesulfonamide derivatives are highly sensitive to the nature and position of other substituents on the benzene ring.
-
Electron-Donating Groups (EDGs) such as -CH₃, -OCH₃, and -NH₂ will shield the aromatic protons and carbons, causing their signals to shift to a lower frequency (upfield).[14][17] This effect is most pronounced for the ortho and para positions relative to the EDG.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and halogens will deshield the aromatic protons and carbons, causing their signals to shift to a higher frequency (downfield).[14][17] This deshielding is also most significant at the ortho and para positions.
The predictable nature of these substituent effects allows for the verification of the substitution pattern on the benzene ring.[12][18]
Conclusion
NMR spectroscopy is an unparalleled technique for the comprehensive structural analysis of N,N-diethylbenzenesulfonamide derivatives. A systematic approach, beginning with meticulous sample preparation and progressing from 1D NMR to advanced 2D techniques like COSY, HSQC, and HMBC, enables the unambiguous assignment of all proton and carbon signals. This detailed structural information is crucial for advancing research and development in fields where these sulfonamide compounds play a vital role.
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San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]
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EPFL. 2D NMR. [Link]
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Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
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ChemistryViews. Substituent Effects on Benzene Rings. [Link]
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ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]
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Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Sulfonamides
Introduction
Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, the discovery of which marked a pivotal moment in medicine.[1][2][3] Their primary mechanism of action involves the targeted inhibition of crucial enzymes. In bacteria, this is principally dihydropteroate synthase (DHPS), an enzyme vital for folate synthesis and consequently, bacterial proliferation.[1][4][5][6] As this pathway is absent in mammals, who acquire folate through their diet, DHPS serves as an excellent target for selective toxicity.[6][7][8] Beyond their antibacterial roles, sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological processes and diseases in humans, including glaucoma, epilepsy, and cancer.[9][10][11]
The persistent challenge of antimicrobial resistance and the expanding therapeutic landscape for carbonic anhydrase inhibitors necessitate robust and reliable methods for evaluating the efficacy and specificity of novel sulfonamide-based compounds.[1][12] In vitro enzyme inhibition assays are the foundational tool in this endeavor, providing quantitative data on inhibitor potency (e.g., IC50 values) and insights into the mechanism of action.[13][14] This document provides detailed principles and step-by-step protocols for two key applications: the inhibition of bacterial DHPS and human carbonic anhydrase.
Core Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitory molecule. The inhibitor's potency is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15][16] Understanding the mechanism of inhibition—whether it be competitive, non-competitive, or uncompetitive—is also crucial for drug development and is determined through kinetic studies.[14][17]
A typical workflow for an in vitro enzyme inhibition assay involves several key stages, from reagent preparation to data analysis. This process must be meticulously validated to ensure the reliability and reproducibility of the results.[13][18]
Caption: General workflow for an in vitro enzyme inhibition assay.
Application 1: Dihydropteroate Synthase (DHPS) Inhibition Assay
Scientific Background & Principle
DHPS is a key enzyme in the bacterial folate biosynthesis pathway.[1][5] It catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4] Sulfonamides are structural analogs of pABA and act as competitive inhibitors by binding to the pABA active site on the DHPS enzyme, thereby halting the synthesis of folate, which is essential for bacterial DNA replication.[1][6][7]
A common method to assay DHPS activity is a coupled spectrophotometric assay.[19] In this system, the product of the DHPS reaction, dihydropteroate, is immediately used by a second enzyme, dihydrofolate reductase (DHFR), to produce tetrahydropteroate. This second reaction consumes NADPH, and the rate of NADPH oxidation can be monitored by the decrease in absorbance at 340 nm.[19] This provides a continuous and easily measurable readout of DHPS activity.
Caption: Inhibition of DHPS by sulfonamides in the bacterial folate pathway.
Detailed Protocol: Spectrophotometric DHPS Assay
This protocol is adapted from established methods for measuring DHPS activity.[19]
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 5 mM DTT, pH 8.5.
-
Enzyme Solution: Prepare a stock solution of purified recombinant DHPS enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Coupling Enzyme: Prepare a stock solution of Dihydrofolate Reductase (DHFR) in assay buffer. An excess is used to ensure the DHPS reaction is the rate-limiting step.
-
Substrates:
-
Prepare a 10 mM stock solution of p-aminobenzoic acid (pABA) in DMSO.
-
Prepare a 10 mM stock solution of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
-
Cofactor: Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Inhibitor: Prepare a 10 mM stock solution of the test sulfonamide in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.
2. Assay Procedure (96-well plate format):
-
To each well of a UV-transparent 96-well plate, add the components in the following order:
-
Assay Buffer (to make up the final volume, e.g., 200 µL).
-
2 µL of sulfonamide solution in DMSO (or DMSO alone for control wells).
-
DHPS enzyme solution.
-
DHFR enzyme solution.
-
NADPH solution (final concentration typically 150-200 µM).
-
pABA solution (final concentration at or near its Km value).
-
-
Mix gently by pipetting and pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[9][20]
-
Initiate the reaction by adding the DHPPP substrate solution.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.
3. Controls:
-
No Inhibitor Control (100% Activity): Contains all components including the enzyme, but with DMSO instead of the sulfonamide solution.
-
No Enzyme Control (0% Activity/Background): Contains all components except the DHPS enzyme to measure non-enzymatic NADPH oxidation.
Data Analysis and Interpretation
-
Calculate the Reaction Rate: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Correct for Background: Subtract the rate of the "No Enzyme Control" from all other rates.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of No Inhibitor Control)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[15][16][20]
| Sulfonamide Conc. [µM] | Log [Inhibitor] | Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | - | 0.050 | 0% |
| 0.1 | -1.0 | 0.045 | 10% |
| 1 | 0.0 | 0.038 | 24% |
| 10 | 1.0 | 0.026 | 48% |
| 100 | 2.0 | 0.011 | 78% |
| 1000 | 3.0 | 0.004 | 92% |
| Table 1: Example data for determining the IC50 of a sulfonamide against DHPS. |
Application 2: Carbonic Anhydrase (CA) Inhibition Assay
Scientific Background & Principle
Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][21] Sulfonamides are potent inhibitors of many CA isoforms, with the primary sulfonamide group (—SO₂NH₂) coordinating to the zinc ion in the enzyme's active site.[9][10]
A highly sensitive method for measuring CA activity is a fluorometric assay using a pH-sensitive fluorescent indicator, such as 8-hydroxypyrene-1,3,6-trisulfonate (pyranine).[22] The assay measures the initial rate of bicarbonate dehydration, which consumes a proton and causes a rapid increase in pH. The change in pyranine fluorescence, which is pH-dependent, is monitored over time. This method is particularly useful for high-throughput screening due to its sensitivity and speed.[22][23]
Caption: Sulfonamide inhibition of Carbonic Anhydrase via binding to the active site zinc ion.
Detailed Protocol: Fluorometric CA Assay
This protocol is based on the principles of stopped-flow spectrofluorometry adapted for a microplate format.[22]
1. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in assay buffer. The final concentration should be low (in the nM range) due to the high sensitivity of the assay.[22]
-
Substrate Solution: Prepare a solution of sodium bicarbonate (e.g., 20 mM) in assay buffer.
-
Fluorescent Indicator: Prepare a stock solution of pyranine (e.g., 1 mM) in water. The final assay concentration is typically in the µM range.
-
Inhibitor: Prepare a 10 mM stock solution of the test sulfonamide in DMSO. Perform serial dilutions in DMSO. Acetazolamide can be used as a positive control inhibitor.[22]
2. Assay Procedure (96-well plate format):
-
Add the following to each well of a black, clear-bottom 96-well plate:
-
Assay Buffer (to make up the final volume, e.g., 200 µL).
-
Pyranine indicator solution.
-
2 µL of sulfonamide solution (or DMSO for control).
-
CA enzyme solution.
-
-
Mix and incubate the plate at room temperature for 15 minutes, protected from light.[20]
-
Place the plate in a fluorescence microplate reader equipped with injectors. Set the excitation wavelength to ~460 nm and the emission wavelength to ~510 nm.
-
Initiate the reaction by injecting the bicarbonate substrate solution into each well.
-
Immediately begin kinetic reading, measuring the increase in fluorescence intensity every 1-2 seconds for 1-2 minutes.
3. Controls:
-
No Inhibitor Control: Contains all components but with DMSO instead of inhibitor.
-
No Enzyme Control: Contains all components except the CA enzyme to measure the uncatalyzed reaction rate.
Data Analysis and Interpretation
-
Calculate Reaction Rate: Determine the initial velocity (V₀) from the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate Percent Inhibition: As with the DHPS assay, calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control, after correcting for the background (uncatalyzed) rate.
-
Determine IC50: Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to obtain the IC50 value.[24]
| Acetazolamide Conc. [nM] | Log [Inhibitor] | Rate (RFU/sec) | % Inhibition |
| 0 (Control) | - | 850 | 0% |
| 1 | 0.0 | 757 | 11% |
| 5 | 0.7 | 587 | 31% |
| 10 | 1.0 | 442 | 48% |
| 50 | 1.7 | 153 | 82% |
| 250 | 2.4 | 43 | 95% |
| Table 2: Example data for determining the IC50 of Acetazolamide against Carbonic Anhydrase II. |
Assay Validation and Troubleshooting
The reliability of enzyme inhibition data is contingent upon a properly validated assay.[13][18] Key validation parameters include precision, accuracy, linearity, and robustness. For high-throughput screening, the Z'-factor is a common metric used to assess assay quality.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Temperature gradients across the plate. | Use calibrated pipettes; Ensure thorough mixing after each addition; Allow the plate to equilibrate to temperature before reading.[25] |
| Low Signal-to-Background Ratio | Insufficient enzyme activity; Sub-optimal substrate concentration; Incorrect buffer pH or composition. | Optimize enzyme concentration; Perform a substrate titration to determine the Km and use a concentration near it; Verify buffer pH and check for inhibitory components. |
| Inconsistent Inhibition Data | Inhibitor instability or precipitation at high concentrations; Assay interference (e.g., inhibitor is fluorescent). | Check inhibitor solubility in the final assay buffer; Run a control with the inhibitor and all components except the enzyme to check for interference.[26][27] |
| IC50 Value Shifts Between Runs | Inconsistent incubation times; Variation in reagent concentrations (especially enzyme); DMSO concentration varies. | Standardize all incubation times precisely; Prepare fresh enzyme dilutions for each experiment; Maintain a consistent final DMSO concentration across all wells.[17] |
| Table 3: Common Troubleshooting Guide for Enzyme Inhibition Assays. |
Conclusion
In vitro enzyme inhibition assays for targets like DHPS and carbonic anhydrase are indispensable tools in the development and characterization of sulfonamide-based drugs.[14] Spectrophotometric and fluorometric methods offer robust and scalable platforms for determining inhibitor potency and selectivity. Careful assay design, adherence to detailed protocols, and rigorous data analysis are paramount for generating high-quality, reproducible results that can confidently guide drug discovery programs, from initial hit identification to lead optimization.[13][28]
References
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- NIH. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII.
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- NIH. (n.d.). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase.
- Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
- Wikipedia. (n.d.). Dihydropteroate synthase inhibitor.
- PubMed Central. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.
- PubMed. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
- NIH. (n.d.). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase.
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- Frontiers. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
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- BenchChem. (n.d.). A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides.
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- PubMed Central. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease.
- ResearchGate. (n.d.). IC50 curve for sulfonamide 2.
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Application Note: A Comprehensive Guide to Screening the Antimicrobial Activity of Novel Sulfonamide Compounds
Introduction
Sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and have retained clinical significance for treating a variety of bacterial and protozoal infections.[1][2] They function as bacteriostatic agents, meaning they inhibit the growth and replication of microorganisms without directly killing them.[3] The development of new sulfonamide derivatives necessitates robust, reliable, and standardized screening methods to accurately determine their antimicrobial spectrum and potency.
This guide provides a detailed framework for researchers and drug development professionals to screen the antimicrobial activity of novel sulfonamide compounds. It emphasizes the biochemical rationale behind specific protocol choices, outlines step-by-step methodologies for both qualitative and quantitative assays, and incorporates essential quality control measures to ensure data integrity, in line with standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
Part 1: The Biochemical Basis of Sulfonamide Activity
Mechanism of Action: Competitive Inhibition of Folate Synthesis
To design an effective screening protocol, it is crucial to understand the mechanism of action. Bacteria, unlike humans who acquire folic acid from their diet, must synthesize it de novo.[6][7] Folic acid is a vital precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[6]
Sulfonamides exert their antimicrobial effect by targeting the bacterial enzyme dihydropteroate synthase (DHPS) .[1][3] They are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[6][7] By competitively binding to the active site of DHPS, sulfonamides block the synthesis of dihydropteroic acid, a key intermediate in the folic acid pathway. This disruption halts DNA replication and protein synthesis, thereby inhibiting bacterial growth.[2][6]
Critical Assay Consideration: Media Composition
The bacteriostatic action of sulfonamides can be antagonized by components in microbiological growth media. Specifically, the presence of thymidine and thymine can enable bacteria to bypass the folic acid synthesis pathway, leading to false-negative results (i.e., an active compound appears inactive). Therefore, it is imperative to use a medium with low levels of these inhibitors, such as Mueller-Hinton Agar (MHA) , for all susceptibility testing.[8]
Diagram: Sulfonamide Mechanism of Action
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Caption: Sulfonamides competitively inhibit the DHPS enzyme.
Part 2: Primary Screening - The Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer test is a standardized, qualitative method used to rapidly assess the susceptibility of a bacterial isolate to various antimicrobial agents.[9][10][11]
Principle: An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with a lawn of the test bacterium.[10] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where growth has been prevented.[11] The diameter of this zone is proportional to the susceptibility of the organism.
Protocol: Kirby-Bauer Disk Diffusion Test
1. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop. b. Suspend the colonies in sterile saline or Tryptic Soy Broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard .[10][12] This corresponds to approximately 1.5 x 10⁸ CFU/mL and is critical for reproducibility.[12]
2. Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. b. Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[10][12] c. Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9][10] Finally, swab the rim of the agar.[10] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[9]
3. Disk Application: a. Using sterile forceps or a disk dispenser, place the sulfonamide-impregnated disks onto the inoculated agar surface. b. Ensure disks are spaced at least 24 mm apart from each other and from the edge of the plate to prevent overlapping zones.[10][13] c. Gently press each disk to ensure complete contact with the agar.[10]
4. Incubation: a. Invert the plates and incubate at 35-37°C for 16-20 hours.[14]
5. Result Interpretation: a. After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or caliper.[11] b. Interpret the results as Susceptible (S) , Intermediate (I) , or Resistant (R) by comparing the measured zone diameters to the established clinical breakpoints published by CLSI or EUCAST.[13][15]
Part 3: Quantitative Analysis - Broth Microdilution for MIC Determination
While disk diffusion is an excellent primary screen, a quantitative measure is required to determine a compound's potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[8][16][17]
Principle: A standardized inoculum of the test bacterium is added to wells of a microtiter plate containing serial two-fold dilutions of the sulfonamide compound.[16][18] After incubation, the wells are visually inspected for turbidity (growth). The MIC value is a critical parameter in early-stage drug development.
Workflow for MIC Determination
Caption: Standard workflow for broth microdilution MIC testing.
Protocol: Broth Microdilution
1. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL).[16]
2. Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
3. Plate Inoculation: a. Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension.[16]
4. Controls (Essential for a Self-Validating System): a. Growth Control: At least one well containing only broth and the bacterial inoculum (no drug). This well must show clear turbidity after incubation.[16] b. Sterility Control: At least one well containing only sterile broth (no drug, no bacteria). This well must remain clear.[16] c. Quality Control (QC) Strain: Concurrently test a reference QC strain with a known MIC range for the class of antibiotic being tested (see Part 4).[16]
5. Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[19]
6. Reading the MIC: a. Following incubation, visually inspect the plate. The MIC is the lowest concentration of the sulfonamide where no turbidity (visible growth) is observed.[16]
Part 4: Quality Control and Data Interpretation
Trustworthiness: The Role of QC Strains
To ensure the validity of screening results, specific quality control (QC) strains with known susceptibility profiles must be included in each test run.[20][21] These strains, typically sourced from collections like the ATCC (American Type Culture Collection), help verify that media, reagents, incubation conditions, and operator technique are all performing correctly.[21] If the result for the QC strain falls outside its acceptable range, the results for the test compounds cannot be considered valid.[20]
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter (mm) |
| Escherichia coli ATCC® 25922 | Trimethoprim-Sulfamethoxazole | ≤0.5/9.5 | 23-29 |
| Staphylococcus aureus ATCC® 29213 | Trimethoprim-Sulfamethoxazole | 0.12/2.38 - 1/19 | 23-29 |
| Haemophilus influenzae ATCC® 49247 | Trimethoprim-Sulfamethoxazole | 0.03/0.59 - 0.25/4.75 | 20-28 |
| Streptococcus pneumoniae ATCC® 49619 | Trimethoprim-Sulfamethoxazole | 0.25/4.75 - 2/38 | 17-23 |
Note: Ranges are based on CLSI and EUCAST guidelines and may be subject to periodic updates. Always refer to the latest official documentation.[22][23]
Interpreting MIC Values
The absolute value of an MIC cannot be directly compared between different drugs to determine which is "better."[15][17] Each drug has a unique clinical breakpoint established by regulatory bodies like CLSI and EUCAST.[15] The interpretation is as follows:
-
Susceptible (S): The MIC is below the established breakpoint, indicating a high likelihood of therapeutic success at standard doses.[15]
-
Intermediate (I): The MIC is approaching the breakpoint. The drug may be effective at higher doses or in specific body sites where it concentrates.[17]
-
Resistant (R): The MIC is above the breakpoint, indicating that the organism is unlikely to be inhibited by achievable concentrations of the drug.[15]
Troubleshooting Common Issues
-
No growth in the Growth Control well: Indicates an issue with the inoculum viability or the growth medium. The test is invalid and must be repeated.
-
Growth in the Sterility Control well: Indicates contamination of the medium or reagents. The test is invalid.
-
QC strain MIC out of range: Suggests a systematic error (e.g., incorrect drug dilutions, improper incubation, degraded media). The source of the error must be investigated before re-testing.[20][24]
-
Skipped Wells: Random wells showing growth at concentrations higher than the MIC. This can be due to contamination or compound precipitation and warrants a repeat test.
-
Trailing Endpoints: Faint, partial growth observed over a range of concentrations. This can be characteristic of some drug-bug combinations and requires careful, consistent reading, often defined as the concentration causing ~80% growth inhibition.
References
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Banu, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Heliyon. Available at: [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide? Available at: [Link]
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AccessPharmacy. (n.d.). Folate Antagonists. In Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e. Available at: [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
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Microbiology pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Available at: [Link]
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The European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - Home. Available at: [Link]
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ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide. Available at: [Link]
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ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available at: [Link]
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Karger Publishers. (n.d.). The Determination of Sulfonamide Susceptibility of Bacteria. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
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The European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Available at: [Link]
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PubMed. (1997). Interpretive criteria and quality control parameters for testing of susceptibilities of Haemophilus influenzae and Streptococcus pneumoniae to trimethoprim and trimethoprim-sulfamethoxazole. Available at: [Link]
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National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]
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MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]
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Leibniz Institute DSMZ. (n.d.). Quality Control Strains. Available at: [Link]
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Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Available at: [Link]
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MDPI. (n.d.). Identification, Serotyping and Antimicrobial Resistance in Ornithobacterium rhinotracheale Isolates from Turkeys in Poland Between 2016 and 2022. Available at: [Link]
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Application Notes and Protocols for Cell-based Assays of 4-acetyl-N,N-diethylbenzenesulfonamide
Introduction
4-acetyl-N,N-diethylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While the biological activity of this specific compound is not extensively characterized in publicly available literature, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents with antibacterial, anti-carbonic anhydrase, and antitumor properties.[1][2] Given the therapeutic potential of novel sulfonamide derivatives, a systematic evaluation of their effects on cellular processes is a critical step in early-stage drug discovery.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fundamental cell-based assays to characterize the in vitro pharmacological profile of this compound. These protocols are designed to be robust and adaptable, enabling the assessment of the compound's effects on cell viability, proliferation, and apoptosis.[5] The presented methodologies are foundational for elucidating potential mechanisms of action and informing further preclinical development.
I. Foundational Assays: Assessing Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its impact on cell viability and to identify its cytotoxic concentration range. These data are crucial for designing subsequent, more mechanistic assays.
A. Rationale for Assay Selection
Two complementary assays are recommended for an initial assessment of cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies cell membrane integrity.[6][7] Running these assays in parallel provides a more complete picture of the compound's effects. A decrease in metabolic activity (MTT) without a corresponding increase in LDH release might suggest a cytostatic rather than a cytotoxic effect, for instance.
B. Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
C. Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
Materials:
-
96-well flat-bottom sterile microplates
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM (example) |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 4 hours |
| Absorbance Wavelength | 570 nm |
D. Protocol: LDH Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7][11]
Materials:
-
LDH cytotoxicity assay kit
-
96-well flat-bottom sterile microplates
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
Lysis buffer (provided in the kit)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Maximum LDH Release: To determine the maximum LDH release, add 10 µL of lysis buffer to the control wells and incubate for 15 minutes before centrifugation.
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100. Plot the cytotoxicity against the log of the compound concentration to determine the EC50 value.
II. Probing for Apoptotic Effects
Should the initial cytotoxicity assays indicate that this compound induces cell death, it is crucial to investigate the underlying mechanism, with apoptosis being a primary candidate.[12]
A. Rationale for Assay Selection
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[13] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[14] PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[14] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
B. Experimental Workflow: Apoptosis Detection
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
C. Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well sterile plates
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium to include any detached cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each sample.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Data Analysis: The data from the flow cytometer will be presented as a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.
| Parameter | Recommended Value |
| Cell Seeding Density (6-well) | 0.5 - 1 x 10^6 cells/well |
| Compound Concentration | Based on IC50 from viability assays |
| Incubation Time | 24 - 48 hours |
| Staining Incubation | 15 minutes |
| Analysis Method | Flow Cytometry |
III. Investigating Target Engagement (Advanced)
For a more in-depth mechanistic understanding, it is beneficial to explore whether this compound directly interacts with a specific cellular target.[15][16]
A. Rationale for Assay Selection
Cell-based target engagement assays are designed to confirm that a compound interacts with its intended molecular target within a live cell context.[17] These assays are crucial for validating the mechanism of action and for establishing structure-activity relationships.[18] The choice of a specific target engagement assay is highly dependent on the hypothesized target of this compound. Given that many sulfonamides target enzymes, a cellular thermal shift assay (CETSA) could be a valuable tool.[18] CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[19]
B. Conceptual Workflow: Cellular Thermal Shift Assay (CETSA)
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Application Note: A Validated Protocol for Determining Carbonic Anhydrase Inhibition using a High-Throughput Colorimetric Assay
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes.[1][2] They are fundamental to numerous physiological processes, including respiration, pH homeostasis, CO₂ transport, and electrolyte secretion.[1][3][4] The primary catalytic function of CAs is the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][5]
Given their central role in physiology, the dysfunction of various CA isozymes is implicated in a range of pathologies. This makes them significant and validated targets for drug development.[3] Pharmacological inhibition of CAs is a therapeutic strategy for managing conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1][3][6] Consequently, robust, reliable, and efficient assays for quantifying the potency of CA inhibitors are indispensable tools in both academic research and the pharmaceutical industry.
This document provides a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against carbonic anhydrase. The assay is based on the well-established esterase activity of CAs and is optimized for a 96-well microplate format, ensuring suitability for high-throughput screening (HTS) applications.
Principle of the Assay: Leveraging Esterase Activity
While the physiological substrate for CAs is CO₂, many isoforms also exhibit robust esterase activity.[2][7] This protocol leverages this catalytic promiscuity by using p-nitrophenyl acetate (p-NPA) as a surrogate substrate.[3][7]
The CA enzyme catalyzes the hydrolysis of the colorless p-NPA into acetate and the yellow-colored product, p-nitrophenol (p-NP).[3][6][8] The rate of this reaction can be monitored by measuring the increase in absorbance of p-NP at approximately 400-405 nm.[3][6][8] In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases in a dose-dependent manner.[6] By measuring the reaction rate across a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC₅₀ value—the concentration of an inhibitor required to reduce enzyme activity by 50%.[6][9]
Sources
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Application Notes and Protocols for 4-acetyl-N,N-diethylbenzenesulfonamide in Medicinal Chemistry
Introduction: Unlocking the Potential of a Versatile Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The compound 4-acetyl-N,N-diethylbenzenesulfonamide presents a particularly intriguing scaffold for drug discovery. It synergistically combines the proven pharmacophoric features of the sulfonamide moiety with a reactive acetyl group, opening a gateway for the synthesis of diverse molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to this compound.
The N,N-diethyl substitution on the sulfonamide nitrogen may influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, potentially offering advantages over primary or secondary sulfonamides.[5][6] The para-acetyl group serves as a versatile chemical handle for a multitude of synthetic transformations, allowing for the construction of novel derivatives and conjugates. This application note will explore the therapeutic hypotheses, synthetic pathways, and biological evaluation protocols to harness the full potential of this promising molecule.
Therapeutic Hypotheses and Mechanistic Considerations
While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest several plausible therapeutic applications and mechanisms of action based on the well-established activities of related sulfonamide-containing compounds.
As a Scaffold for Novel Antibacterial Agents
The foundational success of sulfonamides lies in their antibacterial activity, primarily through the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2][7] The this compound core can be elaborated to design novel DHPS inhibitors. The acetyl group can be transformed into various heterocyclic systems, such as thiazoles, pyrazoles, or thiadiazoles, which have been shown to enhance the antimicrobial potency of sulfonamides.[8]
Potential Mechanism of Action:
As a Precursor for Anticancer Therapeutics
Numerous sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including carbonic anhydrase (CA) inhibition, cell cycle arrest, and disruption of microtubule assembly.[3][9] Specifically, tumor-associated CA isozymes (e.g., CAIX and CAXII) are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.[10] The sulfonamide moiety is a well-established zinc-binding group that can effectively inhibit these enzymes.
Potential Derivatization Strategy for Anticancer Activity:
Experimental Protocols
The following protocols provide a framework for the synthesis, purification, and biological evaluation of derivatives of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of N,N-disubstituted sulfonamides from the corresponding sulfonyl chloride.
Materials:
-
4-Acetylbenzenesulfonyl chloride
-
Diethylamine
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of diethylamine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the melting point.
Protocol 2: Synthesis of a Chalcone Derivative
This protocol details the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone, a common intermediate for various heterocyclic compounds.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)
-
Sodium hydroxide or potassium hydroxide
-
Ethanol
-
Deionized water
Procedure:
-
In a flask, dissolve this compound and the aromatic aldehyde in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the mixture while stirring.
-
Continue stirring at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, IR, and HRMS.
Protocol 3: In Vitro Antibacterial Activity Assay (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials:
-
Synthesized compounds dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic for positive control (e.g., Sulfacetamide)
-
DMSO for negative control
Procedure:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 25.6 mg/mL).
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve a concentration range of 256 µg/mL to 1 µg/mL.[7]
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (standard antibiotic), a negative control (MHB with DMSO), and a growth control (MHB with bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The biological activity data should be summarized in a clear and concise table for easy comparison.
| Compound | Target Organism | MIC (µg/mL) |
| Derivative 1 | S. aureus | |
| E. coli | ||
| Derivative 2 | S. aureus | |
| E. coli | ||
| Sulfacetamide | S. aureus | |
| (Control) | E. coli |
Conclusion and Future Directions
This compound represents a valuable and underexplored starting material for the development of novel therapeutic agents. Its dual functionality allows for the creation of extensive libraries of derivatives with the potential for a wide range of biological activities. The protocols outlined in this application note provide a solid foundation for initiating research into the medicinal chemistry of this versatile scaffold. Future work should focus on the synthesis of diverse compound libraries and their screening against a broad panel of biological targets to uncover new lead compounds for drug development.
References
- Sulfonamide derivatives as multi-target agents for complex diseases. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2042-2050.
- Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. (n.d.). YMER.
- A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. (2024). Journal of Molecular Structure, 1310, 138298.
- Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets, 2(1), 55-75.
- 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Incorporating Thiazole, Pyrazolo[1,5-a]pyrimidine, 4-Oxothiazolidine and 1,3,4-Thiadiazole moieties. (2011). Asian Journal of Chemistry, 23(7), 3191-3201.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). World Journal of Advanced Research and Reviews.
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2022). Crystals, 11(3), 341. Available at: [Link]
- 4-acetyl-N,N-diethylbenzene-1-sulfonamide | 1658-97-5. (n.d.). Sigma-Aldrich.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science, 3(4), 11-23.
- Comparative Analysis of the Biological Activity of 4-Acetylbenzaldehyde Derivatives. (n.d.). Benchchem.
- N-Ethyl-4-methylbenzenesulfonamide. (n.d.). CymitQuimica.
- 4-Acetamidobenzenesulfonamide (CAS 121-61-9). (n.d.). Cayman Chemical.
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (2020). Journal of Medicinal Chemistry, 63(15), 8347-8362. Available at: [Link]
- 4-ACETYL-N,N-DIETHYL-BENZENESULFONAMIDE | 1658-97-5. (2023). ChemicalBook.
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2021). PeerJ, 9, e11585. Available at: [Link]
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.
- Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). Celal Bayar University Journal of Science, 16(3), 117-121.
-
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (2023). RSC Medicinal Chemistry, 14(7), 1279-1286. Available at: [Link]
- 4-acetyl-N-ethyl-N-phenylbenzenesulfonamide. (n.d.). PubChem.
- 4-acetyl-N-(thiophen-3-ylmethyl)benzenesulfonamide. (n.d.). PubChem.
Sources
- 1. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. mdpi.com [mdpi.com]
- 6. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]
- 7. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetyl-N,N-diethylbenzenesulfonamide
Document ID: TSC-CHEM-2026-01-14-001
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-acetyl-N,N-diethylbenzenesulfonamide. The primary and most common method for this synthesis is the Friedel-Crafts acylation of N,N-diethylbenzenesulfonamide. While theoretically straightforward, this reaction can present several challenges that may lead to suboptimal yields and purification difficulties. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol and achieve higher, more consistent yields.
Our approach is grounded in fundamental principles of organic chemistry, drawing from established literature and practical laboratory experience. We aim to explain the causality behind experimental choices, providing you with the rationale needed to make informed decisions during your synthesis.
Reaction Overview: Friedel-Crafts Acylation
The core reaction involves the electrophilic aromatic substitution of an acyl group onto the benzene ring of N,N-diethylbenzenesulfonamide. Typically, this is achieved by reacting N,N-diethylbenzenesulfonamide with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Low Yield and Impurities
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yields in Friedel-Crafts acylation are often attributable to several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential causes and their solutions:
A. Inactive Catalyst (Aluminum Chloride)
-
The Problem: Aluminum chloride is highly hygroscopic and reacts readily with atmospheric moisture. This hydrolysis deactivates the catalyst, reducing its efficacy in generating the crucial acylium ion intermediate.[1][2]
-
The Solution:
-
Use Fresh, High-Purity AlCl₃: Always use a freshly opened bottle of anhydrous aluminum chloride. If you suspect your stock is old, it's best to procure a new batch.
-
Proper Handling: Handle AlCl₃ in a glove box or under a dry nitrogen/argon atmosphere to minimize exposure to moisture. Weigh it out quickly and add it to the reaction vessel promptly.
-
Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (nitrogen or argon). This involves using oven-dried glassware and appropriate Schlenk line techniques.[3]
-
B. Suboptimal Reaction Temperature
-
The Problem: The temperature profile of the reaction is critical.
-
Too Low: The reaction rate may be too slow, leading to an incomplete reaction within a practical timeframe.
-
Too High: This can promote side reactions, such as polysubstitution or decomposition of starting materials and products, leading to a complex mixture and lower yield of the desired product.
-
-
The Solution:
-
Controlled Addition: The initial addition of the acylating agent (acetyl chloride) to the mixture of the substrate and AlCl₃ is exothermic. This step should be performed at a low temperature, typically 0-5 °C, using an ice bath to control the reaction rate and prevent overheating.
-
Gradual Warming: After the initial addition, the reaction mixture should be allowed to warm to room temperature slowly and then, if necessary, gently heated to drive the reaction to completion. The optimal heating temperature and duration should be determined empirically, but a range of 40-60 °C is a good starting point. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
C. Incorrect Stoichiometry
-
The Problem: The molar ratios of the reactants are crucial for maximizing yield.
-
Insufficient Acylating Agent: Will result in incomplete conversion of the starting material.
-
Insufficient Catalyst: The reaction will be slow or may not proceed to completion. It is important to note that the sulfonamide group can coordinate with the Lewis acid, potentially requiring more than a catalytic amount.
-
-
The Solution:
-
A slight excess of the acylating agent (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete conversion of the starting material.
-
At least one equivalent of AlCl₃ is typically required because it complexes with the carbonyl oxygen of the product. Often, a slight excess (e.g., 1.1 to 1.3 equivalents) is beneficial.
-
D. Inefficient Quenching and Work-up
-
The Problem: The work-up procedure is critical for isolating the product and removing the catalyst and unreacted reagents. Improper quenching can lead to product decomposition or the formation of emulsions that make extraction difficult.
-
The Solution:
-
Controlled Quenching: The reaction mixture should be quenched by slowly and carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and protonates any remaining Lewis basic species. The addition should be done in a fume hood with vigorous stirring.
-
Proper Extraction: After quenching, the product needs to be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to ensure complete recovery of the product.
-
Washing: The combined organic layers should be washed with water, a dilute solution of sodium bicarbonate (to remove any remaining acid), and finally with brine to aid in drying.
-
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these and how can I avoid them?
Answer: The formation of byproducts is a common issue. The identity of these impurities depends on the specific reaction conditions.
A. Isomeric Products (ortho- and meta-acylation)
-
The Problem: The N,N-diethylsulfonamide group is an ortho-, para-directing deactivator. While the para-product is sterically favored and generally the major product, some ortho-substitution can occur. The meta-isomer is generally not formed in significant amounts under standard Friedel-Crafts conditions.
-
The Solution:
-
Steric Hindrance: Using a bulkier Lewis acid or a different acylating agent could potentially increase the selectivity for the para-product, although this may also decrease the overall reaction rate.
-
Purification: Careful column chromatography is usually effective in separating the para-isomer from the ortho-isomer.[4]
-
B. Di-acylation Products
-
The Problem: Although the acetylsulfonamide group is deactivating, forcing conditions (high temperature, long reaction times, large excess of acylating agent and catalyst) can lead to the introduction of a second acetyl group on the ring.[5]
-
The Solution:
-
Milder Conditions: Use the mildest conditions that still afford a reasonable reaction rate. Avoid excessive heating and prolonged reaction times once the starting material has been consumed (as monitored by TLC).
-
Stoichiometry Control: Avoid using a large excess of the acylating agent and catalyst.
-
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid instead of aluminum chloride?
A1: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, AlCl₃ is generally the most effective for acylating deactivated rings like N,N-diethylbenzenesulfonamide. The reactivity order is typically AlCl₃ > FeCl₃ > ZnCl₂. If you are struggling with side reactions, a milder Lewis acid might offer better selectivity, but likely at the cost of a slower reaction rate and lower overall conversion.
Q2: Is it possible to use acetic anhydride instead of acetyl chloride?
A2: Acetic anhydride can be used as the acylating agent. It is less reactive than acetyl chloride, which can be an advantage in controlling the reaction. However, it typically requires more forcing conditions (higher temperatures or longer reaction times) and may require a larger amount of the Lewis acid catalyst.
Q3: What is the best solvent for this reaction?
A3: The choice of solvent can significantly impact the reaction.
-
Non-polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred as they dissolve the reactants well and do not compete with the catalyst.
-
Carbon disulfide (CS₂) is a classic solvent for Friedel-Crafts reactions, but it is highly flammable and toxic, so its use is often avoided.
-
Nitrobenzene can also be used, but it is a deactivating solvent and can be difficult to remove after the reaction. In some cases, the reaction can be run neat, especially if the starting material is a liquid.
Q4: How do I properly purify the final product?
A4: After a successful work-up, the crude product is often a solid or a viscous oil.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an excellent method for purification. A common solvent system is ethanol/water or ethyl acetate/hexanes.
-
Silica Gel Chromatography: If the crude product is an oil or a mixture of isomers, column chromatography is the most effective purification method.[4] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
Experimental Protocol: Optimized Synthesis
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
N,N-diethylbenzenesulfonamide
-
Acetyl Chloride (freshly distilled or from a new bottle)
-
Anhydrous Aluminum Chloride (from a fresh, sealed bottle)
-
Dichloromethane (DCM), anhydrous
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reactant Loading: Under a positive pressure of nitrogen, charge the flask with N,N-diethylbenzenesulfonamide (1.0 eq) and anhydrous DCM.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq). Stir the resulting suspension for 15 minutes.
-
Acylation: Add acetyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by recrystallization or silica gel chromatography.
Quantitative Data Summary Table
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| N,N-diethylbenzenesulfonamide | 1.0 eq | Limiting Reagent |
| Acetyl Chloride | 1.1 - 1.2 eq | Ensures complete conversion |
| Aluminum Chloride | 1.1 - 1.3 eq | Overcomes product complexation |
| Temperature | ||
| Addition | 0 - 5 °C | Controls exothermic reaction |
| Reaction | 25 - 40 °C | Drives reaction to completion |
| Solvent | Anhydrous DCM/DCE | Inert, good solubility |
References
-
Bashandy, M. S. (2011). 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Incorporating Thiazole, Pyrazolo[1,5-a]pyrimidine, 4-Oxothiazolidine and 1,3,4-Thiadiazole moieties. Asian Journal of Chemistry, 23(7), 3191-3201. [Link]
-
Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
-
Akalin, E., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
MDPI. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation. YouTube. [Link]
-
Al-Bayati, R. I. H., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 8(4), 611-634. [Link]
-
National Center for Biotechnology Information. (2017). Friedel-Crafts Acylation with Amides. PubMed Central. [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. [Link]
-
MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]
-
DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]
- Google Patents. (1961). US2996541A - Purification of p(nu-acetyl amino) benzene sulfonyl chloride.
-
Organic Syntheses. (n.d.). (E)-N,N-Diethyl-2-styrylbenzamide. [Link]
-
PubChem. (n.d.). 4-acetyl-N-(1-pyridin-3-ylethyl)benzenesulfonamide. [Link]
-
BIOGEN Científica. (n.d.). 4-Acetyl-N,N-diethyl-benzenesulfonamide. [Link]
-
PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. [Link]
Sources
Technical Support Center: Purification of Crude 4-acetyl-N,N-diethylbenzenesulfonamide
Welcome to the technical support center for the purification of crude 4-acetyl-N,N-diethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound, providing causative explanations and actionable solutions.
Issue 1: Low Recovery of Purified Product After Recrystallization
-
Question: I am experiencing a significant loss of my product, this compound, after recrystallization. What are the likely causes and how can I improve my yield?
-
Answer: Low recovery during recrystallization is a common issue that can often be resolved by optimizing your procedure. The primary goal of recrystallization is to dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solvent.[1] Here are the potential causes and solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] If the compound is too soluble at low temperatures, it will not crystallize out of the solution effectively. Conversely, if it is not soluble enough at high temperatures, you may use an excessive volume of solvent, leading to low recovery.
-
Solution: Conduct small-scale solvent screening with common solvents for sulfonamides such as ethanol/water, ethyl acetate/hexanes, or isopropanol/water mixtures.[1] Given the structure of this compound, a moderately polar solvent system is a good starting point.
-
-
Excessive Solvent Volume: Using too much solvent will keep the product dissolved even after cooling, drastically reducing the yield.
-
Solution: Add the hot solvent portion-wise to the crude material, with heating and stirring, until the solid just dissolves.[2] This ensures you are using the minimum amount of solvent necessary.
-
-
Premature Crystallization: If the solution cools too quickly, especially in the funnel during hot filtration, the product can crystallize prematurely along with impurities.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration step. Work quickly to minimize cooling during this transfer.
-
-
Cooling Rate is Too Rapid: Rapid cooling, such as immediately placing the hot solution in an ice bath, can lead to the formation of small, impure crystals that trap solvent and impurities.
-
Issue 2: Persistent Impurities in the Final Product
-
Question: After purification, I still observe impurities in my this compound, as indicated by TLC or NMR analysis. How can I remove these persistent impurities?
-
Answer: The presence of persistent impurities suggests that the chosen purification method is not effectively separating them from the desired product. Here’s how to address this:
-
Co-crystallization: Some impurities may have similar solubility profiles to the product, causing them to co-crystallize.
-
Solution 1: Second Recrystallization: Performing a second recrystallization can often remove the remaining impurities.
-
Solution 2: Change of Solvent System: If co-crystallization persists, using a different recrystallization solvent or solvent mixture with different polarity may alter the solubility of the impurity relative to the product, allowing for better separation.
-
-
Ineffective Purification Technique for the Specific Impurity: Recrystallization may not be suitable for all types of impurities.
-
Solution: Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a more powerful technique.[3] Silica gel is a commonly used stationary phase for the purification of sulfonamides.[3] A solvent system of ethyl acetate and hexanes would be a good starting point for elution, with the ratio adjusted based on the polarity of the impurities as determined by TLC.
-
-
Issue 3: Oily Product Instead of Crystalline Solid
-
Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. The melting point of this compound is reported to be 83-84 °C.[4]
-
High Solvent Boiling Point: If the solvent's boiling point is above the product's melting point, the compound will melt before it dissolves.
-
Solution: Choose a solvent or solvent mixture with a lower boiling point.
-
-
Supersaturation: A highly concentrated solution can lead to oiling out.
-
Solution 1: Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to dissolve the oil, then allow it to cool slowly.
-
Solution 2: Scratching the Flask: Gently scratching the inside of the flask at the surface of the liquid with a glass rod can induce crystallization.
-
Solution 3: Seeding: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a recrystallization protocol for this compound?
A1: A good starting point is to test solvent mixtures. Given the presence of both polar (sulfonamide and acetyl groups) and non-polar (benzene ring and diethyl groups) moieties, a mixture of a polar and a non-polar solvent is likely to be effective. We recommend trying an ethyl acetate/hexanes or ethanol/water system. Start by dissolving the crude product in a minimal amount of the more polar solvent (ethyl acetate or ethanol) at an elevated temperature, and then slowly add the less polar solvent (hexanes or water) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
Q2: When should I choose column chromatography over recrystallization?
A2: Column chromatography is generally preferred in the following situations:
-
When recrystallization fails to remove impurities effectively.
-
When dealing with a mixture of compounds with very similar polarities.
-
For the purification of non-crystalline, oily, or waxy solids.
-
When a very high degree of purity is required, as it often provides better separation.[3]
Q3: What are the potential byproducts in the synthesis of this compound that I should be aware of during purification?
A3: The potential byproducts will depend on the synthetic route. A common synthesis involves the reaction of 4-acetylbenzenesulfonyl chloride with diethylamine. Potential impurities could include:
-
Unreacted 4-acetylbenzenesulfonyl chloride: This can be removed by washing the crude product with a dilute aqueous base solution.
-
Hydrolyzed 4-acetylbenzenesulfonyl chloride (4-acetylbenzenesulfonic acid): This is more polar and can be removed by an aqueous wash or will likely remain in the mother liquor during recrystallization.
-
Unreacted diethylamine: This is volatile and can often be removed under reduced pressure. A wash with a dilute acid solution can also remove it.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your purification. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to develop your TLC plate. The purified product should appear as a single spot, and you can compare its Rf value to that of the crude material and any available standards. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[5][6]
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but recrystallizes upon cooling, you have a potential solvent. A good starting point for a solvent system is a mixture of ethyl acetate and hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (or the more polar solvent of a binary system) with stirring until the solid is fully dissolved.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[2] Crystal formation should be observed.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor. Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A good starting eluent is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 ratio), determined by prior TLC analysis.
-
Column Packing: Pack a glass chromatography column with the silica gel slurry.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel containing the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
IV. Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Common Solvents/Eluents | Ethanol/water, Ethyl acetate/hexanes[1] | Hexanes/Ethyl acetate mixtures |
| Typical Purity Achieved | Good to excellent | Excellent to very high |
| Scale | Milligrams to kilograms | Micrograms to hundreds of grams |
| Throughput | Can be faster for large scales | Slower, fraction collection required |
V. Visualization of Purification Workflow
Caption: A flowchart illustrating the decision-making process for the purification of this compound.
VI. References
-
Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Bashandy, M. S. (2011). 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Incorporating Thiazole, Pyrazolo[1,5-a]pyrimidine, 4-Oxothiazolidine and 1,3,4-Thiadiazole moieties. Asian Journal of Chemistry, 23(7), 3191-3201.
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Google Patents. (n.d.). Sulfonamide purification process. Retrieved from
-
Al-Rufaie, M. M. (2016). Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)-4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide with Some Metals. Modern Chemistry & Applications, 4(1).
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark.
-
Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49.
-
ResearchGate. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Retrieved from [Link]
-
Chemical Science International Journal. (2013, January 25). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Retrieved from [Link]
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Sulfonamide Synthesis Technical Support Center: A Guide to Impurity Profiling and Control
Welcome to the Technical Support Center for Sulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurities in sulfonamide synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Understanding and Identifying Common Impurities
Question 1: What are the most common types of impurities I should expect in my sulfonamide synthesis, and where do they originate?
Answer: Impurities in sulfonamide synthesis can be broadly categorized into three main groups: process-related impurities, unreacted starting materials, and degradation products. Understanding their origin is the first step in effective control.
-
Process-Related Impurities: These are substances that are formed during the synthesis process itself. They can be byproducts of the main reaction or result from side reactions.
-
Polymeric Materials: A frequent issue, especially when synthesizing sulfonamides from starting materials containing both a nucleophilic amine and a precursor to an electrophilic sulfonyl chloride (e.g., sulfonation of aniline)[1]. If the amine is not protected, the newly formed sulfonyl chloride on one molecule can react with the amine of another, leading to polymerization[1][2].
-
Disulfides: When synthesizing sulfonamides from thiols, the oxidative homocoupling of the thiol to form a disulfide is a common side reaction[1]. This is more prevalent with less nucleophilic or sterically hindered amines[1].
-
Hydroxy-Substituted Byproducts: In reactions involving triazine-based sulfonamides, the formation of mono- and dihydroxy-substituted triazinyl derivatives can occur as impurities[3].
-
Genotoxic Impurities: Sulfonate esters, which can be potent genotoxic impurities, may form from side reactions between sulfonyl reagents and residual alcohols used in the process[4].
-
-
Unreacted Starting Materials: The presence of unreacted starting materials, such as the initial amine or sulfonyl chloride, is a common impurity that can be difficult to remove due to similar polarities with the desired product[2][5].
-
Degradation Products: Sulfonamides can degrade under various conditions, leading to impurities.
Question 2: How can I effectively identify the impurities in my reaction mixture?
Answer: A multi-pronged analytical approach is essential for the robust identification and characterization of impurities.
-
Initial Screening with Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for a preliminary assessment of your reaction. It can help you visualize the number of components in your mixture and determine if your starting materials have been consumed[2][9]. The presence of additional spots in your sample lane compared to your starting material standards indicates the formation of byproducts[10].
-
Quantitative Analysis with High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for impurity profiling, providing quantitative data on the purity of your sample. It can resolve and quantify impurities, even at low levels[2][10][11]. Developing a stability-indicating HPLC method is crucial for monitoring degradation products[12].
-
Structural Elucidation with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for obtaining the molecular weight of impurities, which is a critical piece of information for their identification[13][14].
-
NMR Spectroscopy: NMR provides detailed structural information, allowing for the definitive characterization of unknown impurities[12][15].
-
The following table summarizes the key analytical techniques for impurity profiling:
| Technique | Principle | Information Obtained | Key Advantages |
| TLC | Differential adsorption on a stationary phase | Retention factor (Rf), number of components | Fast, low-cost, good for initial screening[9][10] |
| HPLC | Differential partitioning between stationary and mobile phases | Retention time, peak area for quantification, % purity | Robust, reproducible, highly quantitative[10][11] |
| LC-MS | Separation by HPLC followed by mass analysis | Molecular weight of components | High sensitivity, provides molecular weight information[12][13][14] |
| NMR | Nuclear spin transitions in a magnetic field | Detailed structural information | Definitive structure elucidation[12][15] |
Category 2: Troubleshooting Common Synthesis Problems
Question 3: My sulfonamide synthesis has a very low yield. What are the likely causes and how can I troubleshoot this?
Answer: Low yield is a common frustration in sulfonamide synthesis. The root cause often lies in the reactivity of your starting materials or suboptimal reaction conditions.
-
Reactivity of Starting Materials:
-
Steric Hindrance: Sterically hindered amines or sulfonyl chlorides can significantly slow down the reaction rate.
-
Poor Nucleophilicity/Electrophilicity: Aniline with electron-withdrawing groups will be less nucleophilic, and sulfonyl chlorides with electron-donating groups will be less electrophilic, leading to a slower reaction.
-
-
Reaction Conditions:
-
Presence of Moisture: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of water in your reaction will lead to the formation of the corresponding sulfonic acid, reducing the yield of your desired sulfonamide[8].
-
Troubleshooting: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Base: A base is crucial to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the amine and reducing its nucleophilicity[8].
-
Troubleshooting: Use at least one equivalent of a suitable base like pyridine or triethylamine. For less reactive amines, a stronger, non-nucleophilic base may be necessary.
-
-
Incorrect Solvent: The solvent plays a critical role in the solubility of reactants and the reaction rate.
-
Troubleshooting: Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used[8]. Experiment with different solvents to find the optimal one for your specific substrates.
-
-
The following diagram illustrates the troubleshooting workflow for low yield in sulfonamide synthesis:
Caption: Preventing polymerization via amine protection.
Category 3: Purification and Final Product Quality
Question 5: What are the best practices for purifying my crude sulfonamide product?
Answer: The choice of purification method will depend on the nature of your desired product and the impurities present.
-
Recrystallization: This is often the first choice for purifying crystalline sulfonamides. It is effective at removing small amounts of impurities with different solubility profiles.[16] Experiment with different solvent systems to achieve the best results.
-
Column Chromatography: If recrystallization is not effective, or if you have a complex mixture of byproducts, silica gel column chromatography is a powerful purification technique.[5][17] A gradient of ethyl acetate in hexane is a common eluent system.
-
Acid-Base Extraction: Since sulfonamides are acidic, you can often use an acid-base extraction to separate them from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The sulfonamide will move into the aqueous layer as its salt. The layers can then be separated, and the aqueous layer acidified to precipitate the purified sulfonamide.
Experimental Protocols
Protocol 1: General Procedure for Impurity Analysis by HPLC
This protocol provides a general starting point for the analysis of sulfonamide purity. Method optimization will be required for specific compounds.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your crude sulfonamide and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) in a 10 mL volumetric flask.[10]
-
Prepare a standard solution of your pure sulfonamide at a similar concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is typical.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where your sulfonamide has maximum absorbance (e.g., 254 nm or 300 nm).[15]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main sulfonamide peak and all impurity peaks.[10]
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: Amine Protection by Acetylation
This protocol describes a general method for the protection of an aromatic amine before chlorosulfonation.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aniline derivative (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.
-
Reaction: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents).
-
Monitoring: Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding cold water. The protected product may precipitate and can be collected by filtration. If it remains in solution, extract with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting acetanilide can often be used in the next step without further purification. If necessary, it can be recrystallized from ethanol/water.
References
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Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved from [Link]
-
Chen, J., & Xie, S. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment, 642, 199-209. Retrieved from [Link]
-
Vila-Costa, M., Gioia, R., Aceña, J., & Pérez, S. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Water Research, 115, 23-32. Retrieved from [Link]
-
Vila-Costa, M., Gioia, R., Aceña, J., & Pérez, S. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Water Research, 115, 23-32. Retrieved from [Link]
-
Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). ResearchGate. Retrieved from [Link]
-
Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. Retrieved from [Link]
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. Retrieved from [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Chemistry. Retrieved from [Link]
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Mukherjee, P., Woroch, C. P., Cleary, L., Rusznak, M., Franzese, R. W., Reese, M. R., Tucker, J. W., Humphrey, J. M., Etuk, S. M., Kwan, S. C., & am Ende, C. W. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. Retrieved from [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2023). YMER. Retrieved from [Link]
- Sulfonamide purification process. (1957). Google Patents.
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Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 13(2), 701. Retrieved from [Link]
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Sulfonamide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Blake, D. A. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
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Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Retrieved from [Link]
-
Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. (2024). MDPI. Retrieved from [Link]
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How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs. Retrieved from [Link]
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Kumar, V., & Kumar, P. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 2–11. Retrieved from [Link]
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Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. (2025). Oreate AI Blog. Retrieved from [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates. (n.d.). Semantic Scholar. Retrieved from [Link]
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Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved from [Link]
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Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. Retrieved from [Link]
-
Sulfonamide. (n.d.). Wikipedia. Retrieved from [Link]
-
How to eliminate sulfonamide starting material from an reaction? (2022). ResearchGate. Retrieved from [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (n.d.). JAOAC. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Reactions
Welcome to our comprehensive guide for researchers, scientists, and drug development professionals. This technical support center is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in sulfonyl chloride reactions. Our goal is to equip you with the scientific understanding and practical protocols needed to optimize your synthetic outcomes.
Section 1: Core Principles & Initial Checks
Before delving into specific troubleshooting scenarios, it's crucial to assess the foundational aspects of your experimental setup. Low yields in sulfonyl chloride synthesis often originate from issues with starting materials, reaction conditions, or product degradation during workup.[1]
Frequently Asked Questions (FAQs)
Q1: My overall yield of sulfonyl chloride is significantly lower than expected. What are the most common initial culprits?
A1: Several factors can contribute to low yields. The most common are:
-
Reagent Quality: The purity of your starting materials, especially the precursor to the sulfonyl chloride (e.g., sulfonic acid, thiol, or aryl amine), is paramount. Impurities can lead to side reactions.
-
Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis.[1][2][3] The presence of water in your solvent, reagents, or glassware will convert your product into the unreactive sulfonic acid, directly impacting your yield.
-
Reaction Temperature: Many sulfonyl chloride formation reactions are exothermic.[4][5] Poor temperature control can lead to thermal decomposition and the formation of byproducts.[3]
-
Inadequate Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of undesired side products like diaryl sulfones.[1]
Q2: I'm observing a significant amount of an insoluble white solid that is not my desired product. What could it be?
A2: This is often the corresponding sulfonic acid, formed from the hydrolysis of your sulfonyl chloride product.[2][3] Perform a simple solubility test; sulfonic acids are often soluble in aqueous base, while the sulfonyl chloride is not. You can also characterize the solid by IR spectroscopy, looking for the characteristic broad O-H stretch of the sulfonic acid.
Q3: How can I quickly assess the progress of my reaction to avoid prolonged reaction times that might lead to decomposition?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Co-spot your reaction mixture with your starting material. The disappearance of the starting material spot and the appearance of a new spot for the sulfonyl chloride indicate reaction progression. For more quantitative analysis, techniques like ¹H NMR, GC-MS, or HPLC can be employed.[6][7]
Section 2: Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your sulfonyl chloride synthesis.
Issue 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted starting material after the expected reaction time, consider the following:
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Insufficiently Reactive Chlorinating Agent | Switch to a more potent chlorinating agent (e.g., from thionyl chloride to oxalyl chloride with a catalytic amount of DMF, or using PCl₅). | Different chlorinating agents have varying reactivities. For less reactive sulfonic acids, a stronger reagent is necessary to drive the reaction to completion.[8] This should result in a higher conversion of the starting material. |
| Poor Solubility of Starting Material | Change to a solvent in which the starting material is more soluble. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used.[6] | For a reaction to proceed efficiently, the reactants must be in the same phase. Improving solubility increases the effective concentration of the reactants, leading to a faster reaction rate and higher conversion. |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature while monitoring for byproduct formation. | While high temperatures can cause decomposition, some reactions require a certain activation energy to proceed at a reasonable rate. A modest increase in temperature can significantly improve the reaction kinetics. |
Issue 2: Formation of Significant Byproducts
The presence of multiple spots on a TLC or peaks in your analytical data indicates the formation of undesired side products.
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Diaryl Sulfone Formation (in chlorosulfonation reactions) | Use a sufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid).[1] Also, consider the order of addition; adding the aromatic compound to the chlorosulfonic acid is often preferred.[9] | The formation of diaryl sulfone is a common side reaction that occurs when the initially formed sulfonyl chloride reacts with another molecule of the starting aromatic compound. Using an excess of the chlorosulfonating agent ensures that the aromatic starting material is consumed in the desired reaction pathway. |
| Hydrolysis to Sulfonic Acid | Rigorously dry all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] | Sulfonyl chlorides are highly electrophilic and readily react with nucleophiles like water. By excluding moisture, you prevent the hydrolysis of the product back to the unreactive sulfonic acid, thereby preserving your yield.[1][3] |
| Reaction with Solvent or Base | Choose a non-nucleophilic solvent and base. For example, use a hindered base like 2,6-lutidine instead of pyridine if side reactions with the base are suspected.[6] | Some solvents and bases can act as nucleophiles and react with the highly reactive sulfonyl chloride. Using non-nucleophilic alternatives ensures that the sulfonyl chloride only reacts with the intended nucleophile. |
Issue 3: Product Decomposition During Workup and Purification
Even if the reaction proceeds well, you can lose a significant amount of product during the isolation and purification steps.
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Hydrolysis During Aqueous Workup | If an aqueous workup is necessary, perform it quickly and at a low temperature. Use cold water or brine and minimize the contact time.[3][10] The low solubility of many aryl sulfonyl chlorides in water can offer some protection against hydrolysis.[10][11] | Lowering the temperature slows down the rate of hydrolysis. Minimizing the time the sulfonyl chloride is in contact with water reduces the opportunity for this unwanted side reaction to occur, thus preserving the product. |
| Decomposition on Silica Gel | Minimize the time the sulfonyl chloride is on the silica gel column. Use a less polar eluent system if possible. Alternatively, consider purification by crystallization. | The acidic nature of silica gel can promote the hydrolysis and decomposition of sensitive sulfonyl chlorides. Faster elution or switching to a non-chromatographic purification method can prevent this. |
| Thermal Decomposition During Solvent Removal | Remove the solvent under reduced pressure at a low temperature (rotary evaporation with a cold water bath). | Many sulfonyl chlorides are thermally labile.[3] Removing the solvent at elevated temperatures can lead to decomposition. Low-temperature evaporation helps to maintain the integrity of the product. |
Section 3: Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in sulfonyl chloride reactions.
Caption: Troubleshooting workflow for low yield sulfonyl chloride reactions.
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonyl Chloride from a Sulfonic Acid using Thionyl Chloride
This protocol provides a general method for the conversion of a sulfonic acid to a sulfonyl chloride.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add the sulfonic acid (1.0 equivalent).
-
Addition of Reagents: To the flask, add thionyl chloride (2.0-5.0 equivalents) followed by a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC or quenching a small aliquot and analyzing by NMR. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The crude sulfonyl chloride can then be purified.
-
Purification: Purification can be achieved by distillation under high vacuum, crystallization, or flash column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil.
-
Spotting: Using a capillary tube, spot the starting material on the left side of the baseline. In the middle, co-spot the starting material and the reaction mixture. On the right, spot only the reaction mixture.
-
Elution: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate from the chamber and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Analysis: The disappearance of the starting material spot in the reaction mixture lane indicates the consumption of the starting material. The appearance of a new spot corresponds to the product.
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (URL: )
- Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (URL: )
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (URL: )
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (URL: )
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: )
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchG
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (URL: )
- A continuous flow investigation of sulfonyl chloride synthesis using N -chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00280A. (URL: )
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchG
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: )
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: )
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (URL: )
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: )
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google P
- A New, Mild Preparation of Sulfonyl Chlorides.
- Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (URL: )
- Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction | Request PDF - ResearchG
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchG
- Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. (URL: )
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (URL: )
- Synthesis of sulfonyl chloride substr
- ntrimetric determination of some sulphonyl chlorides. (URL: )
- Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed. (URL: )
- The Preparation of Alkyl Sulfonyl Chlorides
- Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: )
- (PDF)
- 23.9: Amines as Nucleophiles - Chemistry LibreTexts. (URL: )
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google P
- Reactions of Sulfonyl Chlorides and Unsatur
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: )
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchG
- ChemScene: Building blocks | Bioactive small molecules. (URL: )
- What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog. (URL: )
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Technical Support Center: Optimization of N-Acetylation Reaction Conditions
Welcome to the Technical Support Center dedicated to the optimization of N-acetylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, all grounded in established chemical principles to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during N-acetylation, offering probable causes and actionable solutions.
Problem 1: Low or No Product Yield
A low or nonexistent yield is a frequent challenge, often stemming from issues with reactants, reaction conditions, or the nature of the substrate itself.
| Probable Cause | Recommended Solution & Rationale |
| Inactive Nucleophile (Amine) | Solution: Add a non-nucleophilic base like pyridine or triethylamine. In acidic conditions, the amine can be protonated, losing its nucleophilicity. A base deprotonates the amine salt, regenerating the nucleophilic amine required for the reaction to proceed[1]. For amine hydrochloride salts, using at least two equivalents of base is necessary to both free the amine and neutralize the acid byproduct. |
| Poor Quality Acetylating Agent | Solution: Use fresh or recently purified acetic anhydride or acetyl chloride. These reagents are sensitive to moisture and can hydrolyze over time to acetic acid, reducing their efficacy. Ensure they are stored under anhydrous conditions[1]. |
| Insufficient Reagent Reactivity | Solution: For less reactive or sterically hindered amines, a more potent acetylating agent may be required. Acetyl chloride is generally more reactive than acetic anhydride[2]. However, its high reactivity can be difficult to control. |
| Suboptimal Temperature | Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can help overcome the activation energy barrier. Conversely, if side reactions are observed, cooling the reaction in an ice bath may be beneficial[1]. Always monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition. |
| Sterically Hindered Amine | Solution: For bulky amines, higher temperatures or microwave irradiation can be effective. The use of a catalyst, such as a Lewis acid (e.g., ZnCl₂, FeCl₃), can activate the acetylating agent, making it more electrophilic and better able to react with a hindered amine[2][3]. |
| Highly Deactivated Substrate | Solution: Amines with strongly electron-withdrawing groups exhibit reduced nucleophilicity. In such cases, more forcing conditions like higher temperatures and stronger acetylating agents are necessary. For some deactivated anilines, no conversion may be observed even under harsh conditions[4][5]. |
Problem 2: Presence of Multiple Spots on TLC, Indicating an Impure Product
The formation of multiple products points towards side reactions, incomplete reactions, or degradation.
| Probable Cause | Recommended Solution & Rationale |
| Unreacted Starting Material | Solution: Ensure the stoichiometry of the acetylating agent is appropriate, often using a slight excess (e.g., 1.1 to 1.5 equivalents)[1]. Allow for sufficient reaction time, monitoring for the disappearance of the starting amine by TLC. |
| Diacylation | Solution: This is more common with primary amines under forcing conditions. Avoid a large excess of the acetylating agent and excessive heating. Stoichiometric control is crucial to prevent the formation of the diacetylated product[1]. |
| Oxidation of Aromatic Amines | Solution: Aromatic amines can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen. Purifying the starting amine if it is discolored can also be helpful[1]. |
| Ring Acylation (Friedel-Crafts) | Solution: While less common, acylation of the aromatic ring can occur, especially with activated aromatic amines at higher temperatures. Using milder conditions and avoiding strong Lewis acid catalysts can mitigate this side reaction. |
Problem 3: Difficulties During Work-up and Purification
Effective product isolation is key to obtaining a pure final product.
| Probable Cause | Recommended Solution & Rationale |
| Removing Excess Acetic Anhydride and Acetic Acid | Solution: After the reaction is complete, quenching the mixture with cold water will precipitate the product and hydrolyze any remaining acetic anhydride to acetic acid. The crude product can be collected by vacuum filtration. A subsequent wash with a dilute aqueous solution of sodium bicarbonate will neutralize and remove residual acetic acid[1]. |
| Product is Water-Soluble | Solution: If the N-acetylated product has high polarity, it may be soluble in water. In this case, after quenching, extract the aqueous layer with an appropriate organic solvent like ethyl acetate or dichloromethane. |
| Persistent Impurities After Recrystallization | Solution: If recrystallization is insufficient, column chromatography is a more effective purification method for removing closely related impurities[6][7]. |
Frequently Asked Questions (FAQs)
Q1: Which acetylating agent should I choose: acetic anhydride or acetyl chloride?
A: The choice depends on the reactivity of your amine.
-
Acetic anhydride is a versatile and commonly used reagent. It is less reactive and easier to handle than acetyl chloride, and the byproduct, acetic acid, is relatively benign[7][8].
-
Acetyl chloride is more reactive and is often used for less reactive or sterically hindered amines[2][9]. However, it is highly corrosive, moisture-sensitive, and generates HCl as a byproduct, which must be neutralized by a base[5][10].
Q2: What is the role of a base in N-acetylation?
A: A base, typically a tertiary amine like pyridine or triethylamine, serves two primary functions:
-
It neutralizes the acidic byproduct (acetic acid or HCl) generated during the reaction.
-
It can act as a nucleophilic catalyst, forming a highly reactive acetylating intermediate (e.g., acetylpyridinium), which then acetylates the amine[11].
Q3: How do I choose the right solvent?
A: The choice of solvent depends on the solubility of your starting materials. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. In many cases, N-acetylation can be performed under solvent-free conditions, which is a greener approach[3][12]. For some substrates, water can also be an effective solvent[3][13].
Q4: How does the reactivity of primary and secondary amines differ in N-acetylation?
A: Primary amines are generally more reactive towards acetylating agents than secondary amines. This is due to two main factors:
-
Steric Hindrance: Primary amines are less sterically hindered, allowing for easier access of the acetylating agent to the nitrogen's lone pair of electrons[10].
-
Nucleophilicity: The presence of two alkyl groups in secondary amines can slightly reduce the nucleophilicity of the nitrogen compared to a primary amine[10].
Q5: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting amine, you can observe the consumption of the starting material and the formation of the product. Staining with ninhydrin can be useful for visualizing amines on the TLC plate[11]. For more quantitative analysis, techniques like HPLC or GC-MS can be employed[14][15].
Experimental Protocols & Workflows
General Protocol for N-Acetylation of a Primary Aromatic Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary aromatic amine (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
TLC plates, developing chamber, and appropriate eluent system
Procedure:
-
Dissolve the primary aromatic amine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (2.0 eq) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Caption: A generalized workflow for a typical N-acetylation reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common N-acetylation issues.
References
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis. Available at: [Link]
-
N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. Available at: [Link]
-
Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Royal Society of Chemistry. Available at: [Link]
-
Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Available at: [Link]
-
Spotlight on protein N-terminal acetylation. National Institutes of Health. Available at: [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. Available at: [Link]
-
Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. National Institutes of Health. Available at: [Link]
-
A highly efficient in situ N-acetylation approach for solid phase synthesis. Semantic Scholar. Available at: [Link]
-
During acetylation of amines what is replaced by acetyl class 12 chemistry CBSE. Vedantu. Available at: [Link]
-
What is the best solvent for N-acetylcysteine (NAC)? ResearchGate. Available at: [Link]
-
Video: Phase II Reactions: Acetylation Reactions. JoVE. Available at: [Link]
-
N-Ace: using solvent accessibility and physicochemical properties to identify protein N-acetylation sites. PubMed. Available at: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. Available at: [Link]
-
Purification and activity assays of N-terminal acetyltransferase D. National Institutes of Health. Available at: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available at: [Link]
-
Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. National Institutes of Health. Available at: [Link]
-
(PDF) A review of COFRADIC techniques targeting protein N-terminal acetylation. Available at: [Link]
-
question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board. Available at: [Link]
-
N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
-
Spotlight on protein N-terminal acetylation. ResearchGate. Available at: [Link]
-
Purification and activity assays of N-terminal acetyltransferase D. ResearchGate. Available at: [Link]
-
A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. SciSpace. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. Available at: [Link]
-
Acetylation. Wikipedia. Available at: [Link]
-
Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]
-
Acetylation Regulates WRN Catalytic Activities and Affects Base Excision DNA Repair. National Institutes of Health. Available at: [Link]
-
Acetylation of oxidized base repair-initiating NEIL1 DNA glycosylase required for chromatin-bound repair complex formation in the human genome increases cellular resistance to oxidative stress. National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 13. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
Part 1: Frequently Asked Questions (FAQs) on Side Products
<Technical Support Center: Benzenesulfonamide Synthesis A Guide to Troubleshooting Side Reaction Products
Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of sulfonamide synthesis. Here, we address the common challenges and side reactions encountered during the synthesis of benzenesulfonamide, providing in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols. Our goal is to empower you with the scientific rationale behind the procedures to ensure successful, high-yield syntheses.
This section addresses the most common questions regarding the formation of unexpected products during benzenesulfonamide synthesis.
Q1: My reaction yield is significantly lower than expected, and I see an unreactive water-soluble byproduct. What is happening?
A: The most probable cause for low yield, coupled with a water-soluble byproduct, is the hydrolysis of your benzenesulfonyl chloride starting material .[1][2] Benzenesulfonyl chloride is highly reactive and susceptible to moisture in your glassware, solvents, or the atmosphere.[1] This reaction converts the electrophilic sulfonyl chloride into the corresponding benzenesulfonic acid, which is unreactive towards ammonia and will not form the desired sulfonamide.[1][2]
Causality: The sulfur atom in benzenesulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride leaving group. This process is often accelerated by basic conditions or elevated temperatures.[3][4]
Preventative Measures:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Solvents should be freshly distilled or obtained from a sealed anhydrous source.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with atmospheric moisture.[1][2]
-
Reagent Quality: Use a fresh bottle of benzenesulfonyl chloride or purify older reagents before use to remove any pre-existing sulfonic acid.[2]
Q2: I've isolated my product, but I have a persistent, highly insoluble impurity that doesn't seem to be the starting material. What is it?
A: This is a classic sign of N,N-bis(phenylsulfonyl)amine (also known as dibenzenesulfonimide or disulfonamide) formation. This side product arises when a molecule of the newly formed benzenesulfonamide acts as a nucleophile and reacts with a second molecule of benzenesulfonyl chloride.
Causality: The nitrogen atom in benzenesulfonamide is still nucleophilic and can be deprotonated under the reaction conditions (especially if there is an insufficient excess of the base/ammonia). This creates a sulfonamidate anion, which is a potent nucleophile that readily attacks another molecule of benzenesulfonyl chloride. This side reaction is a common issue in sulfonamide syntheses involving primary amines.[1]
Preventative Measures:
-
Control Stoichiometry: A significant excess of ammonia is crucial. Ammonia serves a dual role: it is the primary nucleophile and also the base that neutralizes the HCl generated during the reaction. Using a large excess ensures that benzenesulfonyl chloride is consumed by reaction with ammonia rather than the product.
-
Slow Addition: Adding the benzenesulfonyl chloride slowly to the concentrated ammonia solution (not the other way around) maintains a high concentration of the ammonia nucleophile throughout the reaction, favoring the desired pathway.
Q3: Can I use an aqueous base like sodium hydroxide instead of ammonia or an organic base?
A: While it is possible to perform the reaction under Schotten-Baumann conditions using an aqueous base like NaOH, it significantly increases the risk of hydrolyzing the benzenesulfonyl chloride starting material.[1] For laboratory-scale synthesis where yield and purity are critical, an organic, non-nucleophilic base like pyridine or triethylamine in an anhydrous organic solvent is generally preferred to minimize competitive hydrolysis.[1] However, for the synthesis of the primary benzenesulfonamide, using a large excess of aqueous ammonia is a very common and effective method, as the ammonia serves as both the nucleophile and the base.[5]
Part 2: Troubleshooting Guide & Root Cause Analysis
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Symptom Analysis: Low Yield
Low yields are the most frequently reported issue. The following workflow helps to systematically identify the root cause.
Caption: Troubleshooting workflow for low yield.
Summary of Common Side Products
The following table summarizes the key characteristics of the main product and its common side products to aid in identification.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Key Differentiator |
| Benzenesulfonamide (Product) | C₆H₅SO₂NH₂ | 157.18 | White crystalline solid | Soluble in basic aqueous solution; precipitates upon acidification. |
| Benzenesulfonic Acid (Hydrolysis) | C₆H₅SO₃H | 158.17 | Colorless solid/oil | Highly soluble in water at all pHs; will not precipitate. |
| N,N-bis(phenylsulfonyl)amine | (C₆H₅SO₂)₂NH | 297.34 | White solid | Insoluble in water; less soluble in base than the desired product. |
Part 3: Validated Experimental Protocols
These protocols are designed to be self-validating, with checkpoints to ensure the reaction is proceeding as expected.
Protocol 1: Optimized Synthesis of Benzenesulfonamide
This protocol is optimized to minimize side product formation by controlling stoichiometry and temperature.
Materials:
-
Benzenesulfonyl chloride (1.0 eq)
-
Concentrated aqueous ammonia (~28-30%, >= 10 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice bath
-
Stir plate and stir bar
-
Erlenmeyer flask
-
Buchner funnel and filter paper
Procedure:
-
Setup: Place a 250 mL Erlenmeyer flask containing concentrated aqueous ammonia (10 equivalents) in an ice bath and begin vigorous stirring. The temperature should be maintained between 0-10 °C.
-
Self-Validation Check: The use of a large excess of cold ammonia is critical to favor the primary amine formation and dissipate the heat of reaction.
-
-
Addition: Add benzenesulfonyl chloride (1.0 equivalent) dropwise to the cold, stirring ammonia solution over a period of 15-20 minutes. A thick white precipitate should form immediately.[5]
-
Causality: Slow addition ensures that the sulfonyl chloride always encounters a high concentration of ammonia, minimizing the chance of reacting with the product to form the disulfonamide.
-
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes.
-
Workup - Isolation:
-
Acidification: Slowly and carefully add concentrated HCl to the reaction mixture until the pH is ~2 (test with pH paper). This step protonates the benzenesulfonamide, causing it to precipitate out of the solution while keeping unreacted ammonia and benzenesulfonic acid dissolved.
-
Self-Validation Check: A dense white precipitate should be observed. If no precipitate forms, it may indicate a failed reaction or excessive hydrolysis.
-
-
Filtration: Cool the acidified mixture in an ice bath for 15 minutes to maximize precipitation, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with several portions of cold water to remove any residual acids and ammonium salts.
-
Drying: Allow the product to air-dry on the filter paper or dry it in a desiccator. A typical yield should be in the range of 80-90%.
Protocol 2: Purification by Recrystallization
If the product is suspected to be contaminated with N,N-bis(phenylsulfonyl)amine, recrystallization can be an effective purification method.
Procedure:
-
Dissolution: Dissolve the crude benzenesulfonamide in a minimum amount of hot water or ethanol. Benzenesulfonamide has low solubility in cold water but is more soluble in hot water.
-
Hot Filtration (Optional): If insoluble impurities (like the disulfonamide) are visible in the hot solution, perform a hot filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure benzenesulfonamide.
-
Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Drying: Dry the crystals to obtain the purified product.
Part 4: Mechanistic Pathways
Understanding the competing reaction pathways is key to troubleshooting.
Caption: Competing reaction pathways in benzenesulfonamide synthesis.
References
- BenchChem Technical Support. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem Technical Support. (n.d.). Troubleshooting Low Yields in Sulfonamide Formation Reactions.
-
Jiang, H., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. Oriental Journal of Chemistry, 4(1). Available at: [Link]
- EP0512953B1 - Process for the preparation of benzene sulfonamides. (1992). Google Patents.
-
Roghe, G. V. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride – Oriental Journal of Chemistry [orientjchem.org]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Sulfonamide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying synthetic sulfonamides. The following troubleshooting guides and FAQs provide in-depth, field-proven solutions for removing unreacted starting materials and ensuring the high purity of your final compound. Our approach emphasizes understanding the "why" behind each technique, empowering you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My TLC/LCMS shows both unreacted amine and sulfonyl chloride. Which should I remove first?
A1: It is generally best to address the most reactive species first, which is the unreacted sulfonyl chloride. Sulfonyl chlorides are highly susceptible to hydrolysis, potentially complicating the workup by forming the corresponding sulfonic acid.[1]
Recommended Strategy:
-
Quench the Sulfonyl Chloride: Before any aqueous workup, add a scavenger resin like an aminomethyl resin to covalently bind the excess sulfonyl chloride.[2] Alternatively, a small amount of a simple amine (like benzylamine) can be added to convert it into a stable, easily separable sulfonamide.
-
Remove the Amine: Proceed with an acidic aqueous wash (e.g., 1M HCl) to protonate and extract the unreacted starting amine and any amine base (like pyridine or triethylamine) used in the reaction.[1][3]
-
Final Purification: After this initial cleanup, proceed with recrystallization or column chromatography to isolate the pure sulfonamide product.[4]
Q2: I've finished my reaction, but the crude product is a non-crystalline oil or gum. What should I do?
A2: This phenomenon, often called "oiling out," is common when the crude product is highly impure or when the melting point of the solid is lower than the temperature of the solution during crystallization.[5]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more of the hot solvent to decrease the saturation level. Allow it to cool much more slowly.[5]
-
Switch Solvents: The solvent may be too nonpolar. Try a more polar solvent or a solvent/anti-solvent system. For many sulfonamides, mixtures like isopropanol-water or ethanol-water are highly effective.[5][6]
-
Pre-Purification: If impurities are the cause, a preliminary purification step is necessary. Perform a liquid-liquid extraction to remove acidic or basic impurities. If the product is still an oil, column chromatography is the most effective method to isolate the desired compound from the impurities causing the issue.[4][5]
Q3: How do I choose between recrystallization and column chromatography for final purification?
A3: The choice depends on the scale of your reaction, the nature of the impurities, and the required purity level.
-
Recrystallization: This is the ideal method for purifying solid, crystalline compounds on a medium to large scale (>1 g). It is highly effective at removing small amounts of impurities and can yield very high-purity material. However, it requires finding a suitable solvent system and can lead to yield loss.[4]
-
Column Chromatography: This is a more versatile technique that separates compounds based on their polarity.[4] It is excellent for purifying non-crystalline oils, separating mixtures with similar polarities, and for small-scale reactions where material loss during recrystallization trials is a concern. The primary downsides are that it is more time-consuming, requires larger volumes of solvent, and can be more challenging to scale up.
Troubleshooting Guide 1: Removing Unreacted Amines
Unreacted amines are a common impurity as a slight excess is often used to drive the reaction to completion.[1] Being basic, they are typically straightforward to remove.
Method 1: Acidic Liquid-Liquid Extraction (LLE)
Principle: This classic method relies on the basicity of the amine. By washing the organic reaction mixture with an aqueous acid solution, the amine is protonated to form an ammonium salt. This salt is highly soluble in the aqueous phase and is thus extracted from the organic layer containing the neutral sulfonamide product.
Experimental Protocol: Acid Wash
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., dichloromethane (DCM) or ethyl acetate).
-
First Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M hydrochloric acid (HCl). The volume of the acid wash should be approximately half the volume of the organic layer.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash 1-2 more times with 1M HCl. Monitor the pH of the aqueous layer to ensure it remains acidic.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of the amine starting material.[1]
Method 2: Scavenger Resins
Principle: Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules.[7] For amines, electrophilic resins (containing isocyanate or sulfonyl chloride groups) or acidic resins (sulfonic acid) are highly effective.[8] The key advantage is the simple workup: the resin-bound impurity is removed by filtration.[7][9]
Experimental Protocol: Amine Scavenging
-
Resin Selection: Choose a resin appropriate for your amine. Isocyanate resins are highly effective for both primary and secondary amines.[8][10] Sulfonic acid resins are effective for most amines.[8]
-
Addition: Once the sulfonamide reaction is complete (as determined by TLC or LCMS), add the scavenger resin directly to the reaction mixture (typically 2-4 equivalents relative to the excess amine).
-
Agitation: Stir or shake the mixture at room temperature. Reaction times can vary from 1 to 12 hours, depending on the resin and the amine's reactivity. Monitor the removal of the amine by TLC or LCMS.
-
Filtration: Once the amine is consumed, filter the mixture to remove the resin.
-
Rinsing and Concentration: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washes, and concentrate under reduced pressure.
Troubleshooting Guide 2: Removing Unreacted Sulfonyl Chlorides
Sulfonyl chlorides are highly reactive electrophiles. Their removal is critical as they can react further during the workup or compromise the stability of the final compound.
Method 1: Nucleophilic Scavenger Resins
Principle: Similar to amine scavenging, this method uses a solid-supported nucleophile to react with and sequester the excess sulfonyl chloride. Aminomethyl resins are particularly effective for this purpose.[2] The resulting polymer-bound sulfonamide is easily removed by filtration.
Workflow: Sulfonyl Chloride Scavenging
Caption: Workflow for removing excess sulfonyl chloride using a scavenger resin.
Method 2: Basic Liquid-Liquid Extraction (LLE)
Principle: This method intentionally hydrolyzes the reactive sulfonyl chloride to the corresponding sulfonic acid. The sulfonic acid is deprotonated by a mild aqueous base (like sodium bicarbonate) to form a water-soluble sulfonate salt, which is then extracted into the aqueous layer.
Experimental Protocol: Basic Wash
-
Quench/Hydrolysis: If the reaction was run under strictly anhydrous conditions, carefully add a small amount of water to the reaction mixture and stir for 30 minutes to ensure all remaining sulfonyl chloride is hydrolyzed to sulfonic acid.
-
Dilution: Dilute the mixture with an organic solvent like ethyl acetate.
-
Basic Wash: Transfer to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will extract the acidic sulfonic acid.
-
Separation: Allow the layers to separate and remove the aqueous layer. Repeat the wash if necessary (check the pH of the aqueous layer to ensure it remains basic).
-
Final Wash & Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[1]
Purification Master Guide: Recrystallization
For most sulfonamides, which are crystalline solids, recrystallization is the most powerful method for achieving high purity.[4][5]
Principle: Recrystallization relies on the differences in solubility of the desired compound and impurities in a given solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the sulfonamide decreases, causing it to crystallize out in a pure form while the impurities remain dissolved in the mother liquor.[4]
Recrystallization Troubleshooting Workflow
Caption: A logical workflow for performing and troubleshooting the recrystallization of sulfonamides.[5][11]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or mixtures with water.[5]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add a small amount of solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the sulfonamide just dissolves completely.[11]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[5][11]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
Summary of Purification Techniques
| Method | Principle | Best For Removing | Advantages | Disadvantages |
| Acidic LLE | Partitioning based on basicity | Unreacted amines, basic catalysts (pyridine, etc.) | Fast, inexpensive, highly scalable.[4] | Requires product to be stable to acid; generates aqueous waste. |
| Basic LLE | Partitioning based on acidity | Unreacted sulfonyl chlorides (as sulfonic acids) | Fast, inexpensive, scalable. | Requires hydrolysis of sulfonyl chloride first; generates aqueous waste. |
| Scavenger Resins | Covalent bond formation | Specific functional groups (amines, sulfonyl chlorides, etc.) | High selectivity, very simple filtration workup, compatible with automation.[7] | Resins can be expensive, may require longer reaction times. |
| Recrystallization | Differential solubility | Small amounts of impurities from a solid product | Can provide very high purity, cost-effective at scale.[4] | Requires a crystalline solid, potential for yield loss, requires solvent screening.[5] |
| Column Chromatography | Differential adsorption/polarity | Multiple impurities, isomers, non-crystalline products | Highly versatile, applicable to most mixtures.[4] | Labor-intensive, requires large solvent volumes, can be difficult to scale. |
References
-
Sulfonyl Chloride (SO2Cl). Supra Sciences. Available from: [Link]
-
Scavenger Resins. Amerigo Scientific. Available from: [Link]
-
Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction. PubMed. Available from: [Link]
-
Solid-Supported Scavengers. Supra Sciences. Available from: [Link]
- US6897262B2 - Scavenger resin and processes for the use thereof. Google Patents.
- Sulfonamide purification process - US2777844A. Google Patents.
-
[Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry]. PubMed. Available from: [Link]
-
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available from: [Link]
-
Recrystallization of Sulfanilamide. Scribd. Available from: [Link]
-
Comparative Efficacy of Polyamine-Based Scavenger Resins. Scirp.org. Available from: [Link]
-
Resins with Functional Groups as Scavengers. Available from: [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available from: [Link]
-
University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. Available from: [Link]
-
Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available from: [Link]
-
Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. MDPI. Available from: [Link]
-
University of Southampton Scavenger and Reagent Resins. University of Southampton. Available from: [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. Available from: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available from: [Link]
-
Preparation of sulfonamides from N-silylamines. PMC - NIH. Available from: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. Available from: [Link]
-
Metal scavengers for organic purification. Biotage. Available from: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available from: [Link]
-
How to eliminate sulfonamide starting material from an reaction?. ResearchGate. Available from: [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available from: [Link]
-
Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing). Available from: [Link]
Sources
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- 2. glycopep.com [glycopep.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
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- 9. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-acetyl-N,N-diethylbenzenesulfonamide
Welcome to the technical support center for 4-acetyl-N,N-diethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. The information herein is synthesized from established chemical principles governing sulfonamides and acetophenones to offer predictive guidance for your experiments.
Introduction to the Stability of this compound
This compound possesses two key functional groups that dictate its stability profile: a tertiary N,N-diethyl-substituted sulfonamide and a para-acetyl group on the benzene ring (an acetophenone moiety). The reactivity of these groups makes the molecule susceptible to degradation under certain experimental and storage conditions. Understanding these potential liabilities is crucial for ensuring the accuracy and reproducibility of your results.
This guide will address common stability issues, provide step-by-step troubleshooting protocols, and offer best practices for the handling and storage of this compound.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Issue 1: Inconsistent Assay Results or Loss of Compound Potency
Question: "My experimental results with this compound are inconsistent, or I'm observing a gradual loss of the compound's expected activity over time. What could be the cause?"
Answer: Inconsistent results or a loss of potency are classic indicators of compound degradation. The primary suspects are hydrolysis of the sulfonamide bond or degradation of the acetophenone moiety, especially if the compound is handled or stored improperly in solution.
Diagnostic Workflow:
-
Solution Age and Preparation: Freshly prepare solutions for each experiment. Avoid using stock solutions that are several days or weeks old, especially if their storage conditions have not been rigorously controlled.
-
Solvent and pH Verification: Confirm that the solvent and buffer system you are using are compatible with the compound. The pH of your aqueous solutions is a critical factor; sulfonamides are generally most stable at a neutral pH.[1] Extreme pH values (acidic or basic) can catalyze the hydrolysis of the S-N bond.
-
Storage Conditions Audit:
-
Temperature: Has the compound (solid and in solution) been consistently stored at the recommended temperature? While room temperature storage is suggested for the solid, solutions may require refrigeration or freezing.[2]
-
Light Exposure: The acetophenone moiety is known to be light-sensitive.[3] Have the compound and its solutions been protected from light, particularly UV radiation?[4] Amber vials and storage in the dark are recommended.
-
-
Analytical Confirmation of Degradation:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), to analyze your sample.
-
Compare the chromatogram of your potentially degraded sample to a freshly prepared standard. The presence of new peaks or a decrease in the area of the main peak corresponding to the parent compound confirms degradation.
-
Issue 2: Appearance of Unknown Peaks in HPLC/UPLC-MS Analysis
Question: "I'm analyzing my sample of this compound and I see new peaks in the chromatogram that were not there when I first received the compound. What are these?"
Answer: The appearance of new peaks strongly suggests the formation of degradation products. The identity of these products will depend on the degradation pathway.
Troubleshooting Steps:
-
Characterize the Unknown Peaks: If you are using a mass spectrometer, determine the mass-to-charge ratio (m/z) of the unknown peaks. This is the most direct way to hypothesize the structures of the degradation products.
-
Hydrolysis Product: Cleavage of the S-N bond would likely result in the formation of 4-acetylbenzenesulfonic acid and diethylamine. Look for the corresponding masses.
-
Oxidation Products: The aromatic ring and the nitrogen of the sulfonamide are potential sites for oxidation. This could lead to hydroxylated derivatives or N-oxide products.[1]
-
Photodegradation Products: Exposure to light can lead to complex photochemical reactions.[3] Cleavage of the sulfonamide bond and SO₂ extrusion are known photodegradation pathways for sulfonamides.[5]
-
-
Perform a Forced Degradation Study: To confirm the identity of the degradants, a forced degradation study is highly recommended. This involves intentionally exposing the compound to harsh conditions to generate the degradation products in a controlled manner. By comparing the chromatograms from the forced degradation study with your sample's chromatogram, you can identify the unknown peaks. (See the detailed protocol for a forced degradation study in the "Experimental Protocols" section below).
Issue 3: Color Change in Solid Compound or Solutions
Question: "My solid sample of this compound, which was initially a white or off-white powder, has developed a yellowish or brownish tint. What does this mean?"
Answer: A change in color is often a visual sign of degradation, particularly oxidative degradation of the acetophenone portion of the molecule.[3] This can be exacerbated by exposure to light and/or elevated temperatures.
Corrective Actions:
-
Assess Purity: The discolored sample should be analyzed by a suitable analytical method like HPLC to determine its purity before use.
-
Review Storage Practices: Ensure the compound is stored in a tightly sealed container, in the dark, and at the recommended temperature. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Purification: If the purity is compromised, recrystallization may be a viable option for purification. A suitable solvent system would need to be determined empirically.[6]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored at room temperature, protected from light, in a tightly sealed container to prevent moisture absorption.[2] For extended storage, refrigeration (2-8 °C) in a desiccator is advisable.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the following degradation pathways are most likely:
-
Hydrolysis: The sulfonamide (S-N) bond is susceptible to cleavage under strongly acidic or basic conditions.[1]
-
Photodegradation: The acetophenone moiety can absorb UV light, which can lead to photochemical reactions and degradation.[3][4] Aromatic sulfonamides can also undergo photodegradation, often involving cleavage of the S-N bond or extrusion of SO₂.[5]
-
Oxidation: The aromatic ring and the nitrogen atom are potential sites of oxidation.[1]
Q3: In which solvents should I prepare my stock solutions and how should they be stored?
A3: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common solvents for preparing stock solutions of this type of compound. For aqueous experiments, it is best to make fresh dilutions from a high-concentration stock in DMSO or DMF into your aqueous buffer immediately before use. Store stock solutions in amber vials at -20°C or -80°C to minimize degradation.
Q4: How does the N,N-diethyl substitution affect the stability of the sulfonamide?
A4: The N,N-disubstitution on the sulfonamide nitrogen generally increases its stability towards hydrolysis compared to primary (unsubstituted) or secondary (mono-substituted) sulfonamides. This is because the diethyl groups provide steric hindrance, making it more difficult for nucleophiles like water or hydroxide ions to attack the sulfur atom.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Stress Conditions
| Degradation Pathway | Stress Condition | Potential Degradation Products | Analytical Observation |
| Hydrolysis (Acidic) | Low pH (e.g., 0.1 M HCl), elevated temperature (e.g., 60°C) | 4-acetylbenzenesulfonic acid, Diethylamine | New, more polar peaks in reverse-phase HPLC |
| Hydrolysis (Basic) | High pH (e.g., 0.1 M NaOH), elevated temperature (e.g., 60°C) | 4-acetylbenzenesulfonic acid, Diethylamine | New, more polar peaks in reverse-phase HPLC |
| Oxidation | 3% Hydrogen Peroxide, room temperature | Hydroxylated aromatic rings, N-oxides | Multiple new peaks in HPLC, potential color change |
| Photodegradation | Exposure to UV and/or visible light (e.g., >1.2 million lux hours) | S-N bond cleavage products, SO₂ extrusion products | Complex chromatogram with multiple new peaks |
| Thermal Degradation | High temperature (e.g., >70°C) | Various decomposition products | Decrease in main peak area, potential for multiple new peaks |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[7] An extent of degradation of 5-20% is generally considered appropriate.[8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 0, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw an aliquot and dilute with the mobile phase for analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, place a solution of the compound in a suitable solvent in an oven at 70°C for 48 hours. At various time points, prepare solutions of the solid sample or dilute the stored solution for HPLC analysis.[3]
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all samples by a suitable HPLC or UPLC-MS/MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Visualizations
Potential Degradation Pathways
Caption: Major potential degradation pathways for this compound.
Troubleshooting Workflow for Loss of Potency
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photophysics of acetophenone interacting with DNA: why the road to photosensitization is open - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts [agris.fao.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Solvent Conditions for Sulfonamide Synthesis
Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical nuances of solvent selection and optimization in sulfonamide synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and enhance the robustness of your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonamide yield consistently low?
A1: Low yields in sulfonamide synthesis are a common issue and can often be traced back to several key factors, with solvent conditions playing a pivotal role. The primary culprits are often the hydrolysis of the highly reactive sulfonyl chloride starting material into an unreactive sulfonic acid, or suboptimal reaction conditions that fail to adequately promote the desired nucleophilic attack.[1]
-
Moisture Sensitivity: Sulfonyl chlorides are extremely susceptible to moisture. Any water present in the solvent or on the glassware will readily react with the sulfonyl chloride, rendering it inactive.[1][2] It is imperative to use anhydrous (dry) solvents and thoroughly dried glassware.[1][2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended to prevent exposure to atmospheric moisture.[1][2]
-
Inappropriate Solvent Choice: The solvent must not only dissolve the reactants but also facilitate the reaction kinetics. An unsuitable solvent can hinder the reaction by poorly solvating the reactants or, more critically, by deactivating the amine nucleophile.[1]
-
Incorrect Base Selection: The reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[1][3] This acidic byproduct will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to scavenge this HCl.[1]
Q2: What is the optimal type of solvent for sulfonamide synthesis?
A2: The synthesis of sulfonamides from sulfonyl chlorides and amines is analogous to a bimolecular nucleophilic substitution (SN2) reaction.[4][5] Therefore, the principles of solvent effects on SN2 reactions apply. Generally, polar aprotic solvents are the preferred choice.[6][7]
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)): These solvents possess a significant dipole moment that allows them to dissolve polar reactants, but they lack acidic protons (like the H in an O-H or N-H bond).[8] This is advantageous because they do not form strong hydrogen bonds with the amine nucleophile.[6] As a result, the amine remains "poorly solvated" or "naked," and thus more reactive and available to attack the electrophilic sulfur atom of the sulfonyl chloride.[7][9]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have acidic protons and can form strong hydrogen bonds. While they are excellent at dissolving polar reagents, they can severely impede SN2 reactions.[6] They form a "cage" of solvent molecules around the amine nucleophile through hydrogen bonding, which stabilizes the nucleophile and significantly reduces its reactivity.[6][7] Using a polar protic solvent is a common reason for slow or incomplete reactions.
Q3: Can I use a nonpolar solvent for my reaction?
A3: While not ideal, nonpolar solvents like hexanes or toluene can be used in some cases, particularly if the reactants are sufficiently soluble.[8] However, they are generally not recommended for sulfonamide synthesis. Most amines and sulfonyl chlorides have significant polarity, and their poor solubility in nonpolar solvents will lead to a heterogeneous reaction mixture and consequently, very slow reaction rates and low yields. Furthermore, the ionic byproducts, such as the hydrochloride salt of the base, will be insoluble, which can complicate the reaction monitoring and workup.
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific problems you might encounter and provides a logical path to their resolution.
Problem 1: The reaction is very slow or has not gone to completion.
Possible Cause: Your chosen solvent is inhibiting the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow or incomplete sulfonamide synthesis.
Detailed Explanation:
If you are using a polar protic solvent, the hydrogen bonding between the solvent and the amine is the most likely cause of the slow reaction.[6][7] By switching to a polar aprotic solvent, you will "unleash" the nucleophilicity of your amine. If you are already using a polar aprotic solvent but the reaction is still sluggish, ensure all your starting materials are fully dissolved. If solubility is an issue, moving to a more polar aprotic solvent like DMF or DMSO can be beneficial. However, be aware that these higher-boiling point solvents can be more difficult to remove during workup.
Problem 2: I am observing significant formation of sulfonic acid as a byproduct.
Possible Cause: Presence of water in your solvent.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure you are using a freshly opened bottle of anhydrous solvent or that your solvent has been properly dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Dry Glassware: All glassware must be rigorously dried before use, either in an oven overnight or by flame-drying under vacuum.
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere (N₂ or Ar) to prevent the introduction of atmospheric moisture during the reaction.[1]
Problem 3: My product is "oiling out" during recrystallization instead of forming crystals.
Possible Cause: The chosen recrystallization solvent is not optimal, or the product is impure.
Explanation and Solutions:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[10] This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the chosen solvent is too nonpolar for the compound.[10]
-
Solvent Choice for Recrystallization: For sulfonamides, which often contain both polar and nonpolar regions, a single solvent may not be ideal.[11] Mixed solvent systems are often very effective. Common choices include ethanol/water or isopropanol/water mixtures.[1][10] The goal is to find a solvent system where the sulfonamide is highly soluble at high temperatures but poorly soluble at room temperature.[1]
-
Troubleshooting "Oiling Out":
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of the more polar solvent in your mixed system (e.g., water in an ethanol/water mixture) to decrease the overall solvent power. Allow the solution to cool more slowly.[10]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[10]
-
Change Solvents: If the problem persists, a different solvent system should be explored. Perform small-scale solubility tests to identify a better candidate.
-
Experimental Protocols and Data
General Protocol for Sulfonamide Synthesis
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM, ~0.1-0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.
-
Add a non-nucleophilic base such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[1]
Solvent Properties and Their Implications
The choice of solvent is a critical parameter. Below is a table summarizing the properties of commonly used solvents in sulfonamide synthesis.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Rationale for Use/Avoidance |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Polar Aprotic | Recommended: Excellent solubility for many organic compounds, volatile and easy to remove.[1][12] |
| Acetonitrile (ACN) | CH₃CN | 82 | 37.5 | Polar Aprotic | Recommended: Higher polarity can improve solubility of very polar reactants.[12] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Recommended: Good general-purpose solvent, but can form peroxides upon storage.[1][12] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | Use with Caution: High polarity and solvating power, but high boiling point makes it difficult to remove.[12] |
| Ethanol | C₂H₆O | 78.5 | 24.6 | Polar Protic | Avoid for Reaction: Can solvate and deactivate the amine nucleophile.[6][7] Use for Recrystallization: Often used with water for purification.[1][11] |
| Water | H₂O | 100 | 80.1 | Polar Protic | Avoid for Reaction: Reacts with sulfonyl chloride and deactivates the amine.[1] Use for Recrystallization: Used in combination with a miscible organic solvent.[11] |
Data compiled from multiple sources.[12][13][14][15][16][17]
Visualizing the Solvent Effect
The following diagram illustrates why polar aprotic solvents are superior for this reaction.
Caption: Effect of solvent type on amine nucleophile reactivity.
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
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- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- LibreTexts. (2020). 4.4: Experiment 3 Notes. Chemistry LibreTexts.
- Various Authors. (2017). Which of the following is more basic, pyridine or triethyamine?. Quora.
- Study.com. (n.d.). Organic Solvents Definition, Types & List - Lesson. Study.com.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Allen Solly. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Allen Solly.
- An overview on Common Organic Solvents and their Toxicity. (n.d.).
- ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry.
- Thieme. (2024).
- NIH. (n.d.).
- Various Authors. (2018). What is the effect of solvent on SN2?. Quora.
- Wikipedia. (n.d.). Sulfonamide. Wikipedia.
- LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
- LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
- Common Organic Solvents: Table of Properties. (n.d.).
- BenchChem Technical Support Team. (2025).
- Solvent Physical Properties. (n.d.).
- ARCOR Epoxy Technologies. (n.d.). Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D).
- NIH. (n.d.). Nucleophilic Substitution (SN2)
- PubMed. (2008). Concerted solvent processes for common sulfonyl chloride precursors in the synthesis of sulfonamide-based drugs.
- Google Patents. (n.d.).
- LibreTexts. (2021). 8.8: Structural and Solvent Effects in S N Reactions. Chemistry LibreTexts.
- Dielectric Constant of Common solvents. (n.d.).
- University of Rochester. (n.d.).
- Relationship between Solvent Polarity and Reaction R
- Reddit. (2019). Using Pyridine vs. Triethylamine. r/OrganicChemistry.
- BenchChem. (2025). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.
- ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- MDPI. (n.d.).
- RSC Publishing. (2025).
- PubMed Central. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
- ResearchGate. (2025).
- RSC Publishing. (2021).
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Validation & Comparative
A Comparative Guide to Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors: A Structural and Functional Analysis
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is crucial for CO₂ transport, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[2] The human body expresses 16 different CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1][3] Their involvement in pathologies such as glaucoma, epilepsy, edema, and cancer has established them as significant therapeutic targets.[1][4][5][6]
The primary class of carbonic anhydrase inhibitors (CAIs) is the sulfonamides and their derivatives.[1] These compounds have been the cornerstone of CA-targeted therapies for decades. This guide provides a comparative analysis of benzenesulfonamide-based CAIs, examining the structure-activity relationships that govern their potency and isoform selectivity. We will use the compound 4-acetyl-N,N-diethylbenzenesulfonamide as a structural reference to explore the critical chemical features required for inhibition, comparing it against well-established clinical CAIs.
The Benzenesulfonamide Pharmacophore: A Tale of Zinc and Nitrogen
The inhibitory action of classical benzenesulfonamide drugs is predicated on a key structural feature: a primary, unsubstituted sulfonamide moiety (-SO₂NH₂). This group acts as a mimic of the bicarbonate substrate. The sulfonamide nitrogen atom, in its deprotonated state (-SO₂NH⁻), coordinates directly to the Zn²⁺ ion located at the catalytic core of the enzyme's active site. This binding is further stabilized by a network of hydrogen bonds with surrounding amino acid residues, such as Thr199, effectively blocking the entry and transformation of CO₂.
A critical distinction must be made between primary sulfonamides (-SO₂NH₂) and N-substituted sulfonamides. Secondary (-SO₂NHR) and tertiary (-SO₂NR₂R') sulfonamides typically exhibit dramatically reduced or no inhibitory activity. This is because the substitution on the nitrogen atom sterically hinders its ability to coordinate with the zinc ion and disrupts the necessary hydrogen bond network.
The subject of our structural inquiry, This compound , is a tertiary sulfonamide. Its nitrogen atom is disubstituted with two ethyl groups (-N(CH₂CH₃)₂). Based on the canonical mechanism of action, this structural feature renders it incapable of binding to the active site zinc in the same manner as clinically effective, primary sulfonamide inhibitors.
Comparative Analysis of Key Carbonic Anhydrase Inhibitors
To understand the landscape of CA inhibition, we compare several clinically significant benzenesulfonamide derivatives. These compounds all possess the essential primary sulfonamide group but differ in their ring structures and substituents, which fine-tunes their physicochemical properties, isoform selectivity, and clinical applications.
| Inhibitor | Chemical Class | Primary Use(s) | Administration |
| Acetazolamide | Heterocyclic Sulfonamide | Glaucoma, Altitude Sickness, Diuretic[6][7][8] | Oral, IV[6] |
| Methazolamide | Heterocyclic Sulfonamide | Glaucoma[9] | Oral[6] |
| Dichlorphenamide | Benzenedisulfonamide | Glaucoma, Muscle Disorders[7][8] | Oral[7] |
| Brinzolamide | Thienothiazinane Sulfonamide | Glaucoma[9][10] | Topical (Eye Drops)[6] |
| Dorzolamide | Thienothiopyran Sulfonamide | Glaucoma[9][10] | Topical (Eye Drops)[6] |
The development of topical agents like Dorzolamide and Brinzolamide was a significant advancement, designed to minimize the systemic side effects associated with oral CAIs, such as metabolic acidosis and tingling extremities.[10]
Quantitative Performance: A Look at Inhibitory Potency
The efficacy of a CAI is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The following table summarizes the inhibitory activity of common CAIs against key human isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Methazolamide | 50 | 14[9] | 25 | 5.7 |
| Ethoxzolamide | 30 | 1[9] | 4.5 | 0.8 |
| Dichlorphenamide | 3800 | 38 | 4.5 | 36 |
| Brinzolamide | 3600 | 3.2[9] | 40 | 6.2 |
| Dorzolamide | 600[9] | 0.18[9] | 2.4 | 52 |
| Topiramate | 20000 | 230 | 15 | 4.5 |
| Zonisamide | 3900 | 35.2[9] | 32.4 | 4.7 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Data compiled from multiple sources. Absolute values may vary based on assay conditions. The lack of available data for this compound is consistent with the prediction that as a tertiary sulfonamide, it is not pursued as a direct CAI.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To empirically determine the inhibitory potential of a compound, a robust and reproducible assay is essential. The most common method relies on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.[4]
Principle of the Assay
Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP).[4] The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, this rate decreases, allowing for the quantification of inhibitory potency (IC₅₀).
Materials and Reagents
-
Human Carbonic Anhydrase (e.g., hCA II, from erythrocytes)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compound (e.g., this compound)
-
Positive Control: Acetazolamide
-
Solvent: DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Step-by-Step Methodology
-
Reagent Preparation:
-
CA Enzyme Stock (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C.
-
CA Working Solution: On the day of the assay, dilute the CA stock to the desired concentration (e.g., 20 units/mL) in cold Assay Buffer.
-
Substrate Stock (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.[4]
-
Inhibitor Solutions: Prepare a 10 mM stock of the test compound and Acetazolamide in DMSO. Create a serial dilution (e.g., 10-point, 3-fold) in DMSO to determine the IC₅₀.
-
-
Plate Setup (in triplicate):
-
Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.
-
Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the appropriate wells as described above.
-
Mix gently and incubate the plate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.[4]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
The benzenesulfonamide scaffold is a privileged structure in the design of carbonic anhydrase inhibitors. However, decades of research have demonstrated that a primary, unsubstituted sulfonamide group is a prerequisite for the canonical, high-affinity binding to the zinc ion in the enzyme's active site. Clinically established inhibitors like Acetazolamide and Dorzolamide leverage this interaction, with further structural modifications conferring desirable pharmacokinetic properties or enabling topical administration to improve safety profiles.
In contrast, This compound , as a tertiary sulfonamide, lacks the essential chemical group for this binding mechanism. Its N,N-diethyl substitution sterically and electronically prevents coordination with the catalytic zinc. Consequently, it is not expected to function as a direct inhibitor of carbonic anhydrase. While it is crucial to confirm any theoretical assessment with empirical data from assays such as the one detailed above, the foundational principles of CA inhibitor design provide a strong predictive framework. This guide underscores the importance of understanding the precise structure-activity relationships that govern molecular interactions between drugs and their targets, a cornerstone of modern drug discovery.
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Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)- 4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide. Hilaris Publishing. [Link]
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A Comparative Guide to N,N-diethylbenzenesulfonamide Derivatives: Synthesis, Antibacterial Efficacy, and Structure-Activity Relationship
This guide provides an in-depth comparative analysis of N,N-diethylbenzenesulfonamide derivatives, a class of compounds demonstrating significant therapeutic potential. As researchers and drug development professionals, understanding the nuances of their synthesis, biological performance, and the relationship between their chemical structure and activity is paramount. This document moves beyond a simple recitation of facts, offering insights into the causality of experimental design and providing robust, reproducible protocols.
Introduction: The Enduring Legacy of the Sulfonamide Scaffold
The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of therapeutic agents since the discovery of prontosil.[1] These compounds exhibit a vast range of pharmacological activities, including antibacterial, carbonic anhydrase inhibition, anticancer, and antiviral effects.[2][3][4] The N,N-diethyl substitution on the sulfonamide nitrogen imparts specific physicochemical properties, such as modulated lipophilicity and metabolic stability, making this subclass a compelling subject for targeted drug discovery campaigns.
This guide will focus specifically on a series of N,N-diethylbenzenesulfonamide derivatives, comparing their antibacterial efficacy through robust experimental data. We will explore a detailed synthetic protocol, analyze quantitative performance data, and derive key structure-activity relationships (SAR) to inform future optimization efforts.
Synthesis and Characterization: A Validated Protocol
The synthesis of N,N-diethylamide bearing benzenesulfonamide derivatives is typically achieved through a reliable two-step process starting from commercially available amino acids. The protocol described below is a self-validating system, incorporating standard purification and analytical techniques to ensure the identity and purity of the final compounds.
Experimental Workflow: Synthesis of N,N-diethylbenzenesulfonamide Derivatives
Caption: General synthetic workflow for N,N-diethylbenzenesulfonamide derivatives.
Detailed Step-by-Step Methodology
Part A: Synthesis of N-Benzenesulfonyl Amino Acid Precursor (Exemplified with Phenylalanine)
-
Dissolution & Basification: Dissolve L-phenylalanine (1.0 eq) in an aqueous solution of sodium carbonate (1.2 eq). The use of a carbonate base is crucial as it neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[5]
-
Cooling: Cool the solution to 0-5°C in an ice bath. This step is critical to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.
-
Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.1 eq) portion-wise over 30-60 minutes while maintaining the temperature below 5°C. Slow, portion-wise addition prevents localized overheating and potential side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Workup & Isolation: Upon completion, carefully acidify the reaction mixture to pH 2 with 2M HCl. The acidic environment protonates the carboxylate, rendering the product insoluble in the aqueous medium.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried to yield the N-benzenesulfonyl-phenylalanine precursor.[5][6]
Part B: Synthesis of the Final N,N-diethylamide Derivative
-
Acyl Chloride Formation: Suspend the dried N-benzenesulfonyl-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0°C. The reaction of DMF and oxalyl chloride forms the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the more reactive acyl chloride.
-
Amidation: In a separate flask, dissolve diethylamine (2.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0°C. Triethylamine acts as an acid scavenger for the HCl produced during the amidation. Slowly add the freshly prepared acyl chloride solution to this amine mixture.
-
Reaction & Workup: Stir the reaction at room temperature for 2-4 hours (monitor by TLC). Upon completion, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]
-
Purification & Characterization: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The structure and purity of the final compound are confirmed using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5][7]
Comparative Biological Performance: Antibacterial Activity
A series of N,N-diethylbenzenesulfonamide derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth, was determined using the agar well dilution method.[6]
Experimental Protocol: MIC Determination
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Plating: Aseptically introduce a fixed volume of each compound dilution into wells made in the agar plates previously seeded with the bacterial inoculum.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: The MIC is recorded as the lowest concentration of the compound at which no bacterial growth is observed. Streptomycin is used as a positive control.[8][9]
Performance Data Summary
| Compound ID | Derivative Structure (R-Group on Amino Acid Backbone) | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus | Reference |
| 8j | Benzyl (from Phenylalanine) | 12.5 | 25 | [9] |
| 2b | Piperidine-2-carboxamide | >100 | 50 | [5] |
| 22 | 4-(phenylmethanesulfonate)benzyl | 12.5 | >100 | [8] |
| 14 | (structure not specified) | 50 | >100 | [8] |
| 12 | (structure not specified) | 50 | >100 | [8] |
| 7 | (structure not specified) | 25 | >100 | [8] |
| 6 | (structure not specified) | 25 | >100 | [8] |
| Streptomycin | (Standard Control) | 6.25 | 12.5 | [8][9] |
Note: The structures for compounds 6, 7, 12, and 14 were not explicitly detailed in the source but are included to show the range of activities observed in the study.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data presented in the table reveals critical insights into the structure-activity relationships governing the antibacterial efficacy of this compound class.
-
Impact of Lipophilic Groups: The most active compound against both bacterial strains, 8j , features a benzyl group derived from phenylalanine.[9] This suggests that a significant lipophilic character in the amino acid side chain is beneficial for antibacterial activity, likely by enhancing the compound's ability to penetrate the bacterial cell wall and membrane.
-
Gram-Negative vs. Gram-Positive Selectivity: Many of the tested compounds, such as 22 , 7 , and 6 , show marked potency against E. coli (Gram-negative) but are significantly less active against S. aureus (Gram-positive).[8] This selectivity may be due to differences in the composition and permeability of the bacterial cell envelopes.
-
Role of the N,N-diethyl Group: The conversion of the carboxylic acid precursors to their N,N-diethylamide derivatives generally leads to a notable shift in activity. This modification increases lipophilicity, which can be a double-edged sword: while it may improve membrane transit, excessive lipophilicity can lead to poor solubility or non-specific binding. The optimal balance appears to be struck in compounds like 8j .[9]
The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This pathway is absent in humans, who obtain folate from their diet, providing a basis for selective toxicity.
Mechanism of Action: Folate Synthesis Inhibition
Caption: Sulfonamides act as competitive inhibitors of dihydropteroate synthase.
Sulfonamides act as competitive inhibitors of DHPS because they are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA). By blocking this crucial step, they prevent the synthesis of tetrahydrofolic acid, a vital cofactor for the production of nucleotides required for DNA replication, ultimately leading to bacteriostasis.
Conclusion and Future Directions
The N,N-diethylbenzenesulfonamide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide has demonstrated a robust and reproducible synthetic pathway and presented a comparative analysis of the antibacterial activity of several derivatives.
The key takeaway for drug development professionals is the critical role of the amino acid side chain in modulating potency and selectivity. Derivatives incorporating lipophilic moieties, such as the benzyl group in compound 8j , exhibit the most promising broad-spectrum antibacterial activity.[9] Future work should focus on synthesizing a wider array of derivatives with diverse side chains to further refine the SAR and optimize for enhanced potency and a favorable safety profile. Exploring these compounds against other therapeutic targets, such as carbonic anhydrases or viral proteases, also remains a fertile area for investigation.
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Ajani, O. O., et al. (2012). Synthesis and Antibacterial Activity of N,N-Diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides and their Arylsulfonamide Precursors. International Research Journal of Pure and Applied Chemistry. [Link]
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Zhang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry. [Link]
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Nayak, S. K., et al. (2021). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. Current Chemistry Letters. [Link]
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Al-Hussain, S. A., & Al-hassani, R. A. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ChemistrySelect. [Link]
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Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. [Link]
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Isik, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. [Link]
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Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]
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Balsevičius, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]
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Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]
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Ajeet, et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences. [Link]
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Shrivastava, D., et al. (2022). Carbonic Anhydrase Inhibitors: Docking, Synthesis and Evaluation of Sulfonamide bearing Amino-Acid as CAII Inhibitors. International Journal of Novel Research and Development. [Link]
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Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Giel-Pietraszuk, M., et al. (2011). Phenylethynylbenzenesulfonamide Regioisomers Strongly and Selectively Inhibit the Transmembrane, Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Over the Cytosolic Isoforms I and II. Bioorganic & Medicinal Chemistry. [Link]
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Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Current Research in Chemistry. [Link]
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Cenmed. (n.d.). N,N-Diethyl 4-aminobenzenesulfonamide. Cenmed. [Link]
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Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]
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A Comparative Guide to the Comprehensive Purity Validation of Synthesized 4-acetyl-N,N-diethylbenzenesulfonamide
Abstract
In the landscape of drug development and chemical synthesis, the rigorous validation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which its safety, efficacy, and reproducibility are built. This guide presents a multi-faceted analytical strategy for confirming the purity of a synthesized batch of 4-acetyl-N,N-diethylbenzenesulfonamide, a sulfonamide derivative of significant interest. As Senior Application Scientists, our approach transcends simple protocol recitation. We delve into the causality behind methodological choices, establishing a self-validating system of orthogonal techniques that, when combined, provide an unassailable confirmation of purity. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for purity analysis, grounded in authoritative standards and field-proven expertise.
Introduction: The Imperative of Purity
This compound is an aromatic sulfonamide, a class of compounds renowned for its wide-ranging biological activities. The journey from synthesis to application is critically dependent on the purity of the active substance. Impurities, which can originate from starting materials, by-products, intermediates, or degradation products, can have profound and often deleterious effects on biological activity and toxicity.[1][2]
Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1][3] The ICH Q3A guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a comprehensive analytical strategy non-negotiable.[1][2] This guide compares and details the essential analytical techniques required to build a complete purity profile for this compound.
The Orthogonal Analytical Workflow: A Strategy of Cross-Validation
No single analytical technique can definitively establish purity. A robust validation strategy relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that impurities not detected by one method are captured by another. Our recommended workflow integrates chromatographic, spectroscopic, and thermal analysis methods.
Caption: Orthogonal workflow for purity validation of a synthesized compound.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical method is a critical decision driven by the type of information required, from high-precision quantification to definitive structural elucidation.[4]
| Technique | Principle of Operation | Information Provided | Strengths | Limitations |
| HPLC-UV/PDA | Differential partitioning between a stationary and mobile phase.[5] | Purity percentage (area %), quantification of known and unknown impurities. | Gold standard for purity; high precision and accuracy; versatile.[5][6] | Does not identify unknown impurities; requires reference standards for absolute quantification. |
| LC-MS / GC-MS | Separation by chromatography followed by mass-to-charge ratio detection.[6] | Molecular weight of impurities; structural information from fragmentation.[7] | High sensitivity and specificity for impurity identification.[5][8] | Quantification can be less precise than UV detectors without isotopic standards; GC requires volatile/thermally stable analytes.[4] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation; identification of impurities with unique signals.[9] | Provides absolute structural information; qNMR for high-accuracy quantification without a specific reference standard.[9] | Relatively low sensitivity compared to MS; complex mixtures can be difficult to interpret. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of key functional groups.[10] | Fast, simple, and confirms major structural motifs (e.g., C=O, SO₂).[11][12] | Provides limited information on overall purity; not suitable for quantification of minor components. |
| Melting Point | Temperature at which a solid transitions to a liquid. | Indicator of bulk purity. | Simple and rapid technique to assess the presence of impurities. | Non-specific; a sharp melting point is necessary but not sufficient proof of purity. |
Experimental Protocols & Data Interpretation
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Causality: HPLC is the cornerstone of purity assessment due to its exceptional resolving power and quantitative accuracy.[5][13] For this compound, a reversed-phase method is ideal, as the molecule possesses sufficient hydrophobicity to be retained on a C18 column. A Photo-Diode Array (PDA) detector is chosen for its ability to monitor multiple wavelengths, aiding in peak purity assessment and method development.
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 30% B (re-equilibration).
-
-
Column Temperature: 25 °C.[13]
-
Detection Wavelength: 270 nm.[14]
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock. Dilute to 0.1 mg/mL for analysis.
Data Interpretation:
-
Purity Calculation: Determined by area percent calculation. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Acceptance Criteria: For a high-purity substance, the main peak should be ≥ 99.5%. Individual impurities should be evaluated against ICH Q3A thresholds (e.g., reporting threshold ≥0.05%, identification threshold ≥0.10%).[3]
-
Peak Purity: The PDA detector should be used to assess the spectral homogeneity across the main peak, ensuring it is not co-eluting with an impurity.
NMR Spectroscopy: The Definitive Structural Confirmation
Causality: While HPLC confirms purity, it does not confirm identity. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous fingerprint of the molecular structure. Both ¹H and ¹³C NMR are required for a complete assignment.
Experimental Protocol:
-
System: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire 16-32 scans with a standard pulse program.
-
¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse program.
Expected Spectral Data for this compound:
| Data Type | Expected Chemical Shift (ppm) / Value | Assignment |
| ¹H NMR | ~8.1 (d, 2H) | Aromatic protons ortho to the acetyl group |
| ~7.9 (d, 2H) | Aromatic protons ortho to the sulfonamide group | |
| ~3.3 (q, 4H) | Methylene protons (-N-CH₂ -CH₃) | |
| ~2.6 (s, 3H) | Acetyl methyl protons (-CO-CH₃ ) | |
| ~1.1 (t, 6H) | Ethyl methyl protons (-N-CH₂-CH₃ ) | |
| ¹³C NMR | ~197 | Carbonyl carbon (C =O) |
| ~142-145 | Aromatic C-SO₂ and C-C=O | |
| ~128-130 | Aromatic C-H carbons | |
| ~42 | Methylene carbon (-N-C H₂-CH₃) | |
| ~27 | Acetyl methyl carbon (-CO-C H₃) | |
| ~14 | Ethyl methyl carbon (-N-CH₂-C H₃) | |
| FTIR (cm⁻¹) | ~1680-1700 | C=O stretch (acetyl) |
| ~1320-1350 | Asymmetric SO₂ stretch (sulfonamide)[15] | |
| ~1140-1160 | Symmetric SO₂ stretch (sulfonamide)[15] | |
| Mass Spec (ESI+) | m/z 256.1 | [M+H]⁺ |
| m/z 278.1 | [M+Na]⁺ |
Note: NMR shifts are predictive and may vary slightly based on solvent and concentration.
Mass Spectrometry: Impurity Identification
Causality: For any impurity peak exceeding the ICH identification threshold in the HPLC analysis, structural elucidation is required.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this, providing the molecular weight of the unknown compounds. High-Resolution Mass Spectrometry (HRMS) can further provide the elemental formula, drastically narrowing the possibilities for the impurity's identity. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.[7]
Caption: Decision workflow for identifying unknown impurities.
Melting Point: A Classic Indicator of Purity
Causality: A pure crystalline solid exhibits a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. This provides a simple, rapid, and cost-effective assessment of bulk purity.
Experimental Protocol:
-
System: Automated melting point apparatus (e.g., Mettler Toledo MP70).
-
Sample Preparation: Finely powder a small amount of the dry sample and pack it into a capillary tube to a height of 2-3 mm.
-
Analysis: Heat at a ramp rate of 1-2 °C/min near the expected melting point.
-
Record: Note the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid melts (clear point).
Data Interpretation:
-
Expected Value: The literature melting point for this compound is 83-84 °C.[16]
-
Acceptance Criteria: A sharp melting range of ≤ 2 °C that falls within the expected range is indicative of high purity. A broad range (> 2 °C) suggests the presence of impurities.
Conclusion: Synthesizing Data for a Definitive Purity Statement
The validation of purity for a synthesized compound like this compound is a systematic process of evidence accumulation. By employing an orthogonal set of analytical techniques, we construct a comprehensive and defensible purity profile.
-
HPLC provides the primary quantitative measure of purity and detects potential impurities.
-
NMR and FTIR confirm the structural identity of the main component.
-
MS is deployed to elucidate the structure of any significant unknown impurities.
-
Melting Point analysis serves as a crucial cross-check on the bulk purity of the material.
Only when the data from these disparate techniques converge to tell a consistent story—high purity by chromatography, correct structure by spectroscopy, and a sharp, accurate melting point—can a Certificate of Analysis be issued with the highest degree of scientific confidence. This rigorous, multi-faceted approach ensures that the material meets the stringent quality standards required for its intended application in research and development.
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Pop, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC, NIH. Retrieved from [Link]
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Mitropoulou, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]
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Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
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MDPI. (n.d.). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Retrieved from [Link]
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Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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ManTech Publications. (n.d.). Advances in Chromatographic Techniques for Drug Purity Determination. Retrieved from [Link]
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Ijaresm. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]
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Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
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ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Retrieved from [Link]
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Elgemeie, G. H., et al. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]
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A Researcher's Guide to the Comparative Efficacy of Sulfonamide-Based Enzyme Inhibitors
Welcome to an in-depth exploration of sulfonamide-based enzyme inhibitors, a cornerstone of modern pharmacology. This guide is designed for researchers, scientists, and drug development professionals, offering a nuanced comparison of their efficacy across different enzyme classes. We will delve into the mechanisms that drive their inhibitory action, present comparative experimental data, and provide detailed protocols to empower your own investigations.
The sulfonamide group (-S(=O)₂-NH₂) is a remarkable pharmacophore, integral to a wide array of drugs, from antibacterials to anticancer agents.[1][2][3] Its success lies in its unique chemical properties, allowing it to act as a versatile scaffold for designing potent and selective enzyme inhibitors.
The Versatile Mechanisms of Sulfonamide Inhibition
The efficacy of a sulfonamide inhibitor is intrinsically linked to its mechanism of action, which varies significantly depending on the target enzyme family.
A. Competitive Inhibition in Folate Biosynthesis
The classic antibacterial "sulfa drugs" function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[4][5][6] Folate is essential for producing nucleic acids, the building blocks of DNA and RNA.[4] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these sulfonamides bind to the enzyme's active site, halting the folate production line and thereby preventing bacterial division.[4][6] This mechanism confers selective toxicity because humans do not synthesize their own folate, instead obtaining it from their diet.[4]
Diagram: Competitive Inhibition of DHPS
Caption: Sulfonamides competitively inhibit DHPS, blocking PABA binding.
B. Zinc-Binding in Metalloenzymes: The Case of Carbonic Anhydrases
Many enzymes, known as metalloenzymes, require a metal ion for their catalytic activity. Carbonic anhydrases (CAs), which are vital for pH regulation and other physiological processes, contain a zinc ion (Zn²⁺) in their active site. Primary sulfonamides are potent inhibitors of CAs because the deprotonated sulfonamide nitrogen coordinates directly with this zinc ion, effectively disabling the enzyme.[7] This interaction is incredibly strong, leading to nanomolar and even picomolar affinity.[7][8] This class of inhibitors is used to treat glaucoma, epilepsy, and has applications in cancer therapy.[3][9]
Key Classes and Comparative Efficacy
The versatility of the sulfonamide scaffold has led to the development of inhibitors for a wide range of enzyme targets.[1][2][10]
A. Carbonic Anhydrase (CA) Inhibitors
Different isoforms of carbonic anhydrase exist, and designing isoform-selective inhibitors is a major goal in drug development to minimize side effects. Below is a comparison of common sulfonamide-based CA inhibitors.
| Inhibitor | Target Isoform(s) | Inhibition Constant (Ki) | Clinical Use |
| Acetazolamide | hCA I, II, IV, IX, XII | Low nM range | Glaucoma, Diuretic |
| Dorzolamide | hCA II, IV | Low nM range | Glaucoma (topical) |
| Brinzolamide | hCA II | Low nM range | Glaucoma (topical) |
| Celecoxib | hCA II, IX | Low nM range | Anti-inflammatory (off-target) |
Note: Ki values can vary based on experimental conditions. Data is aggregated from multiple sources for illustrative purposes.
The data shows that while all are potent inhibitors, drugs like Dorzolamide and Brinzolamide were developed for topical use to target CAs in the eye specifically, reducing systemic side effects associated with broader inhibitors like Acetazolamide. Interestingly, some COX-2 inhibitors like Celecoxib also potently inhibit CAs, which may contribute to their overall biological activity.[10]
B. Cyclooxygenase-2 (COX-2) Inhibitors
Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that were designed to be safer for the gastrointestinal tract than older, non-selective NSAIDs.[11][12] The sulfonamide group in drugs like celecoxib is crucial for its selectivity. It fits into a secondary pocket present in the COX-2 active site, which is absent in the COX-1 isoform.[13]
| Inhibitor | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~0.04 | ~15 | ~375 |
| Valdecoxib | ~0.005 | ~5 | ~1000 |
| Rofecoxib * | ~0.018 | >10 | >550 |
Rofecoxib contains a methylsulfone group, not a sulfonamide, but is included for comparison as a selective COX-2 inhibitor.[10] Data aggregated from multiple sources, including[13].
The high selectivity index demonstrates the efficacy of these drugs in targeting COX-2 over COX-1, which is responsible for their improved gastrointestinal safety profile compared to non-selective NSAIDs.[11]
C. Protease Inhibitors
The sulfonamide moiety is also a key feature in inhibitors of various proteases, including those crucial for the lifecycle of viruses like HIV.[1][2] For example, the HIV protease inhibitor Amprenavir contains a sulfonamide group that is critical for its binding potency.[1][2] These inhibitors also target human proteases like matrix metalloproteinases (MMPs) and caspases, making them candidates for treating cancer and inflammatory diseases.[1][14][15]
Experimental Protocols for Efficacy Determination
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating essential controls.
A. Protocol: Determination of IC₅₀ for a Carbonic Anhydrase Inhibitor
This protocol outlines a common method for measuring the concentration of an inhibitor required to reduce the enzyme's activity by 50% (IC₅₀). It uses the esterase activity of carbonic anhydrase with p-nitrophenyl acetate (pNPA) as the substrate.
Workflow: In Vitro IC₅₀ Determination
Caption: Standard workflow for determining the IC₅₀ value of an enzyme inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme Stock: Human carbonic anhydrase II (hCA II) at 1 mg/mL in assay buffer. Prepare a working solution of 2 µM.
-
Substrate Stock: 100 mM p-nitrophenyl acetate (pNPA) in acetonitrile.
-
Inhibitor Stock: Prepare a 10 mM stock of the sulfonamide inhibitor in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.
-
-
Assay Plate Setup (96-well plate):
-
Blank/Negative Control: 190 µL of assay buffer.
-
Positive Control (100% Activity): 180 µL of assay buffer + 10 µL of hCA II working solution.
-
Inhibitor Wells: 170 µL of assay buffer + 10 µL of hCA II working solution + 10 µL of each inhibitor dilution.
-
Causality Check: The positive control establishes the baseline maximum enzyme velocity, which is essential for calculating the percentage of inhibition. The negative control corrects for any non-enzymatic substrate hydrolysis.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.
-
-
Reaction Initiation:
-
Add 10 µL of the pNPA substrate stock to all wells (except the blank) to initiate the reaction. The final volume will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader. Measure the increase in absorbance at 400 nm every 30 seconds for 5-10 minutes. The product, p-nitrophenol, is yellow and absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_positive_control)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
Sulfonamide-based inhibitors remain a profoundly important class of therapeutic agents, demonstrating remarkable versatility across a wide range of enzyme targets.[1][3][16] Their efficacy is rooted in well-understood mechanisms of action, from competitive inhibition to potent metal chelation. The ongoing challenge for researchers is to enhance selectivity and overcome resistance.[5][17] Future efforts will likely focus on structure-based design to create next-generation inhibitors with improved isoform specificity and novel mechanisms to combat drug resistance, ensuring the continued legacy of the sulfonamide scaffold in medicine.
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Supuran, C. T., et al. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Medicinal Research Reviews. Available at: [Link]
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Supuran, C. T. (2007). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Wikipedia. (2025). Dihydropteroate synthase inhibitor. Wikipedia. Available at: [Link]
-
Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. Available at: [Link]
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Supuran, C. T. (2004). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. Expert Opinion on Therapeutic Patents. Available at: [Link]
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Supuran, C. T. (2003). Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents. University of Groningen Research Portal. Available at: [Link]
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Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents. Available at: [Link]
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Apaydın, S., & Török, M. (2019). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents. Available at: [Link]
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Guzman, C. P., et al. (2024). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods. ACS Omega. Available at: [Link]
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Request PDF. (2003). Protease Inhibitors of the Sulfonamide Type: Anticancer, Antiinflammatory, and Antiviral Agents. ResearchGate. Available at: [Link]
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Vaitkienė, P., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. International Journal of Biological Macromolecules. Available at: [Link]
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IBBR Publications. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. IBBR-CNR. Available at: [Link]
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Angeli, A., et al. (2024). Sulfonamide inhibitors of bacterial carbonic anhydrases. Bioorganic & Medicinal Chemistry. Available at: [Link]
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El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available at: [Link]
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Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]
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Tan, L., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. Available at: [Link]
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Trist, D., et al. (1998). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. PNAS. Available at: [Link]
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ResearchGate. (n.d.). 1. Binding of sulfonamide inhibitors to carbonic anhydrase. ResearchGate. Available at: [Link]
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Tan, L., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]
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Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. Available at: [Link]
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ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]
-
Knaus, E. E., et al. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry. Available at: [Link]
-
Zaidi, S. F., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Acetyl-N,N-diethylbenzenesulfonamide Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-acetyl-N,N-diethylbenzenesulfonamide analogs. By objectively comparing the performance of various structural modifications with supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents. The narrative is built upon the pillars of scientific integrity, explaining the causality behind experimental choices and ensuring that described protocols are self-validating.
Introduction: The Versatile Sulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The parent compound, this compound, serves as a valuable starting point for chemical synthesis due to its reactive acetyl group and the modifiable N,N-diethylsulfonamide functionality. This guide will dissect the impact of systematic structural alterations to this core scaffold on various biological activities, providing a framework for future drug discovery endeavors.
Core Scaffold: 4-acetyl-N,N-diethylbenzene-1-sulfonamide
The foundational molecule for this guide is 4-acetyl-N,N-diethylbenzene-1-sulfonamide. Its chemical structure and key properties are detailed below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point |
| 4-acetyl-N,N-diethylbenzene-1-sulfonamide | 1658-97-5 | C12H17NO3S | 255.33 g/mol | 83-84 °C |
Data sourced from Sigma-Aldrich[2].
The reactivity of the acetyl group's carbonyl carbon and alpha-protons allows for a plethora of chemical transformations, leading to the synthesis of diverse heterocyclic and substituted derivatives. The N,N-diethyl groups on the sulfonamide can also be varied to influence properties like lipophilicity and target engagement.
Structure-Activity Relationship Analysis
The biological activity of benzenesulfonamide analogs can be profoundly influenced by modifications at three primary sites: the acetyl group, the N,N-diethylamino moiety, and the phenyl ring. The following sections will explore these modifications in detail.
Modifications at the Acetyl Group: A Gateway to Heterocyclic Systems
The acetyl group is a versatile chemical handle for the synthesis of more complex molecular architectures. Condensation reactions with various reagents can lead to the formation of diverse heterocyclic systems, often endowed with significant biological activities. A study by Bashandy (2011) utilized a closely related starting material, 4-acetyl-N,N-dibenzylbenzenesulfonamide, to synthesize a range of novel compounds and evaluated their antimicrobial activities.[1] While the N-substituents are benzyl instead of ethyl, the transformations at the acetyl group provide valuable SAR insights that can be extrapolated.
| Compound ID | Modification at Acetyl Group | Target Organism | Inhibition Zone (mm) |
| Starting Material | -COCH3 | Bacillus subtilis | - |
| Compound 6 | Thiazole derivative | Bacillus subtilis | 12 |
| Compound 19 | Pyrazolo[1,5-a]pyrimidine derivative | Bacillus subtilis | 14 |
| Compound 22 | 4-Oxothiazolidine derivative | Bacillus subtilis | 16 |
| Compound 35 | 1,3,4-Thiadiazole derivative | Bacillus subtilis | 15 |
Data adapted from Bashandy, M. S. (2011).[1]
The data clearly indicates that the conversion of the acetyl group into various heterocyclic moieties leads to the emergence of antibacterial activity against Bacillus subtilis. The 4-oxothiazolidine derivative (Compound 22) exhibited the most potent activity in this series. This suggests that the electronic and steric properties of these appended rings play a crucial role in target interaction.
Caption: Modifications at the acetyl group leading to diverse heterocyclic systems with varying antibacterial activity.
Impact of N-Substitution on the Sulfonamide Moiety
The nature of the substituents on the sulfonamide nitrogen atom significantly impacts the pharmacokinetic and pharmacodynamic properties of the molecule. While the core topic specifies N,N-diethylbenzenesulfonamide, comparing it with analogs bearing different N-substituents is crucial for a comprehensive SAR understanding. For instance, the replacement of the N,N-diethyl groups with other functionalities can alter the molecule's ability to form hydrogen bonds and its overall lipophilicity, which in turn affects target binding and cell permeability.
A study on N-[2-(diethylamino)ethyl]benzenesulfonamides as acetylcholinesterase (AChE) inhibitors highlights the importance of the N-substituent in directing the molecule to the peripheral anionic site (PAS) of the enzyme.[3] Although the core is slightly different, it underscores the principle that the N-substituent is a key determinant of activity.
Influence of Aryl Ring Substitution
Substitution on the phenyl ring of the benzenesulfonamide core is a classical strategy in medicinal chemistry to fine-tune biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets.
For example, in a series of 2-aminothiazole sulfonamide derivatives, substitutions on the phenyl ring of the benzenesulfonamide moiety led to varying antioxidant activities.[4]
| Compound ID | Substitution at para-position | Antioxidant Activity (IC50, µM) |
| 5 | -OCH3 | > 100 |
| 7 | -CH3 | 85.3 |
| 9 | -COCH3 | 72.1 |
| 6 | -NO2 | 65.8 |
Data adapted from a study on 2-aminothiazole sulfonamide derivatives.[4]
This data suggests that electron-withdrawing groups at the para-position of the phenyl ring enhance the antioxidant activity of these sulfonamide derivatives. The nitro-substituted compound (6) was the most potent in this series.
Caption: Trend of increasing antioxidant activity with more electron-withdrawing substituents on the phenyl ring.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are provided below.
General Synthesis of this compound Analogs
A representative synthetic protocol for modifying the acetyl group is described, based on the work of Bashandy (2011).[1]
Step 1: Synthesis of 4-acetyl-N,N-dibenzylbenzenesulfonamide (Starting Material Analog)
-
To a stirred solution of 4-acetylbenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane), add triethylamine at 0 °C.
-
Slowly add N,N-dibenzylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired product.
Step 2: Synthesis of a Thiazole Derivative (Example of Acetyl Group Modification)
-
A mixture of 4-acetyl-N,N-dibenzylbenzenesulfonamide (1 equivalent), thiosemicarbazide (1.1 equivalents), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) in ethanol is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried to afford the thiazole derivative.
Antimicrobial Activity Assay (Agar Diffusion Method)
The antimicrobial activity of the synthesized compounds can be evaluated using the agar diffusion technique.[1]
-
Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Bacillus subtilis).
-
Create wells of a specific diameter (e.g., 6 mm) in the agar plates.
-
Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.
-
A known antibiotic (e.g., streptomycin) is used as a positive control, and the solvent is used as a negative control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Conclusion
The structure-activity relationship of this compound analogs is a rich field for the discovery of novel bioactive compounds. This guide has demonstrated that strategic modifications at the acetyl group, the N-substituents, and the phenyl ring can lead to significant changes in biological activity. The conversion of the acetyl group into various heterocyclic systems is a particularly fruitful avenue for generating compounds with potent antimicrobial properties. Furthermore, the electronic properties of substituents on the phenyl ring can be fine-tuned to optimize activities such as antioxidant potential. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own novel analogs based on the SAR principles outlined herein. Future work should focus on expanding the diversity of these modifications and exploring a wider range of biological targets to unlock the full therapeutic potential of this versatile chemical scaffold.
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A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of Benzenesulfonamide Compounds
The journey of a benzenesulfonamide compound from a promising hit in a high-throughput screen to a clinically effective drug is fraught with challenges. A critical hurdle in this process is the translation of efficacy from a controlled, simplified in vitro environment to the complex, dynamic setting of a living organism (in vivo). This guide provides an in-depth comparison of in vitro and in vivo evaluation methodologies for benzenesulfonamide compounds, offering field-proven insights and detailed protocols to aid researchers, scientists, and drug development professionals in navigating this complex transition.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of drugs, including diuretics, anti-inflammatory agents, and anticancer therapeutics.[1][2][3] Their mechanism of action often involves the inhibition of specific enzymes, such as carbonic anhydrases (CAs) or cyclooxygenase-2 (COX-2).[4][5][6] Understanding the disparity between a compound's performance in a test tube versus a preclinical model is paramount for making informed decisions, optimizing lead candidates, and ultimately, increasing the probability of clinical success.
The In Vitro Landscape: Quantifying Potency at the Molecular Level
In vitro assays are the foundational step in drug discovery, designed to measure the direct interaction of a compound with its biological target in a highly controlled setting. These assays are indispensable for initial screening, establishing structure-activity relationships (SAR), and determining a compound's intrinsic potency.
Causality in Assay Selection: Targeting the Mechanism
The choice of an in vitro assay is dictated by the compound's hypothesized mechanism of action. For benzenesulfonamide-based enzyme inhibitors, the primary goal is to quantify their inhibitory potential.
-
Enzyme Inhibition Assays: For benzenesulfonamides targeting enzymes like carbonic anhydrases, a stopped-flow CO₂ hydrase assay is the gold standard.[7][8][9] This method directly measures the enzyme's catalytic activity and its reduction in the presence of the inhibitor, yielding a critical metric: the Inhibitory Constant (Kᵢ) or the Half-maximal Inhibitory Concentration (IC₅₀) .[10] These values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and are fundamental for comparing the potency of different analogues.[10]
-
Cell-Based Assays: To understand the compound's effect in a more biological context, cell-based assays are employed. Cell viability assays, such as the MTT or Resazurin reduction assays, are fundamental for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[11][12][13][14] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells, providing an IC₅₀ value that reflects the compound's ability to inhibit cell proliferation.[11][13]
It is crucial to recognize that an IC₅₀ value is not an absolute constant; it is highly dependent on assay conditions such as substrate concentration, enzyme concentration, and incubation time. Therefore, maintaining consistent and well-validated protocols is essential for generating reproducible and comparable data.[11]
The In Vivo Challenge: Navigating Biological Complexity
A potent in vitro inhibitor often fails to demonstrate efficacy in vivo. This discrepancy arises because the living organism introduces a host of complex variables that are absent in a simplified assay. This is the domain of pharmacokinetics (PK) and pharmacodynamics (PD).[15][16][17]
-
Pharmacokinetics (PK): This is the study of what the body does to the drug. It encompasses Absorption, Distribution, Metabolism, and Excretion (ADME).[15][17] A compound must be able to reach its target in sufficient concentrations to exert its effect. Poor oral bioavailability, rapid metabolism, or high plasma protein binding can severely limit a drug's effectiveness, regardless of its in vitro potency.[18]
-
Pharmacodynamics (PD): This is the study of what the drug does to the body.[15][16][17] It examines the relationship between drug concentration at the target site and the resulting physiological effect.[16]
Integrating PK and PD studies is central to effective drug development, as it helps in rational dose selection and improves the predictive value of preclinical data.[15][19][20]
Choosing the Right Model: The Cornerstone of Preclinical Research
The selection of an appropriate animal model is critical for obtaining clinically relevant data. For anticancer benzenesulfonamides, human tumor xenograft models are a cornerstone of preclinical research.[21][22] These models involve implanting human cancer cells subcutaneously into immunodeficient mice (e.g., athymic nude or NSG mice).[21][22] This allows for the evaluation of the compound's ability to inhibit tumor growth in a living system.[21][22]
Comparative Analysis: Case Studies of Benzenesulfonamides
Examining specific examples highlights the complexities of the in vitro to in vivo translation.
Case Study 1: Celecoxib (COX-2 Inhibitor)
Celecoxib is a selective COX-2 inhibitor with a benzenesulfonamide structure.
-
In Vitro : Celecoxib demonstrates potent inhibition of the COX-2 enzyme and reduces the proliferation of various cancer cell lines.[5][23] However, the concentrations required to induce these effects in cell culture (often 50-100 µM) may be higher than those achievable in a patient.[24]
-
In Vivo : In animal models, celecoxib effectively inhibits angiogenesis and tumor growth at doses that are clinically relevant.[5][24] Studies show it reduces prostaglandin E₂ (PGE₂) production in xenograft tissues, confirming its on-target effect.[5] This demonstrates that while direct cytotoxicity may require high concentrations in vitro, its in vivo efficacy is largely driven by its anti-angiogenic mechanism, which occurs at lower, achievable concentrations.[24]
Case Study 2: Pazopanib (Multi-kinase Inhibitor)
Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy.
-
In Vitro : Pazopanib potently inhibits key receptor tyrosine kinases like VEGFR and PDGFR with IC₅₀ values in the low nanomolar range (10-47 nM).[25] However, it has minimal direct effect on the proliferation of most tumor cell lines in vitro, with IC₅₀ values often exceeding 10 µM.[18][26]
-
In Vivo : Despite its weak direct anti-proliferative effect in culture, pazopanib demonstrates significant dose-dependent anti-tumor activity in a variety of xenograft models.[25][27] This strong in vivo efficacy is attributed primarily to its potent inhibition of angiogenesis by blocking VEGFR signaling in the tumor microenvironment.[18] The concentration required for maximal inhibition of VEGFR-2 phosphorylation in vivo aligns with the steady-state concentration needed to inhibit tumor growth, confirming its mechanism of action.[18]
Table 1: Comparative Efficacy Data for Select Benzenesulfonamides
| Compound | Target(s) | In Vitro Potency (IC₅₀ / Kᵢ) | In Vivo Model | Key In Vivo Outcome |
| Celecoxib | COX-2 | ~0.04 µM (Enzyme Assay) | Human Hepatocellular Carcinoma Xenograft | Dose-dependent tumor growth inhibition.[5] |
| 10-40 µmol/L (Cell Proliferation)[23] | Rat Breast Cancer Model | Reduced tumor incidence and longer latency period.[23] | ||
| Pazopanib | VEGFR, PDGFR, c-Kit | 10-47 nM (Kinase Assays)[25] | Various Human Tumor Xenografts | Dose-dependent tumor growth inhibition.[25] |
| >10 µM (Cell Proliferation)[18][26] | ||||
| SLC-0111 | Carbonic Anhydrase IX | Low nanomolar range | Cancer cell xenografts | Promising antiproliferative effects.[4] |
Visualizing the Path from Lab to Life
To better understand the process, the following diagrams illustrate a key signaling pathway and a standard preclinical evaluation workflow.
Caption: Pazopanib inhibits key tyrosine kinases, blocking major downstream signaling pathways.[26]
Caption: A typical workflow for progressing a compound from initial screening to a preclinical candidate.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key assays.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is a standard method for assessing a compound's effect on cell proliferation.[13][14]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[13] The quantity of formazan is directly proportional to the number of living cells.[13]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[28]
-
Compound Preparation: Prepare a 2-fold serial dilution of the benzenesulfonamide compound in culture medium.[28]
-
Treatment: Remove the medium from the cells and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO, the typical solvent for the compound) and "media only" wells for background measurement.[12]
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using a sigmoidal dose-response curve.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating anticancer compounds in a subcutaneous xenograft model.[21][29]
Principle: This model assesses a drug's ability to inhibit the growth of human tumors transplanted into immunodeficient mice, providing a critical measure of in vivo efficacy.[21][30]
Methodology:
-
Cell Preparation: Harvest human cancer cells from culture. Ensure cell viability is >95% using a trypan blue exclusion assay.[21] Resuspend the cells in a sterile medium/Matrigel mixture.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG).[21] Allow them to acclimatize for at least one week.
-
Tumor Implantation: Subcutaneously inject 1-5 million cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Once tumors become palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Drug Administration: Prepare the benzenesulfonamide compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[21] Administer the drug and vehicle control to their respective groups according to the planned schedule (e.g., daily oral gavage).[21]
-
Data Collection: Continue to measure tumor volumes and body weights throughout the study. Monitor animal health daily.
-
Endpoint and Analysis: The study may conclude when tumors in the control group reach a specific size, or after a fixed duration. Calculate the Tumor Growth Inhibition (TGI), defined as (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.
Conclusion and Future Perspectives
The transition from in vitro success to in vivo efficacy is a complex but navigable path. It demands a mechanistic understanding of the benzenesulfonamide compound's action and a deep appreciation for the physiological barriers it must overcome. A potent IC₅₀ is a necessary, but not sufficient, condition for clinical success. The true potential of a compound is only revealed when its molecular potency is integrated with favorable pharmacokinetic and pharmacodynamic properties. By employing robust, well-validated protocols and carefully selected models, researchers can more accurately predict clinical outcomes, reduce the high attrition rates in drug development, and ultimately, deliver novel and effective benzenesulfonamide-based therapies to patients.
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A Comparative Guide to the Synthesis of 4-acetyl-N,N-diethylbenzenesulfonamide: A Classic Method versus a Modern Palladium-Catalyzed Approach
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. Its prevalence stems from its unique physicochemical properties, acting as a bioisostere of carboxylic acids and participating in crucial hydrogen bonding interactions with biological targets. The compound 4-acetyl-N,N-diethylbenzenesulfonamide serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents, making the efficiency and sustainability of its production a topic of significant interest to researchers in drug development.
This guide provides an in-depth comparison of two distinct synthetic methodologies for preparing this compound. We will first examine the traditional, two-step approach involving chlorosulfonation and subsequent amination. Following this, we will detail a novel, one-pot synthesis leveraging the power of modern transition-metal catalysis. This comparison will be grounded in experimental data, focusing on key performance indicators such as yield, reaction conditions, safety, and environmental impact, thereby offering a comprehensive validation of the new method for professionals in the field.
Methodology 1: The Classical Two-Step Synthesis
The established route to this compound is a robust, well-documented procedure that proceeds in two distinct steps: the electrophilic chlorosulfonation of acetophenone, followed by the nucleophilic substitution of the resulting sulfonyl chloride with diethylamine.
Causality of Experimental Choices
This method relies on fundamental and powerful reactions in organic synthesis. Chlorosulfonic acid is a highly reactive reagent used for the direct installation of a chlorosulfonyl group onto an aromatic ring. Acetophenone is chosen as the starting material due to the directing effect of the acetyl group, which favors substitution at the para position, leading to the desired 4-acetylbenzenesulfonyl chloride intermediate. The subsequent reaction with diethylamine is a straightforward nucleophilic substitution at the sulfonyl chloride, driven by the formation of a stable sulfonamide bond. Pyridine is often used as a base to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.
Reaction Pathway: Classical Synthesis
Caption: Reaction scheme for the classical synthesis of this compound.
Methodology 2: A Modern, One-Pot Palladium-Catalyzed Synthesis
In recent years, the field of organic synthesis has seen a significant shift towards methodologies that are not only efficient but also milder and more environmentally benign. Transition-metal catalysis, particularly with palladium, has been at the forefront of this evolution. Here, we present a novel, one-pot synthesis of this compound adapted from the work of Buchwald and coworkers, which utilizes a palladium-catalyzed chlorosulfonylation of an arylboronic acid.[1]
Causality of Experimental Choices
This modern approach circumvents the use of harsh and corrosive reagents like chlorosulfonic acid. The synthesis starts with the readily available 4-acetylphenylboronic acid. The key to this transformation is a palladium catalyst, which facilitates the coupling of the arylboronic acid with a sulfur dioxide surrogate, followed by chlorination to generate the sulfonyl chloride in situ. The subsequent addition of diethylamine to the same reaction vessel allows for the formation of the final product without the need for isolation of the intermediate sulfonyl chloride. This one-pot procedure not only saves time and resources but also minimizes waste generation. The use of a sophisticated phosphine ligand is crucial for the efficiency of the palladium catalyst, enabling the reaction to proceed under mild conditions with high functional group tolerance.[1]
Reaction Pathway: Modern Palladium-Catalyzed Synthesis
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A Senior Application Scientist's Guide to Comparative Docking Studies of Sulfonamide Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of in-silico performance for various sulfonamide derivatives against key biological targets. Supported by data from peer-reviewed studies, this document aims to facilitate the rational design and development of novel sulfonamide-based therapeutics by explaining the causality behind experimental choices in computational docking.
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of antibacterial sulfa drugs.[1][2] Their mechanism, a classic example of antimetabolite theory, involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] Because humans acquire folate from their diet, these drugs exhibit selective toxicity.[2][4] However, the therapeutic landscape of sulfonamides has expanded dramatically. They are now recognized as potent inhibitors of a diverse array of protein targets, including carbonic anhydrases (implicated in glaucoma and cancer), dihydrofolate reductase, and various kinases, making them a subject of intense research in modern drug discovery.[5][6][7][8]
Molecular docking, a powerful computational technique, has become indispensable for predicting the binding affinity and orientation of small molecules like sulfonamides within a protein's active site.[5][9][10] This in-silico approach accelerates the drug discovery pipeline, allowing for the rapid screening of virtual libraries and providing a molecular basis for optimizing lead compounds.[5][10] This guide provides a comprehensive framework for conducting, validating, and interpreting comparative docking studies of sulfonamide inhibitors, grounded in scientific integrity and field-proven insights.
Pillar 1: The Scientific Rationale — Understanding the "Why"
A successful docking study is not merely a computational exercise; it is an investigation rooted in biochemical principles. The choice of target, software, and validation method must be deliberate and justified.
Mechanism of Action: A Tale of Two Pathways (and More)
The versatility of the sulfonamide scaffold lies in its ability to mimic substrates or bind to key catalytic residues in different enzymes.
-
Folate Synthesis Inhibition: In bacteria, sulfonamides are structural analogs of p-aminobenzoic acid (PABA).[2] They competitively inhibit DHPS, halting the synthesis of dihydrofolic acid and thereby starving the bacteria of the precursors needed for DNA and RNA synthesis.[3][] Some compounds may also target Dihydrofolate Reductase (DHFR), the next enzyme in the pathway.[12][13][14]
-
Carbonic Anhydrase (CA) Inhibition: The unsubstituted sulfonamide group (-SO₂NH₂) is a potent zinc-binding group. In the active site of carbonic anhydrases, it coordinates to the catalytic Zn²⁺ ion, displacing a water molecule/hydroxide ion and potently inhibiting the enzyme's function.[15][16] This mechanism is exploited in diuretics and treatments for glaucoma and certain cancers.[6][8][17]
The ability to target these distinct protein families underscores the need for comparative studies. A sulfonamide derivative that excels at inhibiting a bacterial DHPS may have a completely different binding mode and affinity for a human carbonic anhydrase.
The Core Components of Docking: Search and Score
Every molecular docking program operates on two fundamental components:
-
Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the binding site to generate a series of potential binding poses.[9][18]
-
Scoring Function: This is a mathematical model that estimates the binding affinity (e.g., free energy of binding) for each generated pose. The goal is to rank the poses, with the most favorable score representing the most likely binding mode.[9][18][19]
The critical insight is that different software packages use different algorithms and scoring functions.[9][20] Therefore, a robust comparative study often involves using multiple programs to achieve a consensus and avoid the biases inherent in any single tool.[21]
Pillar 2: The Experimental Workflow — A Self-Validating Protocol
This section details a rigorous, step-by-step methodology for a comparative docking study. Each step includes a self-validation checkpoint to ensure the integrity of the results.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-acetyl-N,N-diethylbenzenesulfonamide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-acetyl-N,N-diethylbenzenesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory guidelines, reflecting a commitment to best practices in laboratory science.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's chemical and toxicological properties is paramount.
Chemical Identity:
Hazard Identification: Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential to cause irritation and acute toxicity.[1][3]
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, oral |
| H315: Causes skin irritation | Skin corrosion/irritation |
| H319: Causes serious eye irritation | Serious eye damage/irritation |
| H335: May cause respiratory irritation | STOT - single exposure |
This data is synthesized from publicly available safety information.[1][4][5][6]
Given these hazards, direct disposal into sanitary sewer systems or general solid waste is strictly prohibited.[7][8] Improper disposal poses a risk of environmental contamination and potential harm to human health.
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is the first line of defense against accidental exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the compound in a well-ventilated area. For bulk quantities or situations where dust may be generated, a chemical fume hood should be utilized to avoid inhalation.[9]
Causality: The specified PPE directly mitigates the identified risks. Safety goggles protect against eye irritation, gloves prevent skin contact, and proper ventilation minimizes the risk of respiratory tract irritation.
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. On-site chemical neutralization is not recommended without a validated protocol due to the potential for creating unknown and potentially more hazardous byproducts.
Proper segregation is critical to prevent inadvertent and dangerous chemical reactions.[10][11]
-
Designate a Waste Container: Use a dedicated, sealable, and clearly labeled container for all waste containing this compound. Plastic containers are often preferred for solid chemical waste.[12]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".[11][12]
-
Segregation: This waste stream should be kept separate from other laboratory waste, such as sharps, biological waste, and incompatible chemicals (e.g., strong oxidizing agents).[10][13]
-
Solid Waste:
-
Collect any unused or waste this compound powder directly into the designated hazardous waste container.
-
Avoid creating dust during transfer.
-
-
Contaminated Labware:
-
Disposable items such as weigh boats, pipette tips, and gloves that have come into contact with the compound should be placed in the same designated hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The resulting solvent rinse should be collected as hazardous waste.
-
-
Solutions:
-
Aqueous or solvent-based solutions containing this compound must be collected as liquid hazardous waste.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA.[10][12] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Integrity: Ensure the waste container is kept tightly closed except when adding waste.[10][12] Regularly inspect the container for any signs of leakage or degradation.
-
Regulatory Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA (typically 55 gallons for hazardous waste and 1 quart for acutely toxic P-listed waste).[12]
-
Contact EHS: Once the container is full or has been in storage for a designated period (often not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[10][12]
-
Documentation: Complete any required waste manifests or pickup request forms provided by your EHS office. Accurate documentation is a legal requirement.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: For a small powder spill, gently cover it with a plastic sheet or tarp to minimize dust.
-
Cleanup:
-
Wear appropriate PPE.
-
Use an absorbent material for liquid spills or gently sweep up solid material. Avoid creating dust.
-
Place all cleanup materials into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly.
Waste Minimization
A comprehensive disposal plan also includes strategies for waste minimization.[11][12]
-
Source Reduction: Order only the quantity of the chemical that is realistically needed for your experiments.[12]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste generated.[12]
-
Inventory Management: Maintain an accurate inventory of chemicals to avoid ordering duplicates and to track expiration dates.[11]
By adhering to these procedures, you ensure that your innovative research is conducted not only at the cutting edge of science but also with the utmost responsibility for safety and environmental stewardship. This protocol serves as a self-validating system, where each step is designed to mitigate risk and ensure compliance with established safety standards.
References
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- Safety Data Sheet. (2025, December 22).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-acetyl-N,N-diethylbenzenesulfonamide
Welcome to your essential safety and operational guide for handling 4-acetyl-N,N-diethylbenzenesulfonamide (CAS No. 1658-97-5). In the fast-paced environment of drug discovery and chemical research, a proactive and deeply ingrained safety culture is not just a regulatory requirement; it is the bedrock of scientific excellence. This guide moves beyond a simple checklist to provide a framework for risk assessment and procedural diligence, ensuring that your work with this compound is conducted with the highest degree of safety.
The guidance provided herein is synthesized from the safety profiles of structurally similar aromatic sulfonamides. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, we will operate under a conservative principle, assuming it shares the potential hazards common to its chemical class, such as being harmful if inhaled, ingested, or absorbed through the skin, and potentially causing irritation to the skin, eyes, and respiratory system.[1][2]
The Causality of Protection: A Hazard-Based Approach
Understanding why specific personal protective equipment (PPE) is necessary is fundamental to its correct use. This compound is a solid, crystalline powder. The primary risks during its handling arise from the generation of dust during weighing and transfer, and from splashes when it is in solution.
Key Potential Hazards:
-
Eye Contact: The most immediate and significant risk. Compounds of this class are often classified as serious eye irritants or corrosives, capable of causing severe damage.[2][3][4]
-
Skin Contact: Aromatic sulfonamides can be harmful upon contact with skin, causing irritation or even chemical burns with prolonged exposure.[1][2][3] Dermal absorption is a potential route for systemic toxicity.
-
Inhalation: Inhaling fine dust particles can lead to respiratory tract irritation.[1][2] For certain sulfonamides, inhalation may be harmful.[2]
-
Ingestion: Like most laboratory chemicals, this compound is presumed to be harmful if swallowed.[1][2]
Your choice of PPE is a direct response to mitigating these exposure routes during specific laboratory operations.
Core Protective Measures: Your First Line of Defense
Always handle this compound inside a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[5] The following PPE is mandatory as a baseline for any work with this compound.
Eye and Face Protection
Due to the risk of serious eye irritation, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Wear snug-fitting, indirectly vented chemical splash goggles that meet ANSI Z87.1 standards at all times.[6] This is critical to protect against airborne powder and liquid splashes.
-
Face Shield: When handling larger quantities (>10g) or performing operations with a higher risk of splashing (e.g., vigorous mixing, heating solutions), a face shield must be worn in addition to chemical splash goggles.[6][7] A face shield provides a crucial barrier for the entire face.[8]
Skin and Body Protection
-
Gloves: Glove selection is paramount. There is no single glove that protects against all chemicals indefinitely.[8]
-
For Incidental Contact (e.g., handling sealed containers, weighing): Disposable nitrile gloves are a suitable choice, providing good resistance to a broad range of chemicals and excellent dexterity.[5][9] Always inspect gloves for tears or pinholes before use.
-
For Extended Contact or Immersion: For tasks involving solutions or potential for significant contamination, heavier-duty gloves such as neoprene or butyl rubber should be considered.[10]
-
The Cardinal Rule: No matter the material, you must consult the glove manufacturer’s chemical resistance chart for specific data against aromatic compounds or solvents being used.[6][9] Change gloves immediately if you suspect contamination, and never reuse disposable gloves.
-
-
Protective Clothing:
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is required to protect your skin and personal clothing.[5][6]
-
Full Coverage: Long pants and fully enclosed shoes are mandatory in any laboratory setting.[6][11] Fabrics such as polyester or acrylic should be avoided.[6] For large-scale work, a chemical-resistant apron or coverall provides an additional layer of protection.[7]
-
Respiratory Protection
Engineering controls, such as a chemical fume hood, should always be the primary method for controlling airborne contaminants.[6]
-
When Required: A respirator may be necessary if engineering controls are not feasible or during emergency situations. Use is subject to a formal risk assessment.
-
Type: If required, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (dust) should be used. A respiratory protection program, including medical evaluation and fit testing, is required by OSHA and is essential for effective protection.[6]
Operational Plan: From Weighing to Waste
The level of PPE must adapt to the specific task. The following workflow and summary table provide clear, step-by-step guidance.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
PPE Summary by Laboratory Activity
| Activity | Minimum Eye/Face Protection | Minimum Glove Protection | Body & Foot Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat, long pants, closed-toe shoes | Not typically required |
| Weighing Solid (<10g) | Chemical splash goggles | Nitrile gloves | Lab coat, long pants, closed-toe shoes | Required if not in a fume hood or ventilated enclosure |
| Preparing Solutions | Chemical splash goggles | Double-gloved nitrile or neoprene gloves | Lab coat, long pants, closed-toe shoes | Required if not in a fume hood |
| Running Reactions | Chemical splash goggles & Face Shield | Neoprene or task-appropriate gloves | Lab coat, long pants, closed-toe shoes | Required if not in a fume hood or closed system |
| Waste Disposal | Chemical splash goggles | Neoprene or heavy-duty nitrile gloves | Lab coat, long pants, closed-toe shoes | Not typically required if handling sealed containers |
Decontamination and Disposal: Completing the Safety Cycle
Your responsibility does not end when the experiment is complete. Proper removal of PPE and disposal of waste are critical to prevent exposure to yourself and others.
-
PPE Removal: Remove PPE in an order that minimizes cross-contamination. Typically: gloves first, followed by face shield/goggles, and then the lab coat.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing gloves.[1][3]
-
Waste: All contaminated disposables, including gloves, weigh boats, and paper towels, must be discarded in a properly labeled hazardous waste container.[3][4] Follow your institution's specific guidelines for chemical waste disposal.
In Case of Emergency: Immediate First Aid
Be prepared for accidents before they happen. Know the location of the nearest safety shower and eyewash station.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
By integrating these principles and protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- Safety Data Sheet for a related sulfonamide. (n.d.).
- Safety Data Sheet for N-Acetylsulfanilyl chloride. (2025, December 18).
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The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). PowerPak. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
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Chemical resistant gloves. (n.d.). Kerbl. Retrieved from [Link]
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Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]
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Essential Chemical PPE. (2023, September 8). Trimaco. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
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Chemical Resistance Table for Gloves. (n.d.). Becky Aktsiaselts. Retrieved from [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
